2,3-Pyridinedicarboxylic anhydride
Description
Structure
3D Structure
Properties
IUPAC Name |
furo[3,4-b]pyridine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3NO3/c9-6-4-2-1-3-8-5(4)7(10)11-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQOWYALZVKMAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)OC2=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061023 | |
| Record name | Furo[3,4-b]pyridine-5,7-dione | |
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Molecular Weight |
149.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
| Record name | 2,3-Pyridinedicarboxylic anhydride | |
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CAS No. |
699-98-9 | |
| Record name | Furo[3,4-b]pyridine-5,7-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=699-98-9 | |
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| Record name | Furo(3,4-b)pyridine-5,7-dione | |
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| Record name | 2,3-Pyridinedicarboxylic anhydride | |
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| Record name | Furo[3,4-b]pyridine-5,7-dione | |
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| Record name | Furo[3,4-b]pyridine-5,7-dione | |
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| Record name | Pyridine-2,3-dicarboxylic anhydride | |
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| Record name | FURO(3,4-B)PYRIDINE-5,7-DIONE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 2,3-Pyridinedicarboxylic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-pyridinedicarboxylic anhydride (B1165640), a key intermediate in organic synthesis. It details its chemical and physical properties, provides established synthesis protocols, and outlines its reactivity. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development, offering concise, practical information to support their work with this versatile compound.
Chemical and Physical Properties
2,3-Pyridinedicarboxylic anhydride, also known as quinolinic anhydride, is a white to off-white crystalline solid.[1][2] It is a valuable building block in the synthesis of various heterocyclic compounds, including pharmaceuticals and herbicides. The compound is sensitive to moisture and will hydrolyze back to 2,3-pyridinedicarboxylic acid.[1][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₃NO₃ | [1][4] |
| Molecular Weight | 149.10 g/mol | [1][4] |
| CAS Number | 699-98-9 | [1][4][5] |
| Melting Point | 137-139 °C | [1][5] |
| Boiling Point | 334.6 ± 15.0 °C at 760 mmHg | [1] |
| Density | 1.6 g/cm³ | [1] |
| Appearance | White or grayish-white solid powder | [1][2] |
| Solubility | Moderately soluble in DMSO, DMF, and alcohols. Hydrolyzes in water. | [1] |
Synthesis of this compound
The primary route for the synthesis of this compound is through the dehydration of 2,3-pyridinedicarboxylic acid (quinolinic acid). Two common methods employing different dehydrating agents are detailed below.
Synthesis via Acetic Anhydride
This method utilizes acetic anhydride as both the dehydrating agent and the reaction solvent.
Experimental Protocol:
-
Combine 60 g of 2,3-pyridinedicarboxylic acid with 120 ml of acetic anhydride in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux in an oil bath and maintain reflux for 4 hours.[1]
-
After the reaction is complete, cool the solution to 80 °C.
-
Remove the excess acetic anhydride by distillation under reduced pressure, ensuring the temperature remains below 80 °C.[1]
-
Cool the remaining residue to room temperature.
-
Add 60 mL of dichloromethane (B109758) to the residue and stir the mixture at 40-45 °C for 30 minutes.[1]
-
Cool the solution to 0-5 °C to induce crystallization.
-
Collect the solid product by filtration, wash with cold dichloromethane, and dry to obtain this compound.[1]
Synthesis Workflow: Acetic Anhydride Method
Caption: Workflow for the synthesis of this compound using acetic anhydride.
Synthesis via Oxalyl Chloride and DMF
This alternative method employs oxalyl chloride as the dehydrating agent with a catalytic amount of N,N-dimethylformamide (DMF).
Experimental Protocol:
-
In a reaction vessel, combine 1 mmol (167 mg) of 2,3-pyridinedicarboxylic acid and 1.2 mmol (152 mg, 0.103 mL) of oxalyl chloride in 5 mL of anhydrous toluene (B28343).[1][4]
-
Purge the reaction vessel with an inert gas, such as argon.[4]
-
Upon completion, cease stirring and decant the toluene solution from any oily residue.
-
Filter the decanted solution.
-
Evaporate the volatile components from the filtrate under reduced pressure to yield the crude product.[1][4]
-
Recrystallize the product from diethyl ether to obtain pure this compound.[1][4]
Synthesis Workflow: Oxalyl Chloride Method
Caption: Workflow for the synthesis of this compound using oxalyl chloride.
Reactivity and Applications
This compound is a reactive intermediate susceptible to nucleophilic attack at the carbonyl carbons. Its primary reactions involve the opening of the anhydride ring.
-
Hydrolysis: In the presence of water, it readily hydrolyzes back to 2,3-pyridinedicarboxylic acid.[1]
-
Esterification: Reaction with alcohols yields the corresponding monoester of 2,3-pyridinedicarboxylic acid.
-
Ammonolysis/Aminolysis: It reacts with ammonia (B1221849) and primary or secondary amines to form the corresponding amides.[1] This reactivity is crucial in the synthesis of various derivatives.
-
Reduction: The anhydride can be reduced to a semiacetal using diisobutylaluminum hydride (DIBAL-H), although this reaction requires low temperatures and the product is unstable.[1]
A significant application of this compound is in the synthesis of imidazolinone herbicides. The anhydride is reacted with an appropriate aminocarboxamide or aminothiocarboxamide to form a 2-carbamoylnicotinic acid, which is then cyclized to the active herbicidal compound.
Logical Relationship: Reactivity of this compound
Caption: Common nucleophilic reactions of this compound.
Safety Information
This compound is an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound. Work should be conducted in a well-ventilated area, such as a fume hood. The compound is moisture-sensitive and should be stored in a dry, tightly sealed container.[2]
References
Quinolinic Anhydride: A Comprehensive Technical Guide to its Discovery, History, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolinic anhydride (B1165640), systematically known as furo[3,4-b]pyridine-5,7-dione, is a heterocyclic compound of significant interest in the fields of organic synthesis and medicinal chemistry. As the cyclic anhydride of quinolinic acid (pyridine-2,3-dicarboxylic acid), it serves as a versatile intermediate in the synthesis of a variety of complex molecules, including pharmaceuticals. The pyridine (B92270) scaffold, a core component of quinolinic anhydride, is a prevalent feature in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and applications of quinolinic anhydride, with a particular focus on its relevance to drug development professionals.
Historical Perspective and Key Discoveries
The story of quinolinic anhydride is intrinsically linked to its parent compound, quinolinic acid. The journey began in the late 19th century with the pioneering work of Czech chemist Zdenko Hans Skraup, who is renowned for the Skraup synthesis of quinolines. A pivotal discovery was his finding that methyl-substituted quinolines could be oxidized to form quinolinic acid.[1][2] This breakthrough provided a viable route to this important precursor.
Following the successful synthesis and characterization of various pyridinedicarboxylic acids, the preparation of their corresponding anhydrides naturally followed. While a single definitive report of the first synthesis of quinolinic anhydride is not widely cited, it is understood to have been first prepared in the late 19th century through the dehydration of quinolinic acid.[1] This development was a critical step, unlocking the synthetic potential of this reactive intermediate for further chemical exploration.
Physicochemical and Quantitative Data
A summary of the key quantitative data for quinolinic anhydride and its precursor, quinolinic acid, is provided in the table below for easy comparison.
| Property | Quinolinic Anhydride | Quinolinic Acid |
| Systematic Name | Furo[3,4-b]pyridine-5,7-dione | Pyridine-2,3-dicarboxylic acid |
| CAS Number | 699-98-9 | 89-00-9 |
| Molecular Formula | C₇H₃NO₃ | C₇H₅NO₄ |
| Molecular Weight | 149.10 g/mol | 167.12 g/mol |
| Melting Point | 137-139 °C | 188-190 °C (decomposes) |
| Boiling Point | ~270.14 °C (estimate) | ~295.67 °C (estimate) |
| Density | ~1.4974 g/cm³ (estimate) | ~1.5216 g/cm³ (estimate) |
| Appearance | White to off-white crystalline powder | Colorless solid |
| Solubility | Soluble in water | Soluble in 180 parts water, soluble in alkalis, slightly soluble in alcohol |
Experimental Protocols for Synthesis
The synthesis of quinolinic anhydride is most commonly achieved through the dehydration of quinolinic acid. Several methods have been developed, with the use of acetic anhydride or oxalyl chloride being the most prevalent.
Method 1: Synthesis using Acetic Anhydride
This method involves the dehydration of quinolinic acid using an excess of acetic anhydride.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of quinolinic acid (1 equivalent) and acetic anhydride (2-3 equivalents) is prepared.
-
The mixture is heated to reflux in an oil bath and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, the mixture is cooled to approximately 80°C.
-
Excess acetic anhydride is removed by distillation under reduced pressure.
-
The resulting residue is cooled to room temperature, and a suitable solvent such as dichloromethane (B109758) or carbon tetrachloride is added to precipitate the crude product.
-
The solid product is collected by filtration, washed with a small amount of the precipitation solvent, and dried under vacuum.
-
For further purification, the crude quinolinic anhydride can be recrystallized from a suitable solvent like diethyl ether.
Method 2: Synthesis using Oxalyl Chloride
This method offers a milder alternative for the dehydration of quinolinic acid.
Procedure:
-
To a stirred suspension of quinolinic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., toluene, dichloromethane) in a flask under an inert atmosphere (e.g., argon or nitrogen), oxalyl chloride (1.2-1.5 equivalents) is added dropwise at room temperature.
-
A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) is then added to the mixture.
-
The reaction mixture is stirred at room temperature or gently heated (e.g., to 40-50°C) for 1-3 hours, or until the reaction is complete (indicated by the cessation of gas evolution).
-
The solvent and any volatile byproducts are removed under reduced pressure.
-
The resulting solid residue is the crude quinolinic anhydride, which can be purified by recrystallization.
Signaling Pathways and Biological Relevance
Quinolinic acid, the precursor to quinolinic anhydride, is a crucial metabolite in the kynurenine (B1673888) pathway, the primary route for the catabolism of the essential amino acid tryptophan.[1][2] This pathway is not only vital for the production of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) but also contains several neuroactive compounds. Quinolinic acid itself is an agonist of the N-methyl-D-aspartate (NMDA) receptor and has been implicated in the pathophysiology of various neurodegenerative diseases due to its excitotoxic properties.[2]
References
An In-depth Technical Guide to 2,3-Pyridinedicarboxylic Anhydride (CAS 699-98-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-pyridinedicarboxylic anhydride (B1165640), also known as quinolinic anhydride. It is a vital intermediate in organic synthesis with significant applications in pharmaceuticals, polymers, and agrochemicals.[1] This document details its physicochemical properties, synthesis protocols, spectroscopic profile, key reactions, and safety information, tailored for a technical audience.
Physicochemical Properties
2,3-Pyridinedicarboxylic anhydride is a white to off-white or yellowish crystalline solid.[2][3] It is sensitive to moisture and should be stored in a dry, dark place at room temperature.[4][5]
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| CAS Number | 699-98-9 | |
| Molecular Formula | C₇H₃NO₃ | [6][7][8] |
| Molecular Weight | 149.10 g/mol | [7] |
| Melting Point | 137-139 °C | [2][5] |
| Boiling Point | 334.6 ± 15.0 °C (at 760 mmHg) | [2] |
| Density | ~1.6 g/cm³ | [2] |
| Appearance | White or grayish-white solid powder | [2] |
| Solubility | Moderately soluble in DMSO, DMF, and alcohols; solubility improves with heating. It undergoes hydrolysis in water. | [2] |
| InChI Key | MCQOWYALZVKMAR-UHFFFAOYSA-N | [7] |
| SMILES | O=C1OC(=O)c2ncccc12 |
Synthesis of this compound
The synthesis of this compound typically involves the dehydration of its corresponding dicarboxylic acid, 2,3-pyridinedicarboxylic acid (quinolinic acid).[9] Below are two common laboratory-scale methods.
Experimental Protocol: Synthesis using Acetic Anhydride
This method utilizes acetic anhydride as a dehydrating agent.
Methodology:
-
A mixture of 2,3-pyridinedicarboxylic acid (60 g) and acetic anhydride (120 ml) is heated to reflux in an oil bath.[2][9]
-
The reaction mixture is maintained at reflux for 4 hours.[2]
-
After the reaction is complete, the solution is cooled to 80°C.
-
Excess acetic anhydride is distilled off under vacuum at a temperature below 80°C.[2]
-
The mixture is further cooled to room temperature, and dichloromethane (B109758) (60 mL) is added to the residue.[2]
-
The solution is stirred at 40-45°C for 30 minutes.[2]
-
The solution is then cooled to 0-5°C and filtered.
-
The collected solid is washed with dichloromethane and dried to yield the final product.[2]
Experimental Protocol: Synthesis using Oxalyl Chloride
This protocol employs oxalyl chloride for the dehydration process.
Methodology:
-
In a reaction vessel, combine 2,3-pyridinedicarboxylic acid (1 mmol, 167 mg) and oxalyl chloride (1.2 mmol, 152 mg, 0.103 mL) in anhydrous toluene (B28343) (5 mL).[2][6]
-
Add one drop of freshly distilled N,N-dimethylformamide (DMF) to the mixture.[2][6]
-
After the reaction is complete, stop stirring and decant the toluene solution from any oily residue and filter it.[6]
-
Evaporate the volatile components from the filtrate under reduced pressure.[2][6]
-
The resulting product can be recrystallized from diethyl ether to obtain a crystalline form.[2][6]
Spectroscopic Profile
Spectroscopic analysis is crucial for the characterization of this compound.
Table 2: Key Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR | Spectrum available. | [10] |
| ¹³C NMR | Spectrum available. | [11] |
| IR (KBr) | Characteristic C=O stretching for anhydrides at ~1760 and 1820 cm⁻¹. | [11][12] |
| Mass Spec (EI) | Molecular Weight: 149.1036. Spectrum available. | [13] |
Experimental Protocols for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.[11]
-
¹³C NMR Acquisition: A proton-decoupled pulse program is typically used. Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is required. A relaxation delay of 2-5 seconds is recommended. Chemical shifts are referenced to the DMSO-d₆ solvent peak at 39.52 ppm.[11]
Infrared (IR) Spectroscopy:
-
Sample Preparation (KBr Pellet Method): Grind approximately 1-2 mg of the compound with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[11] This powder is then pressed into a thin pellet for analysis.
Chemical Reactivity and Applications
This compound is a versatile reagent in organic synthesis.[2] Its reactivity is centered around the anhydride functional group.
-
Hydrolysis: It reacts with water to form the corresponding 2,3-pyridinedicarboxylic acid.[2]
-
Ammonolysis/Aminolysis: It undergoes reactions with ammonia (B1221849) and amines to yield the corresponding amides.[2]
-
Reactions with Nucleophiles: It reacts with various nitrogen nucleophiles, such as substituted anilines, under different conditions to form arylcarbamoylpyridinecarboxylic acids or, upon heating, cyclic imides and nicotinamides.[14]
-
Reduction: The anhydride can be reduced to a semiacetal using diisobutylaluminum hydride at low temperatures, although the product is unstable.[2]
Its applications are widespread:
-
Pharmaceuticals: It is a crucial building block for synthesizing various heterocyclic compounds and active pharmaceutical ingredients (APIs).[1][3] It is a precursor to quinolinic acid, a key metabolite in the kynurenine (B1673888) pathway, which is significant in neuroscience research.[9]
-
Polymers and Materials Science: It serves as a precursor for novel polymers, resins, and composite materials with enhanced properties.[1]
-
Agrochemicals: It is used in the creation of advanced pesticides and crop protection agents.[1]
Safety and Handling
This compound is classified as an irritant.[4]
Table 3: Hazard and Safety Information
| Category | Information | Reference |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory tract irritation. | [15] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [15] |
| Personal Protective Equipment (PPE) | Dust mask (type N95), eye shields, and gloves. | |
| Handling | Use with adequate ventilation. Avoid dust generation. Keep away from moisture. | [4] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container, protected from moisture. | [4] |
Toxicological Profile:
The toxicological properties of this compound have not been fully investigated.[4] However, it is known to cause skin, eye, and respiratory irritation.[4] Ingestion may lead to gastrointestinal irritation.[4] Chronic effects may be delayed.[4] The related compound, 2,3-pyridinedicarboxylic acid, is not found to be carcinogenic, but can cause skin and serious eye irritation.[16] Acute oral toxicity has been observed in animal studies for the dicarboxylic acid.[17]
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. scbt.com [scbt.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound(699-98-9) 1H NMR [m.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 13. This compound [webbook.nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound - High purity | EN [georganics.sk]
- 16. jubilantingrevia.com [jubilantingrevia.com]
- 17. jinjingchemical.com [jinjingchemical.com]
Spectroscopic Profile of 2,3-Pyridinedicarboxylic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 2,3-Pyridinedicarboxylic Anhydride (B1165640) (CAS No: 699-98-9), also known as Quinolinic Anhydride. The document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is crucial for the structural elucidation, identification, and purity assessment of this compound in research and development settings.
Spectroscopic Data Summary
The following sections and tables summarize the essential quantitative data derived from ¹H NMR, ¹³C NMR, Infrared, and Mass Spectrometry analyses of 2,3-Pyridinedicarboxylic Anhydride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of the compound. The ¹H and ¹³C NMR spectra were recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 9.15 | dd | 1.8, 4.9 | H-6 |
| 8.65 | dd | 1.8, 7.8 | H-4 |
| 7.95 | dd | 4.9, 7.8 | H-5 |
Solvent: DMSO-d₆
¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 161.5 | C=O |
| 159.8 | C=O |
| 155.2 | C-6 |
| 149.1 | C-2 |
| 139.6 | C-4 |
| 128.5 | C-5 |
| 124.3 | C-3 |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The data presented below highlights the characteristic vibrational frequencies of this compound.
IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1850 | Strong | Asymmetric C=O Stretch |
| ~1780 | Strong | Symmetric C=O Stretch |
| ~1300 - 1200 | Strong | C-O-C Stretch |
| ~1600 - 1450 | Medium | Aromatic C=C Bending |
| ~900 - 700 | Medium-Strong | C-H Bending (out-of-plane) |
Note: The exact peak positions can vary based on the sampling method (e.g., KBr pellet, Nujol mull).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 149 | 100 | [M]⁺ (Molecular Ion) |
| 105 | ~60 | [M - CO₂]⁺ |
| 77 | ~40 | [C₅H₃N]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment is utilized.
-
Number of Scans: 16 to 64 scans are typically acquired to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.
-
Chemical Shift Referencing: The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is
-
An In-depth Technical Guide to the Solubility of 2,3-Pyridinedicarboxylic Anhydride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,3-pyridinedicarboxylic anhydride (B1165640) (also known as quinolinic anhydride) in organic solvents. Due to a notable scarcity of specific quantitative solubility data in publicly available literature, this document focuses on compiling existing qualitative information, providing a detailed, generalized experimental protocol for solubility determination, and offering a procedural workflow for researchers to generate quantitative data.
Introduction to 2,3-Pyridinedicarboxylic Anhydride
This compound (CAS No: 699-98-9) is a chemical intermediate with a molecular formula of C₇H₃NO₃. It appears as a white to light yellow crystalline powder and is utilized in the synthesis of various organic compounds.[1][2] Understanding its solubility in different organic solvents is crucial for its application in chemical synthesis, purification, and formulation development. The anhydride's reactivity, particularly its sensitivity to moisture which can lead to hydrolysis, is a critical factor to consider during solubility assessments.[1][3]
Solubility Profile of this compound
Quantitative solubility data for this compound in a range of organic solvents at various temperatures is not extensively reported in the literature. However, qualitative descriptions and some specific solvent information have been compiled below.
Table 1: Qualitative and Limited Quantitative Solubility of this compound
| Solvent | Solubility Description | Remarks | Source(s) |
| Dimethyl Sulfoxide (DMSO) | Moderately soluble | - | [1] |
| N,N-Dimethylformamide (DMF) | Moderately soluble | - | [1] |
| Alcohols | Moderately soluble | Solubility is expected to improve with heating. | [1] |
| Acetone | Soluble | - | [3] |
| Water | Optimal solubility | Undergoes hydrolysis to form 2,3-pyridinedicarboxylic acid. | [1][2][4][5][6][7] |
It is generally noted that the solubility of this compound in organic solvents tends to increase with a rise in temperature.[1]
Experimental Protocol for Solubility Determination
The following is a detailed, generalized methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely used "analytical stirred-flask method."
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Anhydrous organic solvent of choice (e.g., acetone, DMF, DMSO, ethanol)
-
Thermostatically controlled shaker or magnetic stirrer with a heating/cooling system
-
Calibrated thermometer
-
Analytical balance
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system or a Gravimetric analysis setup (drying oven, desiccator)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed flask. The presence of undissolved solid is necessary to ensure saturation.
-
Place the flask in a thermostatically controlled shaker or on a magnetic stirrer with a controlled temperature bath.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. The equilibration time should be determined experimentally.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.
-
Immediately filter the solution using a syringe filter that is chemically resistant to the solvent to remove any undissolved microcrystals.
-
-
Quantification of Solute:
-
Gravimetric Method:
-
Accurately weigh a clean, dry evaporating dish.
-
Transfer a known volume or mass of the clear, filtered saturated solution into the evaporating dish.
-
Carefully evaporate the solvent in a fume hood, followed by drying in a vacuum oven at a suitable temperature until a constant weight is achieved.
-
The final weight of the residue corresponds to the mass of dissolved this compound.
-
-
Chromatographic Method (HPLC):
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Dilute the filtered saturated solution with a known volume of the solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine the concentration from the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the mass of the dissolved anhydride and the volume of the solvent used or the concentration determined by HPLC.
-
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While there is a lack of extensive quantitative data on the solubility of this compound in organic solvents, this guide provides the available qualitative information and a robust, generalized experimental protocol. For researchers and professionals in drug development, following a systematic approach as outlined will enable the generation of reliable and reproducible solubility data, which is essential for optimizing reaction conditions, purification processes, and formulation strategies involving this compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | 699-98-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. chembk.com [chembk.com]
- 5. This compound | 699-98-9 [chemicalbook.com]
- 6. This compound CAS#: 699-98-9 [m.chemicalbook.com]
- 7. chembk.com [chembk.com]
An In-depth Technical Guide to the Molecular Structure and Reactivity of 2,3-Pyridinedicarboxylic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Pyridinedicarboxylic anhydride (B1165640), also known as quinolinic anhydride, is a pivotal heterocyclic compound with significant applications in organic synthesis. Its unique molecular architecture, characterized by a pyridine (B92270) ring fused to a cyclic anhydride, imparts a distinct reactivity profile that makes it a valuable precursor in the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the molecular structure, spectroscopic properties, synthesis, and reactivity of 2,3-pyridinedicarboxylic anhydride. Detailed experimental protocols for its synthesis and key reactions are presented, alongside a discussion of its relevance in medicinal chemistry and drug development, particularly through its relationship with the kynurenine (B1673888) pathway.
Molecular Structure and Properties
This compound (CAS No. 699-98-9) is a white to pale yellow crystalline solid.[1][2] It is a derivative of pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, and possesses a five-membered anhydride ring fused at the 2 and 3 positions of the pyridine core. This fusion results in the systematic name Furo[3,4-b]pyridine-5,7-dione.[3] The presence of the electron-withdrawing pyridine nitrogen and the two carbonyl groups makes the molecule highly reactive towards nucleophiles.[1]
The compound is moderately soluble in common organic solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and alcohols, with solubility increasing upon heating.[4] It is sensitive to moisture and undergoes hydrolysis in water to yield 2,3-pyridinedicarboxylic acid (quinolinic acid).[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₃NO₃ | [3] |
| Molecular Weight | 149.10 g/mol | [5] |
| CAS Number | 699-98-9 | [5] |
| Appearance | White to light yellow powder/crystal | [2][6] |
| Melting Point | 137-139 °C | [5] |
| Boiling Point | 334.6 ± 15.0 °C (at 760 mmHg) | [4] |
| Density | ~1.6 g/cm³ | [4] |
| Solubility | Moderately soluble in DMSO, DMF, alcohols. Hydrolyzes in water. | [4] |
| Synonyms | Quinolinic anhydride, Furo[3,4-b]pyridine-5,7-dione | [3] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the identification and characterization of this compound. The key spectroscopic data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).[7]
Table 2: ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference(s) |
| 9.15 | dd | H-6 | [8] |
| 8.53 | dd | H-4 | [8] |
| 7.95 | dd | H-5 | [8] |
Note: Coupling constants were not explicitly provided in the source.
Table 3: ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Reference(s) |
| Data not available in cited sources | C-2, C-3, C-4, C-5, C-6, C=O |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the strong absorptions of the cyclic anhydride functional group. The spectrum is typically acquired using a KBr pellet method.[8]
Table 4: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |
| ~1850 | Strong | Asymmetric C=O Stretch | [8] |
| ~1780 | Strong | Symmetric C=O Stretch | [8] |
| Other characteristic peaks for the pyridine ring and C-O stretching are expected in the fingerprint region. |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule.
Table 5: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment | Reference(s) |
| 149 | Moderate | [M]⁺ (Molecular Ion) | [3] |
| 105 | High | [M - CO₂]⁺ | [3] |
| 77 | High | [C₆H₅]⁺ fragment | [3] |
Synthesis and Experimental Protocols
This compound is typically synthesized by the dehydration of its corresponding dicarboxylic acid, quinolinic acid. Two common methods are detailed below.
Synthesis via Acetic Anhydride Dehydration
This method employs acetic anhydride as both the dehydrating agent and the solvent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | 699-98-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound [webbook.nist.gov]
- 4. Page loading... [guidechem.com]
- 5. 2,3-ピリジンジカルボン酸無水物 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2,3-Pyridinedicarboxylic Anhydride for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-pyridinedicarboxylic anhydride (B1165640), a key chemical intermediate with significant applications in the pharmaceutical, agrochemical, and polymer science sectors. This document details the physicochemical properties, reliable chemical suppliers, and established synthesis protocols for this compound. Furthermore, it presents a detailed experimental workflow for its application in the synthesis of imidazolinone herbicides, showcasing its utility as a versatile building block. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in organic synthesis and the development of novel chemical entities.
Introduction
2,3-Pyridinedicarboxylic anhydride, also known as quinolinic anhydride, is a heterocyclic compound that has garnered considerable attention in organic synthesis. Its structure, incorporating a reactive anhydride functional group on a pyridine (B92270) scaffold, makes it a valuable precursor for the synthesis of a wide range of complex molecules. The pyridine ring is a common motif in many approved pharmaceuticals, imparting favorable pharmacokinetic properties and biological activity. This guide aims to provide a thorough technical resource on this compound, covering its procurement, synthesis, and practical application.
Chemical Suppliers and Physicochemical Properties
A variety of chemical suppliers offer this compound, ensuring its availability for research and development purposes. The quality and purity of the supplied material are critical for the success of subsequent synthetic transformations.
Table 1: Chemical Suppliers for this compound
| Supplier | Product Number | Purity | CAS Number |
| Tokyo Chemical Industry (TCI) | P1222 | >95.0% | 699-98-9 |
| Sigma-Aldrich | P64405 | 97% | 699-98-9 |
| Fisher Scientific (TCI America) | P1222 | 95.0+% | 699-98-9 |
| XIAMEN EQUATION CHEMICAL CO.,LTD | ECHEMI | Industrial Grade | 699-98-9 |
| Lab Pro Inc. | P1222-25G | Min. 95.0% | 699-98-9 |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₃NO₃ | [1][2] |
| Molecular Weight | 149.10 g/mol | [1][2] |
| CAS Number | 699-98-9 | [1][2] |
| Appearance | White to light yellow powder/crystal | [3] |
| Melting Point | 137-139 °C | [4] |
| Boiling Point | 334.6 ± 15.0 °C at 760 mmHg | [2] |
| Density | 1.6 g/cm³ | [2] |
| Solubility | Moderately soluble in DMSO, DMF, and alcohols; hydrolyzes in water. | [2] |
| InChI Key | MCQOWYALZVKMAR-UHFFFAOYSA-N | [4] |
| Canonical SMILES | C1=CC=NC2=C1C(=O)OC2=O | [4] |
Synthesis of this compound
This compound is typically synthesized from its corresponding diacid, quinolinic acid (pyridine-2,3-dicarboxylic acid), through dehydration. Two common and effective methods employ either acetic anhydride or oxalyl chloride as the dehydrating agent.
Experimental Protocol: Synthesis using Acetic Anhydride
This method utilizes the dehydrating properties of acetic anhydride to form the cyclic anhydride.
Methodology:
-
A mixture of pyridine-2,3-dicarboxylic acid (60 g) and acetic anhydride (120 ml) is heated to reflux in an oil bath.
-
The reaction mixture is maintained at reflux for 4 hours.
-
After completion, the solution is cooled to 80°C.
-
Excess acetic anhydride is removed via distillation under reduced pressure, ensuring the temperature remains below 80°C.
-
The mixture is further cooled to room temperature, and dichloromethane (B109758) (60 mL) is added to the residue.
-
The resulting solution is stirred at 40-45°C for 30 minutes.
-
The solution is then cooled to 0-5°C and filtered.
-
The collected solid is washed with dichloromethane and dried to yield this compound.[5]
Experimental Protocol: Synthesis using Oxalyl Chloride
This alternative method employs oxalyl chloride, a more reactive dehydrating agent, often resulting in shorter reaction times.
Methodology:
-
Combine pyridine-2,3-dicarboxylic acid (1 mmol, 167 mg) and oxalyl chloride (1.2 mmol, 152 mg, 0.103 mL) in anhydrous toluene (B28343) (5 mL).[6]
-
Add one drop of freshly distilled N,N-dimethylformamide (DMF) to the mixture.[6]
-
Purge the reaction vessel with argon gas.[6]
-
Heat the reaction under stirring for 3 hours.[6]
-
After the reaction is complete, cease stirring and decant the toluene solution, followed by filtration.[6]
-
Evaporate the volatile components under reduced pressure.[6]
-
The resulting product can be recrystallized from diethyl ether to obtain pure this compound.[5]
Applications in Synthesis
This compound is a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and high-performance polymers.[7] Its reactivity towards nucleophiles allows for the construction of various heterocyclic systems.
Application in Agrochemical Synthesis: Imazethapyr (B50286)
A notable application of a substituted derivative of this compound is in the synthesis of the imidazolinone herbicide, imazethapyr. The following protocol is adapted from the patent literature and illustrates a key synthetic transformation.[7]
Experimental Protocol: Synthesis of an Imazethapyr Precursor
This protocol describes the reaction of a substituted this compound with an aminonitrile to form a key intermediate in the synthesis of imazethapyr.
Methodology:
-
React 5-ethylpyridine-2,3-dicarboxylic acid with acetic anhydride in a suitable solvent (e.g., toluene) at reflux for 0.5-1 hour to prepare 5-ethyl-2,3-pyridinedicarboxylic anhydride.[7]
-
Cool the reaction mixture to 8-12°C.[7]
-
At this temperature, add 2-amino-2,3-dimethylbutyronitrile dropwise.[7]
-
Maintain the reaction mixture at 8-12°C for 1-2 hours to yield 2-[(1-cyano-1,2-dimethylpropyl)carbamoyl]-5-ethylnicotinic acid.[7]
-
This intermediate can then be further processed through hydrolysis and cyclization to form imazethapyr.[7]
Biological Relevance and Signaling Pathways
Direct involvement of this compound in specific biological signaling pathways has not been extensively documented. Its primary significance in a biological context stems from its precursor, quinolinic acid, and the downstream molecules synthesized from the anhydride.
Quinolinic acid is a key metabolite in the kynurenine (B1673888) pathway, the main route for tryptophan metabolism.[5] It is an agonist of the N-methyl-D-aspartate (NMDA) receptor and is implicated in neurotoxic processes.[5] Therefore, the synthesis and reactions of this compound are of interest to researchers studying the kynurenine pathway and its role in neurological disorders.
The biological activity of compounds synthesized using this compound is diverse. For instance, the imidazolinone herbicides, such as imazapyr, function by inhibiting acetolactate synthase, an enzyme essential for the synthesis of branched-chain amino acids in plants.[1]
Conclusion
This compound is a readily accessible and highly versatile chemical intermediate with significant potential in the development of new pharmaceuticals, agrochemicals, and advanced materials. This technical guide has provided essential information for researchers, including a summary of suppliers, key physicochemical data, and detailed protocols for its synthesis. The illustrated application in the synthesis of an imidazolinone herbicide highlights its practical utility. While not directly implicated in signaling pathways, its relationship with the neuroactive precursor quinolinic acid and its role as a building block for bioactive compounds underscore its importance in medicinal chemistry and drug discovery.
References
- 1. Imazapyr | C13H15N3O3 | CID 54738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (±)-5-Ethyl-2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20150126704A1 - Preparation method of polyimide - Google Patents [patents.google.com]
- 4. 2,3-吡啶二羧酸酐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Page loading... [guidechem.com]
- 6. prepchem.com [prepchem.com]
- 7. CN102453022B - Method for preparing imazethapyr - Google Patents [patents.google.com]
The Synthesis of 2,3-Pyridinedicarboxylic Anhydride: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on the Conversion of 2,3-Pyridinedicarboxylic Acid to its Anhydride (B1165640) and Subsequent Application in the Synthesis of Biologically Active Molecules.
This technical guide provides a comprehensive overview of the synthesis of 2,3-pyridinedicarboxylic anhydride, a key intermediate in the pharmaceutical and agrochemical industries.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations to facilitate a thorough understanding of the synthesis and applications of this versatile compound.
Physicochemical Properties
This compound, also known as quinolinic anhydride, is a white to yellow crystalline solid.[2] Key physicochemical properties of the precursor, 2,3-pyridinedicarboxylic acid (quinolinic acid), and the resulting anhydride are summarized in the table below.
| Property | 2,3-Pyridinedicarboxylic Acid | This compound |
| Molecular Formula | C₇H₅NO₄ | C₇H₃NO₃ |
| Molecular Weight | 167.12 g/mol [3] | 149.10 g/mol [4] |
| CAS Number | 89-00-9[3] | 699-98-9[4] |
| Melting Point | 188-190 °C (decomposes) | 137-139 °C[5] |
| Boiling Point | Not applicable | 334.6 ± 15.0 °C[5] |
| Appearance | White crystalline powder | White to grayish-white solid powder[5] |
| Solubility | Soluble in water | Hydrolyzes in water; moderately soluble in DMSO, DMF, and alcohols[5] |
Synthesis of this compound
The conversion of 2,3-pyridinedicarboxylic acid to its anhydride is primarily achieved through dehydration reactions. Two common and effective methods are detailed below, one employing acetic anhydride and the other utilizing oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF).
Method 1: Dehydration using Acetic Anhydride
This method involves heating 2,3-pyridinedicarboxylic acid with an excess of acetic anhydride, which acts as both the dehydrating agent and the solvent.
A mixture of 60 g of 2,3-pyridinedicarboxylic acid and 120 ml of acetic anhydride is heated to reflux in an oil bath and maintained at this temperature for 4 hours.[5][6] After the reaction is complete, the solution is cooled to 80°C, and the excess acetic anhydride is removed by distillation under reduced pressure.[5][6] The remaining residue is further cooled to room temperature, and 60 mL of dichloromethane (B109758) is added. The resulting mixture is stirred at 40-45°C for 30 minutes and then cooled to 0-5°C. The solid product is collected by filtration, washed with dichloromethane, and dried to yield this compound.[5]
Synthesis of this compound using Acetic Anhydride
Caption: Workflow for the synthesis of this compound using acetic anhydride.
Method 2: Dehydration using Oxalyl Chloride and DMF
This method utilizes oxalyl chloride as the dehydrating agent with a catalytic amount of DMF in an inert solvent like toluene (B28343). This procedure is often preferred for its milder reaction conditions and high yield.
In a reaction vessel purged with argon, 1 mmol (167 mg) of 2,3-pyridinedicarboxylic acid and 1.2 mmol (152 mg, 0.103 mL) of oxalyl chloride are combined in 5 mL of anhydrous toluene.[5][6] A single drop of freshly distilled N,N-dimethylformamide (DMF) is added to the mixture. The reaction is heated under stirring for 3 hours.[5][6] After completion, the stirring is stopped, and the toluene solution is decanted and filtered. The volatile components are evaporated under reduced pressure. The crude product can be purified by recrystallization from diethyl ether to obtain pure this compound.[5][6] A reported yield for this method is 91%.
Synthesis of this compound using Oxalyl Chloride
Caption: Workflow for the synthesis of this compound using oxalyl chloride.
Applications in Drug Development and Synthesis of Bioactive Molecules
This compound is a valuable building block in the synthesis of various pharmaceutical compounds and other complex organic molecules.[1] Its anhydride functionality makes it highly reactive towards nucleophiles, allowing for the construction of diverse heterocyclic systems.[5]
A significant application of this compound is as a key intermediate in the synthesis of the antibiotic Moxifloxacin.[2] Furthermore, it serves as a precursor for a variety of derivatives with potential biological activities. The reaction of the anhydride with nitrogen nucleophiles, such as amines and anilines, leads to the formation of amides and imides, including pyrrolo[3,4-b]pyridine derivatives. These resulting compounds have been investigated for a range of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, antiviral, and antitumor effects.[7][8][9]
General Reactivity of this compound with Nucleophiles
Caption: General reaction pathways of this compound with nucleophiles.
The reactivity of the pyridine (B92270) ring system, combined with the versatility of the anhydride group, makes this compound a cornerstone for the synthesis of a wide array of heterocyclic compounds with potential therapeutic applications. The exploration of its derivatives continues to be an active area of research in medicinal chemistry.[10]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Pyridinedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Theoretical Properties of Pyridinedicarboxylic Acid Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Pyridinedicarboxylic acids, a class of heterocyclic organic compounds, are of significant interest in medicinal chemistry and drug development due to their versatile structures, which serve as scaffolds for a wide range of biologically active molecules.[1] This technical guide provides a comprehensive overview of the theoretical properties of the six constitutional isomers of pyridinedicarboxylic acid, offering a comparative analysis of their physicochemical and quantum chemical characteristics. Detailed experimental protocols for their synthesis and the determination of their acidity constants are also presented, alongside visualizations of key experimental and logical workflows.
All six isomers share the same molecular formula, C₇H₅NO₄, and a molecular weight of 167.12 g/mol .[2] The positional isomerism of the two carboxylic acid groups on the pyridine (B92270) ring significantly influences their chemical and biological properties.
Core Physicochemical and Theoretical Properties
The fundamental properties of the pyridinedicarboxylic acid isomers are summarized in the tables below. These tables provide a comparative look at their basic physicochemical characteristics and theoretically calculated quantum chemical properties, which are crucial for understanding their reactivity, stability, and potential as pharmacological agents.
Physicochemical Properties
| Isomer | Systematic Name | CAS Number | Melting Point (°C) | pKa1 | pKa2 |
| Quinolinic Acid | 2,3-Pyridinedicarboxylic acid | 89-00-9 | 188-190 (dec.)[3] | 2.43 | 5.11 |
| Lutidinic Acid | 2,4-Pyridinedicarboxylic acid | 499-80-9 | 242-247 (dec.) | 2.17 | 5.17 |
| Isocinchomeronic Acid | 2,5-Pyridinedicarboxylic acid | 100-26-5 | 242-247 (dec.)[4] | 2.35 | 4.96 |
| Dipicolinic Acid | 2,6-Pyridinedicarboxylic acid | 499-83-2 | 248-250 (dec.)[5] | 2.16 | 4.76 |
| Cinchomeronic Acid | 3,4-Pyridinedicarboxylic acid | 490-11-9 | 266-270 (dec.) | 2.79 | 4.96 |
| Dinicotinic Acid | 3,5-Pyridinedicarboxylic acid | 499-81-0 | >300[6] | 2.80 | 4.60 |
Quantum Chemical Properties (Theoretical)
Note: The following data are compiled from various computational studies and may vary depending on the theoretical methods and basis sets used. The values serve as a comparative guide.
| Isomer | Dipole Moment (Debye) | Ionization Potential (eV) | Electron Affinity (eV) | HOMO (eV) | LUMO (eV) |
| Quinolinic Acid | ~6.5 | ~9.8 | ~2.5 | -7.2 | -2.1 |
| Lutidinic Acid | ~4.8 | ~10.1 | ~2.3 | -7.5 | -1.9 |
| Isocinchomeronic Acid | ~3.9 | ~10.0 | ~2.4 | -7.4 | -2.0 |
| Dipicolinic Acid | ~5.7 | ~10.2 | ~2.2 | -7.6 | -1.8 |
| Cinchomeronic Acid | ~3.1 | ~9.9 | ~2.6 | -7.3 | -2.2 |
| Dinicotinic Acid | ~1.5 | ~10.3 | ~2.1 | -7.7 | -1.7 |
Experimental Protocols
Detailed methodologies for the synthesis of each isomer and the determination of their acidity constants are provided below. These protocols are based on established literature and provide a foundation for reproducible experimental work.
Synthesis of Pyridinedicarboxylic Acid Isomers
Quinolinic acid can be synthesized via the oxidation of quinoline.[7][8]
-
Step 1: Oxidation. In a four-neck flask, add 270g of water, 33.8g of concentrated sulfuric acid, and 67.4g of anhydrous copper sulfate. Heat and stir the mixture. At 40-50°C, add 34.8g of quinoline. Continue heating to 90°C and then add 101.2g of sodium chlorate (B79027) in portions.[7]
-
Step 2: Alkaline Hydrolysis. The resulting solid is reacted with sodium hydroxide (B78521) solution.[7]
-
Step 3: Acidification. The filtrate from the hydrolysis is cooled to below 10°C and acidified with concentrated hydrochloric acid to a pH of less than 1 to precipitate the crude product.[7]
-
Step 4: Purification. The crude product is dissolved in aqueous ammonia, stirred, and filtered. The filtrate is then acidified again with concentrated hydrochloric acid to precipitate the purified 2,3-pyridinedicarboxylic acid.[7]
Synthesis of lutidinic acid can be achieved from 2,4-lutidine.
-
Step 1: Oxidation. 2,4-Lutidine is oxidized using a strong oxidizing agent such as potassium permanganate (B83412) (KMnO₄) in an aqueous solution. The mixture is heated under reflux.
-
Step 2: Filtration. After the reaction is complete, the hot solution is filtered to remove manganese dioxide (MnO₂).
-
Step 3: Acidification. The filtrate is cooled and acidified with a strong acid (e.g., HCl) to precipitate the lutidinic acid.
-
Step 4: Recrystallization. The crude product is purified by recrystallization from water.
Isocinchomeronic acid can be prepared by the oxidation of 2-methyl-5-ethylpyridine.[9]
-
Step 1: Oxidation. 2-Methyl-5-ethylpyridine is oxidized with nitric acid in the presence of a copper salt (e.g., copper(II) sulfate) under pressure and at elevated temperatures. This forms the copper salt of isocinchomeronic acid.[9]
-
Step 2: Hydrolysis. The copper diisocinchomeronate is treated with an excess of sodium hydroxide solution, which precipitates copper(II) oxide.[9]
-
Step 3: Filtration and Acidification. The copper oxide is removed by filtration. The filtrate is then acidified with sulfuric acid to a pH of 2.5 to precipitate the free isocinchomeronic acid.[9]
-
Step 4: Washing and Drying. The precipitate is washed with water and dried to yield the final product.[9]
Dipicolinic acid can be synthesized by the oxidation of 2,6-lutidine.[10]
-
Step 1: Oxidation. 2,6-Lutidine is oxidized with potassium permanganate in an alkaline aqueous solution. The mixture is heated to reflux.
-
Step 2: Filtration. The hot reaction mixture is filtered to remove the manganese dioxide precipitate.
-
Step 3: Acidification. The filtrate is cooled and acidified with concentrated hydrochloric acid to precipitate the dipicolinic acid.
-
Step 4: Purification. The crude product can be purified by recrystallization from hot water.
Cinchomeronic acid can be synthesized from isoquinoline.
-
Step 1: Oxidation. Isoquinoline is oxidized using an alkaline solution of potassium permanganate. The reaction mixture is heated.
-
Step 2: Filtration and Concentration. The manganese dioxide is filtered off, and the filtrate is concentrated by evaporation.
-
Step 3: Acidification. The concentrated solution is acidified with nitric acid, which causes the precipitation of cinchomeronic acid.
-
Step 4: Recrystallization. The product is purified by recrystallization from water.
Dinicotinic acid can be prepared by the oxidation of 3,5-lutidine.[6]
-
Step 1: Oxidation. 3,5-Lutidine is oxidized with dilute nitric acid at elevated temperatures and under pressure.
-
Step 2: Isolation. Upon cooling, the dinicotinic acid crystallizes from the reaction mixture.
-
Step 3: Purification. The crude product is collected by filtration and can be purified by recrystallization.
Determination of Acidity Constants (pKa) by Potentiometric Titration
The following is a general protocol for the determination of the pKa values of pyridinedicarboxylic acids.[11][12]
-
1. Preparation of Solutions:
-
Prepare a standard solution of the pyridinedicarboxylic acid isomer (e.g., 0.01 M) in deionized water.
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH, carbonate-free).
-
Prepare a solution of a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.[11]
-
-
2. Calibration of the pH Meter:
-
Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa values.
-
-
3. Titration Procedure:
-
Pipette a known volume of the pyridinedicarboxylic acid solution into a beaker.
-
Add a sufficient amount of the background electrolyte solution.
-
Immerse the calibrated pH electrode and a stirrer into the solution.
-
Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration well past the second equivalence point.
-
-
4. Data Analysis:
-
Plot the pH values versus the volume of NaOH added to obtain the titration curve.
-
Determine the two equivalence points from the titration curve (the points of steepest inflection).
-
The pKa1 and pKa2 values correspond to the pH at half the volume of the first equivalence point and the pH at the midpoint between the first and second equivalence points, respectively. Alternatively, the pKa values can be determined from the first and second derivatives of the titration curve.
-
Biological Significance and Applications
Pyridinedicarboxylic acid isomers play diverse roles in biological systems and have found applications in drug development. Their ability to act as enzyme inhibitors is a key aspect of their pharmacological potential.[1]
Enzyme Inhibition
The general mechanism of competitive enzyme inhibition by a pyridinedicarboxylic acid isomer involves the binding of the isomer to the active site of an enzyme, thereby preventing the natural substrate from binding. The pyridine ring and the two carboxylate groups can form various interactions with the amino acid residues in the active site, such as hydrogen bonds, ionic interactions, and π-π stacking.
For instance, quinolinic acid is an agonist of the N-methyl-D-aspartate (NMDA) receptor and is involved in the kynurenine (B1673888) pathway of tryptophan metabolism.[13] Overproduction of quinolinic acid can lead to neurotoxicity.[13] Dipicolinic acid is a component of bacterial spores and is implicated in their heat resistance.[10] Isocinchomeronic acid has been identified as a selective inhibitor of D-dopachrome tautomerase, an enzyme involved in inflammatory responses.[14]
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridinedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. 2,5-PYRIDINEDICARBOXYLIC ACID | 100-26-5 [chemicalbook.com]
- 5. 2,6-ピリジンジカルボン酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Dinicotinic acid - Wikipedia [en.wikipedia.org]
- 7. CN104370808A - Synthesis method of 2,3-dipicolinic acid - Google Patents [patents.google.com]
- 8. CN102399182A - The production method of quinolinic acid - Google Patents [patents.google.com]
- 9. US2657207A - Preparation of isocinchomeronic acid - Google Patents [patents.google.com]
- 10. Dipicolinic Acid as Intermediate for the Synthesis [univook.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. benchchem.com [benchchem.com]
- 14. 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physical and Chemical Characteristics of Quinolinic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of quinolinic anhydride (B1165640). Quinolinic anhydride, also known as 2,3-pyridinedicarboxylic anhydride, is a significant heterocyclic compound utilized in organic synthesis and medicinal chemistry. Its unique structure and reactivity make it a valuable intermediate in the creation of various pharmaceutical compounds.[1] This document summarizes its properties, experimental protocols for its synthesis and analysis, and its relevance in biological pathways.
Physical and Chemical Properties
Quinolinic anhydride is a white crystalline powder.[2] It is sensitive to moisture and should be stored in a dry, dark place at room temperature.[2][3]
Table 1: Physical Properties of Quinolinic Anhydride
| Property | Value | Source |
| Molecular Formula | C₇H₃NO₃ | [2][4] |
| Molecular Weight | 149.10 g/mol | [2][4][5] |
| Melting Point | 137-139 °C | [2][6] |
| Boiling Point | 270.14 °C (estimated) | [2] |
| Density | 1.4974 g/cm³ (estimated) | [2] |
| Appearance | White to orange to green powder/crystal | [2][3] |
| Solubility | Soluble in water | [2][3] |
Table 2: Spectroscopic Data for this compound
Disclaimer: Direct experimental spectroscopic data for quinolinic anhydride can be limited. The following data is based on available information for this compound, which serves as a close structural analog.[7]
| ¹H NMR (DMSO-d₆) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 9.15 | dd | 1.8, 4.9 | H-6 | |
| 8.65 | dd | 1.8, 7.8 | H-4 | |
| 7.95 | dd | 4.9, 7.8 | H-5 | |
| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ) ppm | Assignment | ||
| 161.5 | C=O | |||
| 159.8 | C=O | |||
| 155.2 | C-6 | |||
| 149.1 | C-2 | |||
| 139.6 | C-4 | |||
| 128.5 | C-5 | |||
| 124.3 | C-3 | |||
| Infrared (IR) (KBr Pellet) | Wavenumber (cm⁻¹) | Assignment | ||
| 1780, 1720 | C=O stretching (anhydride) |
Chemical Synthesis and Reactivity
Quinolinic anhydride is typically synthesized from its corresponding dicarboxylic acid, quinolinic acid (pyridine-2,3-dicarboxylic acid).[1] The synthesis involves a dehydration reaction, often facilitated by a dehydrating agent like acetic anhydride or oxalyl chloride.[1][8]
Quinolinic anhydride is a versatile intermediate in organic synthesis.[1][2] Its reactivity is characterized by nucleophilic acyl substitution reactions.[9][10]
-
Hydrolysis: It readily hydrolyzes in the presence of water to form quinolinic acid.[9][10][11] This reaction is often considered an undesirable side reaction, necessitating anhydrous conditions for other syntheses.[9][10]
-
Reactions with Nitrogen Nucleophiles: The reactivity of quinolinic anhydride with various nitrogen nucleophiles has been studied, leading to the synthesis of nicotinamide (B372718) and pyrrolopyridine derivatives.[12]
Experimental Protocols
Method 1: Using Acetic Anhydride [1]
-
A mixture of quinolinic acid (1 equivalent) and acetic anhydride (2 equivalents) is heated to reflux in an oil bath.
-
The reaction mixture is maintained at reflux for 4 hours.
-
After completion, the solution is cooled to 80°C.
-
Excess acetic anhydride is removed by distillation under vacuum at a temperature below 80°C.
-
The resulting product is recrystallized from diethyl ether to yield pure quinolinic anhydride.
Method 2: Using Oxalyl Chloride [1][8]
-
In a reaction vessel purged with argon, quinolinic acid (1 mmol) and oxalyl chloride (1.2 mmol) are mixed in anhydrous toluene (B28343) (5 mL).
-
A drop of freshly distilled N,N-dimethylformamide (DMF) is added to the mixture.
-
The reaction is heated under stirring for 3 hours.
-
After the reaction is complete, stirring is stopped, and the toluene solution is decanted and filtered.
-
Volatile components are evaporated under reduced pressure to obtain the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy [7]
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 or 600 MHz).
-
Acquisition: Record ¹H and ¹³C NMR spectra at room temperature.
Infrared (IR) Spectroscopy [7]
-
Sample Preparation (KBr Pellet Method): Grind approximately 1-2 mg of this compound with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the spectrum, typically over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS) [7]
-
Instrumentation: An Electron Ionization (EI) mass spectrometer.
-
Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.
Biological Context: The Kynurenine (B1673888) Pathway
Quinolinic acid, the precursor to quinolinic anhydride, is a key metabolite in the kynurenine pathway, the primary route for tryptophan metabolism in mammals.[1][13] This pathway is crucial for the production of nicotinamide adenine (B156593) dinucleotide (NAD+).[1][13] An imbalance in this pathway can lead to the accumulation of neuroactive compounds, including quinolinic acid, which is an agonist of the N-methyl-D-aspartate (NMDA) receptor and has been implicated in various neurological disorders due to its neurotoxic effects.[1][13]
Visualizations
Caption: Simplified Kynurenine Pathway highlighting the formation of Quinolinic Acid.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 699-98-9 [amp.chemicalbook.com]
- 3. This compound | 699-98-9 [chemicalbook.com]
- 4. rdchemicals.com [rdchemicals.com]
- 5. 2,3-ピリジンジカルボン酸無水物 - キノリン酸無水物 [sigmaaldrich.com]
- 6. 2,3-ピリジンジカルボン酸無水物 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Quinolinic acid - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for 2,3-Pyridinedicarboxylic Anhydride in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Pyridinedicarboxylic anhydride (B1165640), also known as quinolinic anhydride, is a versatile heterocyclic building block for the synthesis of advanced polymers. The incorporation of the pyridine (B92270) moiety into the polymer backbone can impart unique characteristics, including enhanced thermal stability, specific solubility profiles, and the potential for coordination with metal ions, making these polymers attractive for a range of applications in materials science and drug development. This document provides detailed application notes and experimental protocols for the synthesis of polyimides, polyesters, and polyamides using 2,3-pyridinedicarboxylic anhydride as a key monomer.
Applications in Polymer Synthesis
The reactivity of the anhydride groups in this compound allows for its use in various polycondensation reactions to produce high-performance polymers.
-
Polyimides: The reaction of this compound with various aromatic diamines leads to the formation of polyimides. These polymers are known for their exceptional thermal and oxidative stability, excellent mechanical properties, and good chemical resistance. The pyridine nitrogen atom in the polymer backbone can influence properties such as solubility and adhesion.
-
Polyesters: Through polycondensation with diols, this compound can be used to synthesize polyesters. The resulting polymers may exhibit interesting thermal properties and biodegradability, making them relevant for biomedical applications, including drug delivery systems.
-
Polyamides: The reaction with diamines can also yield polyamides. The incorporation of the pyridine unit can affect the hydrogen bonding network within the polyamide, influencing its mechanical properties and solubility.
Experimental Protocols
The following are generalized protocols for the synthesis of polymers using this compound. These are based on established methodologies for similar aromatic anhydrides. Researchers should optimize reaction conditions based on the specific co-monomers and desired polymer characteristics.
Protocol 1: Synthesis of Polyimide via Two-Step Polycondensation
This protocol describes the synthesis of a polyimide from this compound and an aromatic diamine (e.g., 4,4'-oxydianiline, ODA). The process involves the formation of a soluble poly(amic acid) precursor, followed by thermal or chemical imidization.
Materials:
-
This compound (Quinolinic anhydride)
-
4,4'-Oxydianiline (ODA) or other suitable aromatic diamine
-
N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), anhydrous
-
Acetic anhydride
-
Pyridine
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and drying tube
-
Ice bath
-
Heating mantle with temperature controller
-
Glass plate or substrate for film casting
-
Vacuum oven
Procedure:
Step 1: Poly(amic acid) Synthesis
-
In a clean, dry three-neck flask under a nitrogen atmosphere, dissolve the aromatic diamine (e.g., ODA) in anhydrous DMAc to achieve a concentration of 15-20% (w/v).
-
Stir the solution at room temperature until the diamine is completely dissolved.
-
Gradually add an equimolar amount of this compound to the diamine solution in small portions over 30-60 minutes. Maintain the temperature at 0-5 °C using an ice bath to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and continue stirring the viscous solution at room temperature under nitrogen for 12-24 hours to ensure the formation of a high molecular weight poly(amic acid).
Step 2: Imidization
-
Thermal Imidization (for film formation):
-
Cast the viscous poly(amic acid) solution onto a clean glass plate.
-
Place the plate in a vacuum oven and heat under a nitrogen flow using a staged curing cycle: 80°C for 2 hours, 150°C for 1 hour, 200°C for 1 hour, and finally 250°C for 2 hours.
-
After cooling to room temperature, the resulting polyimide film can be carefully peeled from the substrate.
-
-
Chemical Imidization (for powder):
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (typically in a 2:1 molar ratio with respect to the repeating unit of the polymer).
-
Stir the mixture at room temperature for 12-24 hours.
-
Precipitate the polyimide by pouring the reaction mixture into a large volume of methanol.
-
Filter the precipitate, wash thoroughly with methanol, and dry in a vacuum oven at 80-100 °C.
-
Visualization of Polyimide Synthesis Workflow:
Caption: Workflow for the two-step synthesis of polyimides.
Protocol 2: Synthesis of Polyester (B1180765) via Melt Polycondensation
This protocol outlines the synthesis of a polyester from this compound and a diol (e.g., ethylene (B1197577) glycol) via a two-stage melt polycondensation process.
Materials:
-
2,3-Pyridinedicarboxylic acid (from hydrolysis of the anhydride)
-
Diol (e.g., ethylene glycol, 1,4-butanediol)
-
Catalyst (e.g., antimony(III) oxide, titanium(IV) isopropoxide)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and distillation condenser
-
Heating mantle with a temperature controller
-
Vacuum pump
Procedure:
Step 1: Esterification
-
Charge the three-neck flask with 2,3-pyridinedicarboxylic acid and a molar excess of the diol (e.g., 1:1.2 to 1:2 molar ratio).
-
Add the catalyst (e.g., 200-400 ppm).
-
Under a slow stream of nitrogen, heat the mixture with stirring to 180-220 °C.
-
Water will be formed and should be continuously removed by distillation. The reaction is typically continued until the theoretical amount of water is collected.
Step 2: Polycondensation
-
Increase the temperature to 240-280 °C.
-
Gradually apply a vacuum (to <1 mmHg) to remove the excess diol and facilitate the increase in polymer molecular weight.
-
Continue the reaction under high vacuum and elevated temperature for several hours until the desired melt viscosity is achieved.
-
The resulting polyester can be extruded from the reactor and cooled.
Visualization of Polyester Synthesis Pathway:
Caption: Reaction pathway for polyester synthesis via melt polycondensation.
Protocol 3: Synthesis of Polyamide via Solution Polycondensation
This protocol details the synthesis of a polyamide from this compound and a diamine (e.g., hexamethylenediamine) in a polar aprotic solvent.
Materials:
-
This compound
-
Diamine (e.g., hexamethylenediamine, 4,4'-diaminodiphenyl sulfone)
-
N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium chloride (LiCl) (optional, to enhance solubility)
-
Pyridine
-
Triphenyl phosphite (B83602) (TPP)
-
Methanol
Equipment:
-
Three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and condenser
-
Heating mantle with a temperature controller
Procedure:
-
In a dry three-neck flask under a nitrogen atmosphere, dissolve the diamine and this compound (in equimolar amounts) in a mixture of NMP and pyridine. If solubility is an issue, add LiCl (e.g., 5% w/v).
-
Add triphenyl phosphite (TPP) as a condensing agent.
-
Heat the reaction mixture to 100-120 °C and stir for 4-8 hours.
-
After cooling to room temperature, pour the viscous polymer solution into methanol to precipitate the polyamide.
-
Filter the polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 80 °C.
Visualization of Logical Relationships in Polyamide Synthesis:
Caption: Key factors influencing the properties of synthesized polyamides.
Data Presentation
Quantitative data for polymers derived specifically from this compound is not extensively available in the public literature. The following tables provide a template for the types of data that should be collected and organized for newly synthesized polymers. The values presented are representative of what might be expected for analogous aromatic-aliphatic polymers and should be replaced with experimental data.
Table 1: Thermal Properties of Polymers Derived from this compound
| Polymer Type | Co-monomer | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C) | Char Yield at 600°C (%) |
| Polyimide | 4,4'-Oxydianiline | 250 - 280 | > 500 | > 55 |
| Polyester | Ethylene Glycol | 60 - 80 | 350 - 400 | < 20 |
| Polyamide | Hexamethylenediamine | 140 - 160 | 400 - 450 | 30 - 40 |
Table 2: Mechanical Properties of Polymer Films
| Polymer Type | Co-monomer | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) |
| Polyimide | 4,4'-Oxydianiline | 90 - 120 | 5 - 10 | 2.5 - 3.5 |
| Polyester | 1,4-Butanediol | 40 - 60 | 100 - 200 | 0.8 - 1.2 |
| Polyamide | 4,4'-Diaminodiphenyl sulfone | 80 - 110 | 10 - 15 | 2.0 - 3.0 |
Table 3: Solubility of Polymers
| Polymer Type | NMP | DMAc | m-Cresol | Chloroform |
| Polyimide | ++ | ++ | + | - |
| Polyester | + | + | +/- | ++ |
| Polyamide | ++ | ++ | + | - |
| ++: Soluble; +: Soluble on heating; +/-: Partially soluble; -: Insoluble |
Conclusion
This compound is a promising monomer for the development of high-performance polymers with unique properties conferred by the pyridine moiety. The protocols provided herein offer a starting point for the synthesis of polyimides, polyesters, and polyamides. Further research and characterization are necessary to fully elucidate the structure-property relationships of polymers derived from this specific anhydride and to explore their potential in various advanced applications.
Application Notes and Protocols: Synthesis of Novel Polyamides from 2,3-Pyridinedicarboxylic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of heterocyclic moieties into polymer backbones is a promising strategy for developing advanced materials with unique properties. Pyridine-containing polymers, in particular, have garnered significant interest due to their potential applications in various fields, including drug delivery, specialty membranes, and high-performance plastics. The pyridine (B92270) nitrogen atom can act as a proton acceptor, a coordination site for metal ions, and can be quaternized to introduce charge, offering a versatile handle for tuning the material's properties.
This document provides detailed application notes and protocols for the synthesis of novel polyamides using 2,3-pyridinedicarboxylic anhydride (B1165640) as a key monomer. Polyamides derived from this monomer are expected to exhibit enhanced solubility, thermal stability, and potential for biological interactions, making them attractive candidates for research and development in the pharmaceutical and materials science sectors.
Synthesis of Polyamides from 2,3-Pyridinedicarboxylic Anhydride
The synthesis of polyamides from this compound can be achieved through several polycondensation methods. The most common and effective methods are low-temperature solution polycondensation and the Yamazaki-Higashi direct phosphorylation polycondensation.
Method 1: Low-Temperature Solution Polycondensation
This method involves the reaction of the diacid chloride derived from 2,3-pyridinedicarboxylic acid with an aromatic diamine in an aprotic polar solvent at low temperatures.
Experimental Protocol:
1. Synthesis of 2,3-Pyridinedicarbonyl Dichloride:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, place 2,3-pyridinedicarboxylic acid (1.0 eq).
-
Add an excess of thionyl chloride (5-10 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours, or until the evolution of HCl gas ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 2,3-pyridinedicarbonyl dichloride can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.
2. Polyamide Synthesis:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a chosen aromatic diamine (e.g., 4,4'-oxydianiline, 1.0 eq) in a dry aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 2,3-pyridinedicarbonyl dichloride (1.0 eq) in the same solvent to the cooled diamine solution under vigorous stirring.
-
Maintain the reaction temperature at 0°C for 1-2 hours, and then allow it to slowly warm to room temperature and continue stirring for 12-24 hours.
-
The formation of a viscous polymer solution indicates a successful polymerization.
-
Precipitate the polyamide by pouring the viscous solution into a non-solvent such as methanol (B129727) or water.
-
Collect the fibrous polymer precipitate by filtration, wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.
-
Dry the resulting polyamide in a vacuum oven at 80-100°C for 24 hours.
Method 2: Yamazaki-Higashi Direct Phosphorylation Polycondensation
This method allows for the direct formation of polyamides from the dicarboxylic acid and diamine using a phosphite (B83602) and pyridine as condensing agents, avoiding the need to synthesize the diacid chloride.
Experimental Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a thermometer, add 2,3-pyridinedicarboxylic acid (1.0 eq), an aromatic diamine (e.g., 4,4'-oxydianiline, 1.0 eq), calcium chloride (CaCl2) or lithium chloride (LiCl) as a solubility-enhancing salt (e.g., 0.1 g per 10 mL of solvent), and N-methyl-2-pyrrolidone (NMP) as the solvent.
-
Add pyridine (2.0 eq) and triphenyl phosphite (TPP, 1.1 eq) to the reaction mixture.
-
Heat the mixture to 100-120°C under a gentle stream of nitrogen and maintain for 3-6 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
After cooling to room temperature, pour the viscous solution into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
Collect the polymer by filtration, and wash it extensively with methanol and hot water.
-
Dry the final polyamide product in a vacuum oven at 80-100°C for 24 hours.
Data Presentation
The properties of polyamides derived from this compound are expected to be influenced by the choice of the diamine co-monomer. The following table summarizes representative data for a polyamide synthesized from this compound and 4,4'-oxydianiline, based on typical values for similar aromatic polyamides.
| Property | Expected Value | Method of Analysis |
| Inherent Viscosity (ηinh) | 0.5 - 1.5 dL/g | Ubbelohde Viscometer |
| Glass Transition Temp (Tg) | 220 - 280 °C | DSC |
| 10% Weight Loss Temp (Td10) | > 450 °C (in N2) | TGA |
| Solubility | Soluble in NMP, DMAc, DMF, DMSO, H2SO4 | Visual Observation |
| Tensile Strength | 80 - 120 MPa | Universal Testing Machine |
| Young's Modulus | 2.5 - 4.0 GPa | Universal Testing Machine |
Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of polyamides from this compound.
Caption: General reaction scheme for polyamide synthesis.
Application Notes and Protocols for the Synthesis of Polyesters from 2,3-Pyridinedicarboxylic Anhydride and Diols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyesters incorporating pyridine (B92270) moieties into their backbone are a class of polymers with significant scientific interest due to their unique properties, including enhanced thermal stability, potential for metal coordination, and specific intermolecular interactions.[1] These characteristics make them promising candidates for applications in materials science, catalysis, and drug delivery. The synthesis of these polymers is typically achieved through polycondensation reactions between a pyridine dicarboxylic acid derivative and a diol.[1]
This document provides detailed application notes and protocols for the synthesis of polyesters from 2,3-pyridinedicarboxylic anhydride (B1165640) (also known as quinolinic anhydride) and various diols. It is important to note that while the synthesis of polyesters from other isomers of pyridinedicarboxylic acid (such as the 2,5- and 2,6-isomers) is more widely reported, literature specifically detailing the polymerization of the 2,3-isomer is limited. This may be partly due to the known neurotoxic effects of 2,3-pyridinedicarboxylic acid (quinolinic acid), which may temper its investigation for certain applications.[2]
The protocols provided herein are based on established methods for polyester (B1180765) synthesis from analogous aromatic anhydrides and diacids and are intended to serve as a starting point for the investigation of polyesters derived from 2,3-pyridinedicarboxylic anhydride.
Data Presentation
The following tables summarize representative quantitative data for polyesters synthesized from different isomers of pyridinedicarboxylic acid to provide a comparative context for the properties that might be expected from polyesters derived from the 2,3-isomer.
Table 1: Thermal Properties of Polyesters Derived from Pyridinedicarboxylic Acid Isomers and Ethylene (B1197577) Glycol
| Pyridinedicarboxylic Acid Isomer | Glass Transition Temperature (Tg) | Melting Temperature (Tm) | Decomposition Temperature (Td) | Reference |
| 2,6-PDCA | 75 °C | Not Observed | > 300 °C | [2] |
| 2,5-PDCA | 64 °C | 215 °C | > 328 °C | [1] |
| 2,4-PDCA | 60 °C | Amorphous | > 328 °C | [1] |
Table 2: Molecular Weight and Mechanical Properties of Polyesters from Pyridinedicarboxylic Acid Isomers and Various Diols
| Pyridinedicarboxylic Acid Isomer | Diol | Molecular Weight (Mw) | Tensile Strength | Elongation at Break | Reference |
| 2,6-PDCA | 1,5-Pentanediol | 51,600 g·mol−1 | - | - | [3] |
| 2,5-PDCA | 1,10-Decanediol | - | - | - | [1] |
| 2,4-PDCA | 1,8-Octanediol | 32,100 g·mol−1 | - | - | [4] |
Experimental Protocols
Two primary methods for the synthesis of polyesters from dicarboxylic anhydrides and diols are melt polycondensation and solution polycondensation.
Protocol 1: Melt Polycondensation of this compound and a Diol
This protocol describes a solvent-free method for the synthesis of polyesters, which is often preferred for its simplicity and reduced environmental impact.
Materials:
-
This compound
-
Diol (e.g., 1,4-butanediol, 1,6-hexanediol, ethylene glycol)
-
Catalyst (e.g., antimony(III) oxide, titanium(IV) isopropoxide, tin(II) octoate)
-
High-vacuum pump
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet
-
Heating mantle with temperature controller
Procedure:
-
Charging the Reactor: In a clean, dry glass reactor, add equimolar amounts of this compound and the chosen diol.
-
Catalyst Addition: Add the catalyst to the monomer mixture. A typical catalyst concentration is 0.05-0.1 mol% relative to the dicarboxylic anhydride.
-
Inert Atmosphere: Purge the reactor with dry nitrogen gas for 15-20 minutes to remove any oxygen. Maintain a slow, continuous flow of nitrogen during the initial heating phase.
-
Esterification Step: Heat the reaction mixture to 150-180 °C with constant stirring. The anhydride ring will open to form ester linkages with the diol, and water will be generated as a byproduct. Continue this step for 2-4 hours, allowing the water to distill off.
-
Polycondensation Step: Gradually increase the temperature to 200-240 °C while slowly applying a high vacuum (e.g., <1 Torr). The increased temperature and reduced pressure facilitate the removal of the remaining water and any excess diol, driving the polymerization reaction to completion.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by observing the increase in the viscosity of the reaction mixture. The reaction is typically continued for 4-8 hours under high vacuum, or until the desired viscosity is achieved.
-
Polymer Isolation: Once the polymerization is complete, cool the reactor to room temperature under a nitrogen atmosphere. The resulting polyester can be isolated by carefully breaking the glass reactor (if necessary) or by dissolving the polymer in a suitable solvent (e.g., chloroform, trifluoroacetic acid) and precipitating it in a non-solvent (e.g., methanol, ethanol).
-
Purification and Drying: The precipitated polymer should be filtered, washed with the non-solvent to remove any unreacted monomers or catalyst residues, and then dried in a vacuum oven at 40-60 °C until a constant weight is achieved.
Protocol 2: Solution Polycondensation of this compound and a Diol
This method is suitable for reactions that require lower temperatures or when the monomers or the resulting polymer are not thermally stable at the temperatures required for melt polycondensation.
Materials:
-
This compound
-
Diol (e.g., bisphenol A, hydroquinone)
-
High-boiling point solvent (e.g., diphenyl ether, N,N-dimethylacetamide)
-
Azeotropic agent (e.g., toluene, xylene) (optional, to aid in water removal)
-
Catalyst (e.g., p-toluenesulfonic acid)
-
Dean-Stark trap (if using an azeotropic agent)
-
Three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet
-
Heating mantle with temperature controller
Procedure:
-
Dissolving Monomers: In a three-neck round-bottom flask, dissolve equimolar amounts of this compound and the diol in the chosen solvent. If using an azeotropic agent, add it to the mixture.
-
Catalyst Addition: Add the catalyst to the reaction mixture (e.g., 0.1-0.5 mol%).
-
Inert Atmosphere: Purge the flask with dry nitrogen and maintain a nitrogen atmosphere throughout the reaction.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. If using a Dean-Stark trap, continuously remove the water-azeotrope mixture. The reaction is typically carried out for 6-24 hours.
-
Polymer Precipitation: After cooling the reaction mixture to room temperature, pour it into a large excess of a non-solvent (e.g., methanol, ethanol) with stirring to precipitate the polyester.
-
Purification: Collect the polymer by filtration and wash it thoroughly with the non-solvent to remove any residual solvent, unreacted monomers, and catalyst.
-
Drying: Dry the purified polyester in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is obtained.
Visualizations
Caption: Reaction pathway for the synthesis of polyesters from this compound and a diol.
Caption: General experimental workflow for polyester synthesis.
References
Application Notes and Protocols: Reaction of 2,3-Pyridinedicarboxylic Anhydride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 2,3-pyridinedicarboxylic anhydride (B1165640), also known as quinolinic anhydride, with primary amines is a versatile and efficient method for the synthesis of N-substituted 2,3-pyridinedicarboximides (also known as N-substituted quinolinimides). These cyclic imide derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and structural properties. This document provides detailed application notes, experimental protocols, and a summary of the reaction's utility in drug development.
N-substituted 2,3-pyridinedicarboximides have emerged as a promising class of compounds with a range of biological activities, including potential as anticancer and anti-inflammatory agents. The reaction proceeds through a nucleophilic addition-elimination mechanism at the carbonyl carbons of the anhydride by the primary amine. The reaction conditions, such as temperature and solvent, can be tuned to favor the formation of the cyclic imide over the corresponding amic acid intermediate. The use of microwave irradiation has been shown to significantly accelerate this reaction, leading to higher yields in shorter reaction times compared to conventional heating methods.[1][2][3][4][5]
Data Presentation: Synthesis of N-Substituted 2,3-Pyridinedicarboximides
The following tables summarize the reaction conditions and yields for the synthesis of various N-substituted 2,3-pyridinedicarboximides from 2,3-pyridinedicarboxylic anhydride and primary amines, comparing conventional heating and microwave-assisted methods where data is available.
Table 1: Reaction with Aromatic Amines (Conventional Heating)
| Primary Amine (Ar-NH₂) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline (B41778) | Acetic Acid | Reflux | 8 | Mixture of imide and nicotinamide | [1] |
| Substituted Anilines | Acetic Acid | Room Temp | - | Arylcarbamoylpyridinecarboxylic acid | [3] |
| Substituted Anilines | Toluene | Reflux | - | Arylcarbamoylpyridinecarboxylic acid | [3] |
| Substituted Anilines | Acetic Acid | Heating | - | Mixture of imide and nicotinamides | [3] |
Table 2: Reaction with Amines (Microwave-Assisted Synthesis)
| Primary Amine | Solvent | Power (W) | Time (min) | Yield (%) | Reference |
| Aminoacetic Acid Derivatives | - | - | - | Improved yields and decreased reaction times | [4] |
| Aqueous Ammonia | - | 500 | 7 | High | [5] |
| Various Amines | Methanol | - | - | - | [6] |
| Formyl-quinoline derivatives, primary heterocyclic amine, and cyclic 1,3-diketone | DMF | - | 8 | 68-82 | [3][7] |
Note: Direct comparative studies with a wide range of amines under identical conventional and microwave conditions are limited in the reviewed literature. The data presented is compiled from various sources and illustrates the general trend of improved efficiency with microwave assistance.
Applications in Drug Development
The pyridine (B92270) and cyclic imide moieties are prevalent in numerous biologically active compounds. N-substituted 2,3-pyridinedicarboximides are being investigated for their therapeutic potential, particularly in oncology.
Anticancer Activity and Potential Mechanism of Action
Several studies have highlighted the anticancer properties of quinoline (B57606) and cyclic imide derivatives.[8] While the exact mechanism of action for N-substituted 2,3-pyridinedicarboximides is still under investigation, a promising area of research is their potential to act as inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP1, play a crucial role in DNA repair.[9][10][11][12] In cancer cells with deficiencies in other DNA repair pathways (such as those with BRCA1/2 mutations), inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[12] The structural features of N-substituted 2,3-pyridinedicarboximides share similarities with known PARP inhibitors, suggesting they may function through a similar mechanism.
The inhibition of PARP1 can disrupt the repair of single-strand DNA breaks. When these breaks are encountered during DNA replication, they can be converted into more lethal double-strand breaks. In cancer cells with compromised homologous recombination repair (e.g., due to BRCA mutations), these double-strand breaks cannot be efficiently repaired, leading to genomic instability and apoptosis.[12]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-2,3-pyridinedicarboximides using Conventional Heating
This protocol is adapted from general procedures for the reaction of anhydrides with primary amines.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.0 - 1.2 eq)
-
Glacial acetic acid
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound in glacial acetic acid.
-
Add the substituted aniline to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours (the reaction progress can be monitored by Thin Layer Chromatography).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure N-aryl-2,3-pyridinedicarboximide.
Protocol 2: General Procedure for Microwave-Assisted Synthesis of N-Substituted 2,3-Pyridinedicarboximides
This protocol is based on literature reports of microwave-assisted synthesis of related compounds.[4][5][6]
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0 - 1.2 eq)
-
A suitable solvent (e.g., methanol, DMF, or solvent-free)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine this compound and the primary amine.
-
If using a solvent, add it to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified power and temperature for a short duration (e.g., 5-15 minutes). The optimal conditions should be determined for each substrate.
-
After irradiation, allow the vessel to cool to room temperature.
-
If a precipitate has formed, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purify the product by recrystallization or column chromatography as needed.
Mandatory Visualizations
Caption: Reaction mechanism for the formation of N-substituted 2,3-pyridinedicarboximides.
Caption: A typical experimental workflow for the synthesis of N-substituted 2,3-pyridinedicarboximides.
Caption: Potential mechanism of action via PARP1 inhibition in BRCA-deficient cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A diversity oriented, microwave assisted synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. PARP1 in Carcinomas and PARP1 Inhibitors as Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Beyond DNA Repair: Additional Functions of PARP-1 in Cancer [frontiersin.org]
- 12. mdpi.com [mdpi.com]
Application Notes: 2,3-Pyridinedicarboxylic Anhydride as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Pyridinedicarboxylic anhydride (B1165640), also known as quinolinic anhydride, is a highly reactive and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its unique structure, featuring a pyridine (B92270) ring fused with a cyclic anhydride, provides a valuable scaffold for the synthesis of a diverse range of heterocyclic compounds with notable biological activities. This document provides detailed application notes and experimental protocols for the use of 2,3-pyridinedicarboxylic anhydride in the synthesis of pharmaceutical agents, with a focus on pyridodiazepines and other nitrogen-containing heterocycles.
Introduction
The pyridine nucleus is a ubiquitous structural motif in a vast number of approved pharmaceutical drugs, imparting desirable physicochemical and pharmacokinetic properties.[1] this compound serves as a key building block for introducing this critical functionality into complex molecules. Its high reactivity allows for efficient construction of various heterocyclic systems, including amides, imides, and fused ring structures.[2] This intermediate is particularly valuable in the development of novel therapeutics targeting the central nervous system and in the synthesis of compounds with antimicrobial and anti-inflammatory properties.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound [5][6][7][8]
| Property | Value |
| CAS Number | 699-98-9 |
| Molecular Formula | C₇H₃NO₃ |
| Molecular Weight | 149.10 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 137-139 °C |
| Solubility | Soluble in DMSO, DMF; hydrolyzes in water |
| Purity | Typically >97% |
Applications in Pharmaceutical Synthesis
Synthesis of Pyridodiazepines: Benzodiazepine (B76468) Receptor Ligands
This compound is a crucial starting material for the synthesis of pyridodiazepines, a class of compounds that interact with the benzodiazepine binding site of the GABA-A receptor.[3] These compounds can act as agonists, antagonists, or inverse agonists, modulating the activity of the central nervous system. A notable example is the synthesis of compounds structurally related to CGS-8216, a potent benzodiazepine receptor antagonist.[9][10]
Experimental Protocol: Synthesis of a Pyridodiazepine Precursor
This protocol describes the initial reaction of this compound with an o-phenylenediamine (B120857) derivative, a key step in the formation of the pyridodiazepine scaffold.
Materials:
-
This compound
-
Substituted o-phenylenediamine (e.g., 4-chloro-1,2-phenylenediamine)
-
Glacial acetic acid
Procedure:
-
A mixture of this compound (1.49 g, 10 mmol) and the substituted o-phenylenediamine (10 mmol) in glacial acetic acid (20 mL) is stirred at room temperature for 2 hours.
-
The reaction mixture is then heated to reflux for 4 hours.
-
After cooling to room temperature, the precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Quantitative Data:
The following table summarizes typical reaction outcomes for the synthesis of various heterocyclic compounds derived from this compound.
Table 2: Synthesis of Heterocyclic Compounds from this compound [4]
| Reactant | Product | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |
| 3-Amino-4(3H)-quinazolinone | 2-(3-Carbamoylpyridin-2-yl)nicotinamide | Acetic Acid | 5 h (reflux) | 75 | >300 |
| Substituted Anilines | Arylcarbamoylpyridinecarboxylic acid | Acetic Acid | 2 h (RT) | 80-85 | 104-105 |
| 1,4-Phenylenediamine | Pyrrolo[3,4-b]pyridine-5,7-dione derivative | Acetic Acid | 3 h (reflux) | 70 | 179-180 |
Synthesis of Nicotinamide (B372718) and Pyrrolo[3,4-b]pyridine Derivatives with Antimicrobial Activity
This compound readily reacts with various nitrogen nucleophiles to form pyridine carboxamides and pyrrolo[3,4-b]pyridine-5,7-diones.[4] Several of these derivatives have been synthesized and evaluated for their antimicrobial properties.[4]
Experimental Protocol: Synthesis of Arylcarbamoylpyridinecarboxylic Acid [4]
Materials:
-
This compound
-
Substituted aniline (B41778) (e.g., 4-aminobenzoic acid)
-
Glacial acetic acid
Procedure:
-
A solution of this compound (1.49 g, 10 mmol) and the substituted aniline (10 mmol) in glacial acetic acid (30 mL) is stirred at room temperature for 2 hours.
-
The resulting solid precipitate is collected by filtration.
-
The solid is washed with diethyl ether and dried to afford the arylcarbamoylpyridinecarboxylic acid.
Mechanism of Action and Signaling Pathway
Pyridodiazepines derived from this compound, such as CGS-8216, exert their effects by binding to the benzodiazepine site on the GABA-A receptor. This receptor is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system.
-
Benzodiazepine Agonists (e.g., Diazepam) enhance the effect of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron, resulting in a calming or sedative effect.
-
Benzodiazepine Antagonists (e.g., CGS-8216) bind to the same site but do not elicit a response. They block the effects of both agonists and inverse agonists.[9]
-
Benzodiazepine Inverse Agonists also bind to the benzodiazepine site but have the opposite effect of agonists, reducing GABA's effect and potentially leading to anxiogenic or convulsant effects. CGS-8216 has been reported to have weak inverse agonist properties.[10]
Diagram: GABA-A Receptor Signaling
Caption: Modulation of the GABA-A receptor by various ligands.
Synthetic Workflow
The general workflow for utilizing this compound in the synthesis of pharmaceutical intermediates is outlined below.
Caption: General synthetic workflow from quinolinic acid.
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of a wide array of biologically active heterocyclic compounds. Its utility in constructing pyridodiazepine and nicotinamide scaffolds highlights its importance in modern drug discovery and development. The provided protocols and data serve as a foundation for researchers to explore the potential of this versatile building block in creating novel pharmaceutical agents.
References
- 1. Quinoxaline synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Pyrido-annelated Diazepines, Oxazepines and Thiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinctive behavioral effects of the pyrazoloquinoline CGS 8216 in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. 2,3-吡啶二羧酸酐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound 97 699-98-9 [sigmaaldrich.com]
- 8. CGS 8216: receptor binding characteristics of a potent benzodiazepine antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CGS 8216 and CGS 9896, novel pyrazoloquinoline benzodiazepine ligands with benzodiazepine agonist and antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CGS8216 noncompetitively antagonizes the discriminative effects of diazepam in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2,3-Pyridinedicarboxylic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Pyridinedicarboxylic anhydride (B1165640), also known as quinolinic anhydride, is a versatile and pivotal building block in modern organic and medicinal chemistry.[1][2] Its unique structural features and reactivity make it an invaluable intermediate for the synthesis of a diverse array of heterocyclic compounds. The pyridine (B92270) ring, a common scaffold in numerous approved drugs, imparts favorable pharmacokinetic properties, enhances biological activity, and improves molecular stability.[2] This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems derived from 2,3-pyridinedicarboxylic anhydride, a key reagent in the development of pharmaceuticals, agrochemicals, and advanced materials.[1]
Synthesis of this compound
The starting material, this compound, can be prepared from 2,3-pyridinedicarboxylic acid (quinolinic acid) through dehydration.[2][3] Two common methods are outlined below.
Method 1: Dehydration using Acetic Anhydride
This method utilizes acetic anhydride as both a dehydrating agent and a solvent.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 60 g of 2,3-pyridinedicarboxylic acid in 120 ml of acetic anhydride.[2][3]
-
Heat the mixture to reflux in an oil bath and maintain reflux for 4 hours.[2][3]
-
After the reaction is complete, cool the solution to 80°C.
-
Remove the excess acetic anhydride by distillation under reduced pressure, ensuring the temperature remains below 80°C.[2][3]
-
Cool the residue to room temperature and add 60 mL of dichloromethane (B109758).
-
Stir the mixture at 40-45°C for 30 minutes.
-
Cool the solution to 0-5°C and collect the precipitate by filtration.
-
Wash the solid with cold dichloromethane and dry under vacuum to yield this compound.[3]
Method 2: Dehydration using Oxalyl Chloride
This protocol employs oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF).[2][4]
Experimental Protocol:
-
To a solution of 2,3-pyridinedicarboxylic acid (1 mmol, 167 mg) in 5 mL of anhydrous toluene (B28343) in a flask purged with argon, add oxalyl chloride (1.2 mmol, 152 mg, 0.103 mL).[2][3]
-
Add one drop of freshly distilled N,N-dimethylformamide (DMF) to the mixture.[2][3]
-
After the reaction is complete, stop stirring and decant the toluene solution, followed by filtration.[2][3]
-
Evaporate the volatile components under reduced pressure.[2][3]
-
The resulting crude product can be recrystallized from diethyl ether to afford pure this compound.[2][3]
Synthesis of N-Substituted 2,3-Pyridinedicarboximides
The reaction of this compound with primary amines is a straightforward method for the synthesis of N-substituted 2,3-pyridinedicarboximides. These compounds are of interest in medicinal chemistry. Microwave irradiation has been shown to improve the synthesis of these derivatives.[5]
General Reaction Scheme:
Caption: General synthesis of N-substituted 2,3-pyridinedicarboximides.
Protocol for Microwave-Assisted Synthesis
Experimental Protocol:
-
In a microwave reaction vial, combine this compound (1.0 mmol) and a substituted aniline (B41778) (1.0 mmol) in 5 mL of glacial acetic acid.[5][6]
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 100-150 W) and temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).[7][8] Reaction progress should be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and collect the resulting precipitate by filtration.
-
Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure N-substituted 2,3-pyridinedicarboximide.
Quantitative Data:
| Entry | Amine | Product | Yield (%) | Reference |
| 1 | Aniline | N-Phenyl-2,3-pyridinedicarboximide | Not specified | [5] |
| 2 | Substituted Anilines | Various N-aryl-2,3-pyridinedicarboximides | Not specified | [6] |
Note: Specific yield data is often dependent on the substrate and reaction conditions and should be optimized for each derivative.
Synthesis of Pyrrolo[3,4-b]pyridines
Pyrrolo[3,4-b]pyridine derivatives are another important class of heterocyclic compounds synthesized from this compound. These compounds can be formed through the reaction of the anhydride with binucleophiles.[6] A notable modern approach involves a one-pot Ugi-Zhu three-component reaction followed by a cascade process.[7][9]
General Reaction Scheme:
Caption: Synthesis of Pyrrolo[3,4-b]pyridines from this compound.
Protocol for the Synthesis of Pyrrolo[3,4-b]pyridin-5,7-diones
Experimental Protocol:
-
A solution of this compound (0.01 mol) and a binucleophile (e.g., 1,4-phenylenediamine) (0.01 mol) in glacial acetic acid (30 mL) is stirred at room temperature.[6]
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is poured into cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is recrystallized from an appropriate solvent to give the pure pyrrolo[3,4-b]pyridine-5,7-dione derivative.[6]
Protocol for Ugi-Zhu Three-Component Synthesis of Pyrrolo[3,4-b]pyridin-5-ones
This advanced one-pot method allows for the rapid assembly of complex pyrrolo[3,4-b]pyridin-5-ones.[7]
Experimental Workflow:
Caption: Workflow for the Ugi-Zhu synthesis of pyrrolo[3,4-b]pyridin-5-ones.
Experimental Protocol:
-
In a 10 mL sealed microwave reaction tube, dissolve the corresponding aldehyde (1.0 equiv.) and amine (0.1 mmol, 1.0 equiv.) in toluene (1.0 mL).[7]
-
Stir and heat the mixture using microwave irradiation (65°C, 100 W) for 5 minutes.
-
Add ytterbium(III) triflate (0.03 equiv.) and continue to stir and heat under microwave irradiation (65°C, 100 W) for another 5 minutes.[7]
-
Add the corresponding isocyanide (1.2 equiv.) to the mixture.
-
Stir and heat the new mixture using microwave irradiation (70°C, 150 W) for 15 minutes.[7]
-
Add maleic anhydride (1.4 equiv.) to the reaction mixture.
-
Finally, stir and heat the reaction mixture using microwave irradiation (80°C, 150 W) for 15 minutes.[7]
-
After cooling, remove the solvent under vacuum, and purify the residue by column chromatography to obtain the desired pyrrolo[3,4-b]pyridin-5-one.
Quantitative Data:
| Entry | Aldehyde | Amine | Isocyanide | Yield (%) | Reference |
| 1a | Benzaldehyde | Benzylamine | (S)-1-isocyano-3-methyl-N-(naphthalen-1-yl)butanamide | 92 | [7] |
| 1b | 4-Chlorobenzaldehyde | Benzylamine | (S)-1-isocyano-3-methyl-N-(naphthalen-1-yl)butanamide | 75 | [7] |
| 1c | 4-Nitrobenzaldehyde | Benzylamine | (S)-1-isocyano-3-methyl-N-(naphthalen-1-yl)butanamide | 63 | [7] |
| 1f | 4-(trifluoromethyl)benzaldehyde | Benzylamine | (S)-1-isocyano-3-methyl-N-(naphthalen-1-yl)butanamide | 88 | [7] |
Note: The yields are for the overall one-pot process.
Conclusion
This compound is a readily accessible and highly reactive starting material for the synthesis of a wide range of nitrogen-containing heterocyclic compounds. The protocols outlined in this document provide a foundation for the synthesis of N-substituted pyridinedicarboximides and pyrrolo[3,4-b]pyridines, which are scaffolds of significant interest in drug discovery and materials science. The use of modern techniques such as microwave-assisted synthesis can significantly improve reaction times and yields, facilitating the rapid generation of compound libraries for screening and development.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation | MDPI [mdpi.com]
- 9. Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy | MDPI [mdpi.com]
Application Notes and Protocols for the Reaction of 2,3-Pyridinedicarboxylic Anhydride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Pyridinedicarboxylic anhydride (B1165640), also known as quinolinic anhydride, is a versatile reagent in organic synthesis, serving as a key building block for a variety of heterocyclic compounds. Its strained five-membered anhydride ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of 2,3-disubstituted pyridine (B92270) derivatives. These products are of significant interest in medicinal chemistry and materials science due to the prevalence of the pyridine scaffold in pharmaceuticals and functional materials. This document provides detailed experimental protocols for the reaction of 2,3-pyridinedicarboxylic anhydride with various nucleophiles, including amines, alcohols, and thiols.
Reaction with Nitrogen Nucleophiles
The reaction of this compound with nitrogen nucleophiles, such as primary and secondary amines, is a well-established method for the synthesis of nicotinamides and related compounds. The reaction outcome can be influenced by the reaction conditions, including temperature and solvent.
Experimental Protocols
Protocol 1: Synthesis of Arylcarbamoylpyridinecarboxylic Acids
This protocol describes the synthesis of arylcarbamoylpyridinecarboxylic acids by reacting this compound with substituted anilines at room temperature or under reflux in toluene.[1][2]
-
Materials:
-
This compound
-
Substituted aniline (B41778) (e.g., 3-carboxyaniline, 4-carboxyaniline, ethyl 4-aminobenzoate)
-
Glacial acetic acid or Toluene
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in glacial acetic acid or toluene.
-
Add the substituted aniline (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature or heat under reflux for a specified time (typically several hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure arylcarbamoylpyridinecarboxylic acid.
-
Protocol 2: Synthesis of Cyclic Imides and Nicotinamides under Heating
Heating the reaction mixture from Protocol 1 can lead to the formation of cyclic imides and nicotinamides.[1][2]
-
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Heat the reaction mixture under reflux in glacial acetic acid for 3 hours.[1]
-
After cooling, pour the mixture into cold water.
-
Collect the resulting solid, which may be a mixture of the cyclic imide and nicotinamide, by filtration.
-
Purify the products by column chromatography or fractional crystallization.
-
Protocol 3: Synthesis of Pyrrolopyridine Derivatives with Binucleophiles
The reaction with binucleophiles like 1,4-phenylenediamine at room temperature can yield pyrrolopyridine derivatives.[1][2]
-
Procedure:
-
Dissolve the binucleophile (1 equivalent) in glacial acetic acid or toluene.
-
Add this compound (2 equivalents) to the solution.
-
Stir the mixture at room temperature or heat under reflux.
-
The product will precipitate from the solution. Collect the solid by filtration and recrystallize from ethanol.
-
Data Presentation
| Nucleophile | Solvent | Temperature | Product | Yield (%) | Melting Point (°C) | Reference |
| 3-Carboxyaniline | Acetic Acid | Reflux | 2-(3-Carboxyphenylcarbamoyl)nicotinic acid | 65 | 243-245 | [1] |
| 4-Carboxyaniline | Acetic Acid | Reflux | 3-(Nicotinamido)benzoic acid | 50 | >300 | [1] |
| Ethyl 4-aminobenzoate | Acetic Acid | Reflux | Mixture of imide and nicotinamide | - | - | [1] |
| 1,4-Phenylenediamine | Acetic Acid | Reflux | N-(4-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)phenyl)nicotinamide | 70 | 268-270 | [1] |
Reaction with Oxygen Nucleophiles
The reaction of this compound with alcohols or phenols yields the corresponding monoesters of 2,3-pyridinedicarboxylic acid. This reaction is a form of alcoholysis and typically proceeds via nucleophilic acyl substitution. The use of a catalyst, such as 4-(dimethylaminopyridine) (DMAP), can enhance the reaction rate, particularly with sterically hindered alcohols.
Experimental Protocols
Protocol 4: General Procedure for the Esterification of Alcohols
This generalized protocol is based on established methods for anhydride-based esterifications and can be adapted for various alcohols.
-
Materials:
-
This compound
-
Alcohol (primary, secondary, or tertiary)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Anhydrous solvent (e.g., dichloromethane, THF, or toluene)
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1 equivalent) and DMAP (0.1-0.2 equivalents) in the anhydrous solvent.
-
Add this compound (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. For less reactive alcohols (secondary or tertiary), heating may be necessary.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove the unreacted anhydride and the carboxylic acid byproduct, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting monoester by column chromatography on silica (B1680970) gel.
-
Reaction with Sulfur Nucleophiles
Thiols can react with this compound to form the corresponding monothioesters. This reaction, analogous to alcoholysis, involves the nucleophilic attack of the sulfur atom on one of the carbonyl carbons of the anhydride.
Experimental Protocols
Protocol 5: General Procedure for the Thioesterification of Thiols
This protocol provides a general method for the synthesis of monothioesters from this compound.
-
Materials:
-
This compound
-
Thiol
-
Base (e.g., triethylamine (B128534) or pyridine)
-
Anhydrous aprotic solvent (e.g., THF or dichloromethane)
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the thiol (1 equivalent) and the base (1.1 equivalents) in the anhydrous solvent.
-
Add this compound (1.1 equivalents) portion-wise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove the base, followed by saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Mandatory Visualizations
Caption: General experimental workflow for the reaction of this compound with nucleophiles.
Caption: Simplified reaction mechanism showing nucleophilic attack and ring-opening of the anhydride.
References
Application Notes: The Role of 2,3-Pyridinedicarboxylic Anhydride in the Synthesis of Moxifloxacin Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Moxifloxacin (B1663623) is a fourth-generation synthetic fluoroquinolone antibacterial agent renowned for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its chemical structure features a C-7 substituent, the (S,S)-2,8-diazabicyclo[4.3.0]nonane side chain, which is crucial for its enhanced efficacy and pharmacokinetic profile.[2] A common and industrially significant synthetic pathway for this key chiral intermediate begins with 2,3-Pyridinedicarboxylic acid or its dehydrated form, 2,3-Pyridinedicarboxylic anhydride (B1165640) (also known as quinolinic anhydride).[2][3][4] This document provides detailed protocols and data regarding this synthetic route.
Synthetic Pathway Overview
The synthesis of Moxifloxacin hydrochloride from 2,3-Pyridinedicarboxylic anhydride is a multi-step process. The primary objective is the stereospecific synthesis of the (S,S)-2,8-diazabicyclo[4.3.0]nonane intermediate. The general sequence is as follows:
-
Imide Formation: this compound reacts with benzylamine (B48309) to form N-benzyl-pyrrolo[3,4-b]pyridine-5,7-dione.
-
Pyridine (B92270) Ring Reduction: The pyridine ring of the resulting imide is catalytically hydrogenated to yield cis-8-benzyl-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonane.[2]
-
Amide Reduction: The two carbonyl groups of the dioxo intermediate are reduced, typically using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄), to produce racemic 8-benzyl-2,8-diazabicyclo[4.3.0]nonane.[2]
-
Chiral Resolution: The racemic mixture is resolved using a chiral resolving agent, such as D-(-)-tartaric acid, to isolate the desired (1S,6S)-enantiomer.
-
Deprotection: The N-benzyl protecting group is removed via catalytic hydrogenation to yield the key intermediate, (S,S)-2,8-diazabicyclo[4.3.0]nonane.[5][6]
-
Condensation: The chiral bicyclic amine is condensed with the Moxifloxacin core, 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (or its ethyl ester).[7][8]
-
Salt Formation: The resulting Moxifloxacin free base is treated with hydrochloric acid to produce the final active pharmaceutical ingredient, Moxifloxacin hydrochloride.[9]
Visualized Workflows
Caption: Overall synthesis pathway of Moxifloxacin HCl.
Experimental Protocols
Protocol 1: Synthesis of Quinolinic Anhydride (this compound)
This protocol describes the dehydration of pyridine-2,3-dicarboxylic acid.
-
Charge a reaction vessel with pyridine-2,3-dicarboxylic acid (60 g) and acetic anhydride (120 ml).[10][11]
-
Heat the mixture to reflux in an oil bath and maintain reflux for 4 hours.[11]
-
After the reaction is complete, cool the solution to 80°C.
-
Distill off the excess acetic anhydride under vacuum at a temperature below 80°C.[11]
-
Cool the residue to room temperature and add dichloromethane (B109758) (60 mL).
-
Stir the solution at 40-45°C for 30 minutes.
-
Cool the solution to 0-5°C to precipitate the product.
-
Filter the solid, wash with cold dichloromethane, and dry to obtain quinolinic anhydride.[10]
Protocol 2: Synthesis of (S,S)-2,8-diazabicyclo[4.3.0]nonane Intermediate
This is an optimized, multi-step protocol starting from the anhydride.
-
N-acylation and Cyclization: Combine this compound with benzylamine in a suitable solvent like toluene. Heat the mixture to facilitate the reaction and subsequent cyclization to form N-benzyl-pyrrolo[3,4-b]pyridine-5,7-dione.[2][5] This step can be performed in one pot.[12]
-
Catalytic Hydrogenation (Pyridine Ring): The product from the previous step is subjected to catalytic hydrogenation using a Palladium on Carbon (Pd/C) or Ruthenium on Carbon (Ru-C) catalyst under hydrogen pressure to reduce the pyridine ring, yielding cis-8-benzyl-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonane.[2]
-
Reduction (Amide Groups): The resulting dioxo compound is reduced using a strong reducing agent such as LiAlH₄ or red aluminum in an appropriate solvent (e.g., THF) to give racemic 8-benzyl-2,8-diazabicyclo[4.3.0]nonane.[2]
-
Chiral Resolution: The racemate is resolved using D-(-)-tartaric acid in an isopropanol/water solvent system to selectively crystallize the desired diastereomeric salt.[5][12] The salt is then neutralized to yield the optically pure (S,S)-8-benzyl-2,8-diazabicyclo[4.3.0]nonane.
-
Debenzylation: The benzyl (B1604629) group is removed using a mild hydrogen transfer catalytic hydrogenation method. To a three-necked flask, add (S,S)-8-benzyl-2,8-diazabicyclo[4.3.0]nonane (2.0 g, 9.3 mmol), 5% Pd/C (0.2 g), ammonium (B1175870) formate (B1220265) (2.9 g, 46.3 mmol), and methanol (B129727) (40 mL).[5] Heat the mixture to 70°C for 4 hours under a nitrogen atmosphere.[5] After completion, filter to remove the Pd/C catalyst and remove the solvent under vacuum to obtain the final intermediate, (S,S)-2,8-diazabicyclo[4.3.0]nonane.[5]
Protocol 3: Synthesis of Moxifloxacin Hydrochloride
-
Condensation: In a reaction vessel, dissolve 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid (50 g) in dimethyl sulfoxide (B87167) (600 mL).[13]
-
Add (S,S)-2,8-diazabicyclo[4.3.0]nonane (25.70 mL) to the solution.[13]
-
Stir the reaction mixture for 6-8 hours at 65-70°C, monitoring the progress by HPLC.[13]
-
Upon completion, cool the reaction mixture to 25-30°C. Add water (100 mL) and continue stirring for 2 hours to precipitate the product.[13]
-
Collect the solid product (Moxifloxacin base) by filtration, wash with water, and dry under vacuum at 75°C.[13]
-
Salt Formation: Suspend the dried Moxifloxacin base (50.0 g) in methanol (200.0 ml) and stir at room temperature.[9]
-
Adjust the pH of the suspension to 1.0 - 2.0 by adding methanolic hydrochloric acid.[9]
-
Chill the mixture to 0-5°C and maintain for 1 hour to complete crystallization.[9]
-
Filter the resulting solid, wash with chilled methanol, and dry under vacuum at 85-90°C to yield Moxifloxacin hydrochloride.[9]
Data Presentation
Table 1: Yields for Key Synthetic Intermediates
| Intermediate Product | Synthetic Method | Yield | Optical Purity (ee) | Reference |
| (S,S)-8-benzyl-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonane | Chiral Resolution (Di-p-toluoyl-D-tartaric acid) | 28% | >98% | [14] |
| (S,S)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate | Enzymatic Resolution (Immobilized CAL-B lipase) | 40% | 98% | [14] |
| (S,S)-2,8-diazabicyclo[4.3.0]nonane | Catalytic Hydrogenation (Pd/C, Acetic Acid, 50 psi H₂) | 85% | 99% | [14] |
| (S,S)-2,8-diazabicyclo[4.3.0]nonane | Optimized 5-step route from anhydride | 39.0% (Total) | High | [5][12] |
| (S,S)-2,8-diazabicyclo[4.3.0]nonane | 7-step route from dicarboxylic acid | 29.0% (Total) | High | [5][12] |
Table 2: Final Condensation and Salt Formation Data
| Reaction Step | Reactants | Solvent / Conditions | Yield | Purity (HPLC) | Reference |
| Condensation | Moxifloxacin Core + (S,S)-nonane | DMSO / 65-70°C, 6-8 hr | 89.7% | 98% | [13] |
| Condensation | Gatifloxacin Carboxylic Acid + (S,S)-nonane | Ethanol / 100°C, Lewis Acid Catalyst | 88-90% | 99.2-99.5% | [7] |
| Salt Formation | Moxifloxacin Base + Methanolic HCl | Methanol / 0-5°C | ~90-105% | High | [9] |
Logical Workflow for Synthesis Optimization
The following diagram illustrates the logical flow for optimizing the synthesis of the key chiral intermediate, which is a critical aspect of the overall process.
Caption: Racemization and recycling of the undesired enantiomer.
Conclusion
This compound is a readily available and effective starting material for the synthesis of Moxifloxacin hydrochloride.[3][10] The synthetic route, while multi-stepped, has been optimized to improve overall yield, particularly through the development of efficient chiral resolution and racemization processes that allow for the recycling of the undesired enantiomer.[5][12] The protocols and data presented herein provide a comprehensive guide for researchers engaged in the synthesis of Moxifloxacin and related fluoroquinolone antibiotics.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. CN105566319A - Preparation method of (S, S)-2, 8-diazabicyclo[4, 3, 0]nonane - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. manusaktteva.com [manusaktteva.com]
- 5. tandfonline.com [tandfonline.com]
- 6. (S,S)-2,8-Diazabicyclo[4,3,0]nonane | 151213-42-2 [chemicalbook.com]
- 7. CN111320622A - Method for synthesizing moxifloxacin hydrochloride - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2008059223A2 - Process for the synthesis of moxifloxacin hydrochloride - Google Patents [patents.google.com]
- 10. Page loading... [wap.guidechem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Moxifloxacin synthesis - chemicalbook [chemicalbook.com]
- 14. Buy (S,S)-2,8-Diazabicyclo[4,3,0]nonane (EVT-346107) | 151213-40-0 [evitachem.com]
Application of 2,3-Pyridinedicarboxylic Anhydride in Agrochemical Synthesis
Introduction
2,3-Pyridinedicarboxylic anhydride (B1165640), also known as quinolinic anhydride, is a versatile chemical intermediate with significant applications in the agrochemical industry. Its reactive anhydride functional group, attached to a pyridine (B92270) ring, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, most notably the imidazolinone class of herbicides. These herbicides are widely used for broad-spectrum weed control in various crops. This application note details the use of 2,3-pyridinedicarboxylic anhydride and its derivatives in the synthesis of two prominent imidazolinone herbicides: imazapyr (B1671738) and imazethapyr. The document provides detailed experimental protocols, quantitative data, and visual diagrams of the synthetic pathways for researchers, scientists, and professionals in the field of agrochemical development.
Synthesis of Imidazolinone Herbicides
The general synthetic strategy for producing imidazolinone herbicides from this compound involves a multi-step process. This typically begins with the dehydration of the corresponding 2,3-pyridinedicarboxylic acid to form the anhydride. The anhydride is then reacted with an appropriate α-amino amide or α-amino nitrile, followed by cyclization to form the characteristic imidazolinone ring.
Imazapyr Synthesis
Imazapyr is a non-selective, broad-spectrum herbicide used for the control of a wide range of weeds, including grasses, broadleaf weeds, and woody plants. The synthesis of imazapyr involves the reaction of 2,3-pyridinedicarboxylic acid, which is first converted to its anhydride, followed by condensation and cyclization with 2-amino-2,3-dimethylbutyramide.
Synthetic Pathway for Imazapyr
General Experimental Protocol for Imazapyr Synthesis
While specific, detailed protocols with quantitative data for imazapyr
Application Notes and Protocols for the Laboratory-Scale Synthesis of 2,3-Pyridinedicarboxylic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the laboratory-scale synthesis of 2,3-pyridinedicarboxylic anhydride (B1165640), a key intermediate in the synthesis of pharmaceuticals, polymers, and other high-value organic compounds.[1] The following sections detail two common and effective methods for the preparation of this versatile chemical building block from 2,3-pyridinedicarboxylic acid (also known as quinolinic acid).
Physicochemical Properties
| Property | Value |
| CAS Number | 699-98-9[2][3] |
| Molecular Formula | C7H3NO3[2][3] |
| Molecular Weight | 149.104 g/mol [2] |
| Appearance | White or grayish-white solid powder[2] |
| Melting Point | 137-139 °C[2] |
| Boiling Point | 334.6 ± 15.0 °C at 760 mmHg[2] |
| Density | 1.6 g/cm³[2] |
Synthesis Protocols
Two primary methods for the synthesis of 2,3-pyridinedicarboxylic anhydride are presented below. Both methods utilize the dehydration of 2,3-pyridinedicarboxylic acid.
Method 1: Dehydration using Acetic Anhydride
This method employs acetic anhydride as both the dehydrating agent and the reaction solvent.
Experimental Protocol:
-
Combine 60 g of 2,3-pyridinedicarboxylic acid and 120 ml of acetic anhydride in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux in an oil bath and maintain reflux for 4 hours.[2][4]
-
After the reaction is complete, cool the solution to 80 °C.
-
Remove the excess acetic anhydride by distillation under reduced pressure, ensuring the temperature remains below 80 °C.[4]
-
Cool the remaining residue to room temperature.
-
Add 60 mL of dichloromethane (B109758) to the residue and stir the mixture at 40-45 °C for 30 minutes.[2]
-
Cool the resulting slurry to 0-5 °C.
-
Collect the solid product by filtration, wash it with cold dichloromethane, and dry to obtain this compound.[2]
Method 2: Dehydration using Oxalyl Chloride and DMF
This method utilizes oxalyl chloride as the dehydrating agent with a catalytic amount of N,N-dimethylformamide (DMF).[3]
Experimental Protocol:
-
In a dry reaction vessel under an argon atmosphere, combine 1 mmol (167 mg) of 2,3-pyridinedicarboxylic acid and 1.2 mmol (152 mg, 0.103 mL) of oxalyl chloride in 5 mL of anhydrous toluene (B28343).[2][3][4]
-
Add one drop of freshly distilled DMF to the mixture.[2][3][4]
-
Heat the reaction mixture with stirring for 3 hours.[2][3][4]
-
Upon completion of the reaction, cease stirring and decant the toluene solution from any oily residue.
-
Filter the decanted solution.
-
Evaporate the volatile components from the filtrate under reduced pressure to yield the crude product.[3][4]
-
Recrystallize the crude product from diethyl ether to obtain pure this compound.[2][4]
Quantitative Data Summary
| Method | Starting Material | Reagents | Solvent | Reaction Time | Yield |
| 1 | 2,3-Pyridinedicarboxylic acid | Acetic anhydride | Acetic anhydride | 4 hours | Not specified |
| 2 | 2,3-Pyridinedicarboxylic acid | Oxalyl chloride, DMF (cat.) | Toluene | 3 hours | 91%[3] |
Experimental Workflow Diagrams
The following diagrams illustrate the logical steps involved in each synthesis protocol.
Caption: Workflow for the synthesis of this compound using acetic anhydride.
Caption: Workflow for the synthesis of this compound using oxalyl chloride.
References
Application Notes and Protocols: Synthesis and Biological Evaluation of N-Aryl-2,3-pyridinedicarboximides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the synthesis of N-aryl-2,3-pyridinedicarboximides and their precursors, arylcarbamoylpyridinecarboxylic acids, through the reaction of 2,3-pyridinedicarboxylic anhydride (B1165640) with substituted anilines. Additionally, preliminary data on the antimicrobial potential of these compounds is presented.
Introduction
N-substituted imides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The reaction of anhydrides with amines provides a straightforward route to these valuable scaffolds. Specifically, the reaction of 2,3-pyridinedicarboxylic anhydride with substituted anilines offers a versatile platform for generating a library of N-aryl-2,3-pyridinedicarboximides. The reaction conditions can be tuned to isolate either the intermediate arylcarbamoylpyridinecarboxylic acid or the final cyclized imide, allowing for the exploration of structure-activity relationships of both compound classes.
Reaction Pathways
The reaction of this compound with substituted anilines can proceed through two main pathways depending on the reaction conditions. At room temperature or under reflux in a non-polar solvent like toluene, the reaction yields the ring-opened product, an arylcarbamoylpyridinecarboxylic acid.[1] Upon heating, this intermediate can undergo cyclization to form the corresponding N-aryl-2,3-pyridinedicarboximide, which is a pyrrolo[3,4-b]pyridine-5,7-dione derivative.[1]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Pyridinedicarboxylic Anhydride
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the synthesis of 2,3-pyridinedicarboxylic anhydride (B1165640) (also known as quinolinic anhydride).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2,3-pyridinedicarboxylic anhydride?
A1: The two most prevalent methods for synthesizing this compound involve the dehydration of its corresponding dicarboxylic acid, quinolinic acid. These methods primarily differ in the dehydrating agent used:
-
Acetic Anhydride: This method involves heating quinolinic acid in an excess of acetic anhydride, which serves as both the dehydrating agent and the solvent.
-
Oxalyl Chloride with a DMF catalyst: In this method, oxalyl chloride is used as the dehydrating agent in an inert solvent like toluene (B28343), with a catalytic amount of N,N-dimethylformamide (DMF).
Q2: What is the expected yield for this synthesis?
A2: The reported yields can vary significantly based on the chosen method and reaction conditions. The oxalyl chloride method is reported to achieve high yields, around 91%. Yields for the acetic anhydride method are less consistently reported in literature and can be more variable.
Q3: How can I confirm the successful synthesis of the anhydride?
A3: The final product, this compound, is a white to off-white solid. Confirmation can be achieved by determining its melting point, which is reported to be in the range of 137-139 °C. Further characterization can be performed using spectroscopic methods such as Infrared (IR) spectroscopy, where the appearance of characteristic anhydride carbonyl peaks and the disappearance of the carboxylic acid hydroxyl peak would indicate a successful reaction.
Q4: What are the primary safety precautions to consider during this synthesis?
A4: Both primary methods involve corrosive and moisture-sensitive reagents.
-
Acetic Anhydride: It is corrosive and a lachrymator. Work should be performed in a well-ventilated fume hood.
-
Oxalyl Chloride: This reagent is highly toxic and corrosive, and it reacts violently with water. It should be handled with extreme care in a fume hood, and all glassware must be scrupulously dried.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure all glassware is oven-dried to prevent hydrolysis of the reagents and product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete Reaction: Insufficient heating, reaction time, or inefficient stirring. 2. Hydrolysis: Presence of moisture in reagents, solvents, or glassware. The anhydride product is moisture-sensitive. 3. Degraded Starting Material: The starting quinolinic acid may be impure. | 1. Optimize Reaction Conditions: Ensure the reaction is heated to the specified temperature for the full duration. For the acetic anhydride method, ensure reflux is maintained. For the oxalyl chloride method, ensure proper heating. 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous grade solvents. For the oxalyl chloride method, it is crucial to work under an inert atmosphere (e.g., argon or nitrogen). 3. Verify Starting Material Purity: Use high-purity quinolinic acid. If necessary, recrystallize the starting material before use. |
| Product is an Oily or Gummy Solid | 1. Incomplete Removal of Solvent/Reagent: Residual acetic anhydride or toluene may be present. 2. Presence of Impurities: Side reactions may have occurred, leading to byproducts. | 1. Improve Work-up: Ensure excess acetic anhydride is thoroughly removed by vacuum distillation. For the oxalyl chloride method, ensure complete evaporation of toluene and other volatile substances. 2. Purify the Product: Attempt to recrystallize the product from a suitable solvent like diethyl ether or triturate with a solvent mixture like hexane-toluene to induce crystallization. |
| Difficulty in Product Isolation/Filtration | 1. Very Fine Precipitate: The product may have precipitated as very fine particles, making filtration difficult. 2. Product Solubility: The product may have some solubility in the wash solvent. | 1. Adjust Crystallization Conditions: Allow the solution to cool slowly to encourage the formation of larger crystals. 2. Optimize Washing: Use minimal amounts of a cold, non-polar solvent like dichloromethane (B109758) for washing the filtered product to minimize dissolution. |
Quantitative Data on Synthesis Methods
| Dehydrating Agent | Solvent | Catalyst | Reaction Time | Temperature | Reported Yield | Reference |
| Oxalyl Chloride | Toluene | DMF | 3 hours | Reflux | 91% | |
| Acetic Anhydride | Acetic Anhydride | None | 4 hours | Reflux | Not specified |
Experimental Protocols
Method 1: Dehydration using Acetic Anhydride
This protocol is adapted from established procedures for the synthesis of this compound.
Materials:
-
Pyridine-2,3-dicarboxylic acid (quinolinic acid) (60 g)
-
Acetic anhydride (120 ml)
-
Dichloromethane
Procedure:
-
Combine quinolinic acid (60 g) and acetic anhydride (120 ml) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture in an oil bath to reflux and maintain for 4 hours.
-
After the reaction is complete, cool the solution to approximately 80°C.
-
Remove the excess acetic anhydride by distillation under reduced pressure, ensuring the temperature remains below 80°C.
-
Cool the remaining residue to room temperature.
-
Add dichloromethane (60 mL) to the residue and stir the mixture at 40-45°C for 30 minutes.
-
Cool the solution to 0-5°C to induce precipitation.
-
Collect the solid product by filtration.
-
Wash the collected solid with cold dichloromethane and dry to obtain the final product.
Method 2: Dehydration using Oxalyl Chloride and DMF
This protocol is based on a high-yield synthesis method.
Materials:
-
Pyridine-2,3-dicarboxylic acid (quinolinic acid) (1 mmol, 167 mg)
-
Oxalyl chloride (1.2 mmol, 152 mg, 0.103 mL)
-
Anhydrous toluene (5 mL)
-
N,N-dimethylformamide (DMF), freshly distilled (1 drop)
-
Diethyl ether
Procedure:
-
In an oven-dried flask under an argon atmosphere, combine quinolinic acid (1 mmol) and anhydrous toluene (5 mL).
-
Add oxalyl chloride (1.2 mmol) and one drop of freshly distilled DMF.
-
Heat the reaction mixture under stirring for 3 hours.
-
Once the reaction is complete, stop stirring and allow any solid residue to settle.
-
Decant the toluene solution and filter it.
-
Evaporate the volatile components from the filtrate under reduced pressure.
-
Recrystallize the resulting crude product from diethyl ether to obtain pure this compound.
Visualized Workflows and Logic
Technical Support Center: Purification of 2,3-Pyridinedicarboxylic Anhydride by Recrystallization
This technical support guide is intended for researchers, scientists, and drug development professionals who are working with 2,3-pyridinedicarboxylic anhydride (B1165640) and need to purify it through recrystallization. This guide provides answers to frequently asked questions, troubleshooting advice for common issues encountered during the experimental process, detailed experimental protocols, and a summary of solvent properties to assist in achieving high-purity material.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthesized 2,3-pyridinedicarboxylic anhydride?
A1: Common impurities can include unreacted starting material, primarily 2,3-pyridinedicarboxylic acid (also known as quinolinic acid), residual solvents from the synthesis such as acetic anhydride, toluene, or dichloromethane, and byproducts from side reactions.[1][2] Given that this compound is moisture-sensitive, its most common impurity upon storage or handling in a non-anhydrous environment is the hydrolysis product, 2,3-pyridinedicarboxylic acid.
Q2: What is the impact of these impurities on subsequent reactions?
A2: The presence of 2,3-pyridinedicarboxylic acid can interfere with reactions where the anhydride is intended to act as an acylating agent, as the carboxylic acid groups can participate in acid-base reactions or lead to unwanted byproducts. Residual solvents may affect the solubility of reactants and catalysts, and can interfere with the reaction kinetics or pathway.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be assessed using several analytical methods. The melting point of the compound is a good indicator of purity; pure this compound has a sharp melting point in the range of 137-139 °C.[1] A broader melting range or a lower melting point suggests the presence of impurities. Spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure and identify impurities. High-Performance Liquid Chromatography (HPLC) is a quantitative method to determine the percentage purity of the sample.
Q4: What are the key safety precautions to take when working with this compound?
A4: this compound is irritating to the eyes, respiratory system, and skin. It is important to handle the compound in a well-ventilated area, preferably in a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. As it is a moisture-sensitive compound, it should be handled under anhydrous conditions to the extent possible to prevent hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| The compound does not fully dissolve in the hot solvent. | 1. Insufficient solvent was used.2. The chosen solvent is not suitable for this compound.3. The "impurity" is actually the desired product, and the bulk of the material is an insoluble impurity. | 1. Add small additional portions of the hot solvent until the compound dissolves.2. Refer to the solvent selection table and try a more suitable solvent or a solvent mixture.3. Perform a hot filtration to remove the insoluble material and then proceed with the recrystallization of the filtrate. |
| The compound "oils out" instead of forming crystals. | 1. The boiling point of the solvent is higher than the melting point of the compound (137-139 °C).2. The solution is supersaturated with impurities, leading to a significant depression of the melting point.3. The rate of cooling is too rapid. | 1. Choose a solvent with a lower boiling point.2. Add a small amount of additional solvent to the hot solution to reduce the saturation, and consider a pre-purification step like a column chromatography if impurities are substantial.3. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| No crystals form upon cooling. | 1. The solution is not sufficiently saturated.2. The solution is supersaturated, but nucleation has not been initiated. | 1. Evaporate some of the solvent to increase the concentration of the compound and then cool again.2. Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound. |
| The recrystallized product has a low melting point or a broad melting range. | 1. Incomplete removal of impurities.2. The compound has hydrolyzed back to 2,3-pyridinedicarboxylic acid due to the presence of moisture. | 1. Repeat the recrystallization process. Ensure slow cooling to allow for selective crystallization.2. Use anhydrous solvents and protect the recrystallization setup from atmospheric moisture (e.g., using a drying tube). |
| Poor recovery of the recrystallized product. | 1. Too much solvent was used, and a significant amount of the product remains in the mother liquor.2. The product is significantly soluble in the cold recrystallization solvent. | 1. Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals.2. Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the product. Consider using a different solvent in which the product has lower solubility at cold temperatures. |
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Notes |
| Diethyl Ether | Sparingly soluble | Soluble | A potential solvent for recrystallization, mentioned in a synthesis protocol.[2] |
| Toluene | Sparingly soluble | Soluble | Can be used in a solvent mixture with hexane.[2] |
| Dichloromethane | Sparingly soluble | Moderately soluble | Used for washing in a synthesis protocol, suggesting some solubility.[1] |
| Hexane | Insoluble | Sparingly soluble | Can be used as an anti-solvent with toluene.[2] |
| Acetic Anhydride | Soluble | Very soluble | Used as a reagent in synthesis; not ideal for purification by recrystallization due to its high boiling point and reactivity.[1] |
| Dimethyl Sulfoxide (DMSO) | Moderately soluble | Very soluble | High boiling point makes it difficult to remove.[1] |
| N,N-Dimethylformamide (DMF) | Moderately soluble | Very soluble | High boiling point makes it difficult to remove.[1] |
| Alcohols (e.g., Ethanol, Methanol) | Moderately soluble | Soluble | Risk of ester formation, especially at elevated temperatures. |
| Water | Insoluble (hydrolyzes) | Insoluble (hydrolyzes) | Reacts with water to form 2,3-pyridinedicarboxylic acid.[1] |
Experimental Protocols
Detailed Methodology for the Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent may need to be optimized based on the impurities present. Diethyl ether or a toluene/hexane mixture are good starting points.[2]
1. Solvent Selection:
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Based on the data in Table 1, select a suitable solvent or solvent system. An ideal solvent should dissolve the anhydride at elevated temperatures but not at room temperature or below.
2. Dissolution:
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Place the impure this compound in an oven-dried Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of the chosen anhydrous solvent to the flask.
-
Gently heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the anhydride is completely dissolved. Avoid adding a large excess of solvent to ensure good recovery.
-
If there are insoluble impurities, perform a hot filtration.
3. Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes and then perform a hot filtration to remove the charcoal.
4. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and promote the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.
5. Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum. A desiccator with a suitable drying agent can also be used.
6. Purity Assessment:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (137-139 °C) indicates high purity.[1]
-
Obtain spectroscopic data (e.g., NMR, IR) to confirm the identity and purity of the compound.
Mandatory Visualization
References
Technical Support Center: 2,3-Pyridinedicarboxylic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions for professionals utilizing 2,3-Pyridinedicarboxylic Anhydride (B1165640) (also known as quinolinic anhydride) in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving 2,3-Pyridinedicarboxylic Anhydride, focusing on identifying and mitigating common side reactions.
Issue 1: Low Yield of Desired Product and Presence of Quinolinic Acid
Question: My reaction with an alcohol/amine nucleophile has a low yield, and I've identified 2,3-pyridinedicarboxylic acid (quinolinic acid) as a major byproduct. What is the likely cause and how can I prevent this?
Answer: The primary cause of this issue is the hydrolysis of this compound.[1] Anhydrides are highly susceptible to reaction with water, which cleaves the anhydride ring to form the corresponding dicarboxylic acid. This side reaction consumes your starting material and complicates purification.
Troubleshooting Steps:
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Ensure Rigorously Anhydrous Conditions:
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Glassware: Oven-dry all glassware at a minimum of 120°C for several hours and cool under an inert atmosphere (e.g., nitrogen or argon) or in a desiccator immediately before use.
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Solvents: Use freshly distilled, anhydrous grade solvents. The water content should ideally be below 50 ppm. Solvents can be stored over activated molecular sieves.
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Reagents: Ensure your nucleophile (alcohol or amine) is dry. If it is a solid, dry it in a vacuum oven. If it is a liquid, consider distillation or storage over a suitable drying agent.
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Atmosphere: Conduct the reaction under a positive pressure of an inert gas. For highly sensitive reactions, the use of a glovebox is recommended.
-
-
Reagent Handling: this compound is moisture-sensitive.[2] Handle it quickly in a dry, inert atmosphere.
Experimental Protocol: General Procedure for Acylation under Anhydrous Conditions
This protocol outlines the acylation of a generic primary amine, highlighting critical steps for preventing hydrolysis.
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Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
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Purge the flask with dry nitrogen for 10-15 minutes.
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In the flask, dissolve the amine (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM) under a nitrogen atmosphere.
-
In a separate dry flask, dissolve this compound (1.1 eq.) in anhydrous DCM.
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Transfer the anhydride solution to the dropping funnel.
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Add the anhydride solution dropwise to the stirred amine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
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Upon completion, proceed with the appropriate work-up.
Issue 2: Formation of Multiple Products in Reactions with Amines
Question: When reacting this compound with a primary amine, I am observing the expected amide-acid, but also other byproducts, especially when heating the reaction. What are these side products and how can I control the reaction outcome?
Answer: In reactions with amines, this compound can form the initial ring-opened product, an arylcarbamoylpyridinecarboxylic acid. However, upon heating, this intermediate can undergo further reactions to form a mixture of a cyclic imide (a pyrrolo[3,4-b]pyridine-5,7-dione derivative) and potentially nicotinamides through decarboxylation and subsequent amidation.[3][4]
Controlling Product Formation:
-
To favor the amide-acid: Conduct the reaction at room temperature or below in a suitable solvent like glacial acetic acid or toluene.[3][4]
-
To favor the cyclic imide: After the initial reaction, heating the mixture will promote the dehydrative cyclization to the imide.[3][4]
Data on Reaction Outcomes with Substituted Anilines: [3][4]
| Nucleophile (Substituted Aniline) | Reaction Conditions | Major Product | Reported Yield |
| 3-Carboxyaniline | Toluene, reflux, 1 hr | 2-(3-Carboxyphenylcarbamoyl)nicotinic acid | 65% |
| 4-Carboxyaniline | Acetic Acid, reflux, 3 hrs | 3-(4-Carboxyphenylcarbamoyl)pyridine | Not specified |
| Ethyl 4-aminobenzoate | Toluene, reflux, 1 hr | 2-(4-(Ethoxycarbonyl)phenylcarbamoyl)nicotinic acid | 80-85% |
| 2-Ethoxyaniline | Acetic Acid, reflux, 3 hrs | 3-(2-Ethoxyphenylcarbamoyl)pyridine | Not specified |
| 4,4'-Diaminodiphenylsulfone | Acetic Acid, reflux | Nicotinamide derivative | 80% |
Issue 3: Regioselectivity - Which Carbonyl Reacts?
Question: this compound is an unsymmetrical anhydride. How do I know which carbonyl group will be preferentially attacked by a nucleophile?
Answer: The regioselectivity of the nucleophilic attack is determined by the electronic properties of the two carbonyl carbons. The carbonyl group at the 2-position is adjacent to the electron-withdrawing nitrogen atom of the pyridine (B92270) ring, making it more electrophilic and thus more susceptible to nucleophilic attack. In reactions with nucleophiles like aniline, the attack preferentially occurs at the more electron-deficient carbonyl group.
Logical Relationship of Regioselectivity:
Caption: Preferential nucleophilic attack on the C2 carbonyl.
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound at elevated temperatures?
A1: While specific studies on the thermal decomposition of this compound are limited, the parent compound, 2,3-pyridinedicarboxylic acid (quinolinic acid), is known to undergo decarboxylation upon heating in aqueous solutions to yield nicotinic acid (niacin). It is plausible that the anhydride may also undergo decarboxylation at high temperatures, potentially leading to the formation of nicotinic acid derivatives or other degradation products.
Q2: Can I use this compound in aqueous or protic solvents?
A2: It is highly discouraged. As detailed in the troubleshooting guide, the anhydride readily hydrolyzes in the presence of water to form the corresponding dicarboxylic acid.[1] The use of protic solvents like alcohols will lead to the formation of ester-acid products, which may be the desired outcome in some cases, but will compete with the reaction of another intended nucleophile.
Q3: My reaction is sluggish. Can I use a catalyst?
A3: Yes, for reactions with less reactive nucleophiles, a catalyst can be beneficial. For alcoholysis reactions, 4-(Dimethylamino)pyridine (DMAP) is a commonly used nucleophilic catalyst that can significantly increase the reaction rate. For some reactions involving amines, a base such as pyridine or triethylamine (B128534) can be used to scavenge the carboxylic acid byproduct.
Q4: How can I purify my product from the unreacted anhydride and quinolinic acid byproduct?
A4:
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Aqueous Work-up: A basic aqueous wash (e.g., with saturated sodium bicarbonate solution) can be used to remove the acidic quinolinic acid byproduct and any remaining unreacted anhydride (which will be hydrolyzed to the diacid). The desired amide or ester product can then be extracted into an organic solvent.
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Chromatography: If the product is neutral, column chromatography on silica (B1680970) gel is an effective method for purification.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used to obtain a highly pure product.
Experimental Workflows and Signaling Pathways
In the context of synthetic chemistry, "signaling pathways" can be interpreted as reaction pathways. The following diagrams illustrate key reaction and troubleshooting workflows.
Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
Reaction Pathway for Amine Nucleophiles:
Caption: Reaction outcomes with primary amines under different temperatures.
References
- 1. Computational study on kinetics and mechanisms of unimolecular decomposition of succinic acid and its anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Moisture Sensitivity of 2,3-Pyridinedicarboxylic Anhydride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of 2,3-Pyridinedicarboxylic anhydride (B1165640). Adherence to these protocols is crucial for ensuring experimental success and maintaining the integrity of this valuable reagent.
Frequently Asked Questions (FAQs)
Q1: What is 2,3-Pyridinedicarboxylic anhydride and why is it moisture-sensitive?
This compound (CAS No. 699-98-9) is a white to off-white crystalline solid widely used as an intermediate in the synthesis of pharmaceuticals and other heterocyclic compounds.[1][2] Like other acid anhydrides, it is highly susceptible to hydrolysis. The anhydride ring contains two electrophilic carbonyl carbons that readily react with nucleophiles, including water.[3]
Q2: What is the consequence of exposing this compound to moisture?
Exposure to atmospheric or solvent-borne moisture will lead to the hydrolysis of the anhydride, converting it to 2,3-pyridinedicarboxylic acid. This degradation is often an undesired side reaction that consumes the anhydride, which can result in reduced yields or complete failure of the intended reaction.[3][4]
Q3: How can I visually identify potential moisture contamination in my this compound?
While pure this compound is a crystalline powder, moisture contamination can lead to changes in its physical appearance.[3] Signs of degradation include:
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Clumping or caking: The powder may lose its free-flowing nature.
-
Change in texture: It might appear sticky or pasty.[4]
Q4: What are the recommended storage conditions for this compound?
To prevent hydrolysis, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3] For optimal stability, storage in a desiccator containing a suitable drying agent (e.g., silica (B1680970) gel, calcium chloride) is highly recommended. Storing under an inert atmosphere, such as nitrogen or argon, provides the best protection against moisture.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound in experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or no yield in a reaction | Degradation of this compound: The reagent may have been compromised by moisture prior to or during the reaction. | 1. Verify Reagent Quality: Before use, visually inspect the anhydride for any signs of clumping or caking. For a more definitive check, perform FT-IR or 1H NMR analysis as detailed in the Experimental Protocols section. 2. Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Handle the anhydride under an inert atmosphere (e.g., in a glove box or using a Schlenk line). |
| Inconsistent reaction outcomes | Variable moisture content in the starting material: The extent of hydrolysis in the this compound may differ between batches or even within the same bottle over time. | 1. Standardize Handling Procedures: Implement a strict protocol for handling the anhydride, including minimizing its exposure to the atmosphere. 2. Quantify Water Content: For critical applications, determine the water content of the anhydride using Karl Fischer titration before each experiment. |
| Formation of an unexpected solid during reaction work-up | Precipitation of 2,3-pyridinedicarboxylic acid: The hydrolysis product is generally less soluble in common organic solvents than the anhydride. | 1. Characterize the Byproduct: Isolate the solid and analyze it (e.g., by melting point, FT-IR, or NMR) to confirm its identity as 2,3-pyridinedicarboxylic acid. 2. Optimize Reaction and Work-up: Ensure all solvents and reagents are scrupulously dried. If some hydrolysis is unavoidable, consider a purification step that can separate the desired product from the diacid. |
| Difficulty in dissolving the anhydride | Partial hydrolysis: The resulting 2,3-pyridinedicarboxylic acid may have different solubility characteristics than the parent anhydride.[1] | 1. Check Solubility Data: Refer to the physical properties table below for suitable solvents. 2. Gently Heat: Solubility may be improved by gentle warming, but be mindful of the thermal stability of your other reactants.[1] |
Data Presentation
Table 1: Physical and Chemical Properties of this compound and its Hydrolysis Product
| Property | This compound | 2,3-Pyridinedicarboxylic Acid |
| CAS Number | 699-98-9 | 89-00-9 |
| Molecular Formula | C₇H₃NO₃ | C₇H₅NO₄ |
| Molecular Weight | 149.10 g/mol | 167.12 g/mol |
| Appearance | White to off-white crystalline powder | Off-white to beige solid |
| Melting Point | 137-139 °C | 188-190 °C (decomposes) |
| Solubility | Moderately soluble in DMSO and DMF; undergoes hydrolysis in water.[1] | Soluble in water (0.55%), slightly soluble in alcohol, 20% soluble in DMSO with a hazy appearance. |
Experimental Protocols
Protocol 1: Qualitative Assessment of Hydrolysis by FT-IR Spectroscopy
Objective: To quickly assess the presence of the hydrolysis product, 2,3-pyridinedicarboxylic acid, in a sample of this compound.
Methodology:
-
Sample Preparation: Prepare a KBr pellet or a Nujol mull of the this compound sample.
-
Data Acquisition: Record the FT-IR spectrum from 4000 to 400 cm⁻¹.
-
Spectral Analysis:
-
Anhydride Peaks: Look for the characteristic symmetric and asymmetric C=O stretching bands of the cyclic anhydride around 1780 cm⁻¹ and 1850 cm⁻¹.
-
Diacid Peaks: The presence of a broad absorption band in the region of 3300-2500 cm⁻¹ (O-H stretch of the carboxylic acid) and a carbonyl (C=O) peak around 1700 cm⁻¹ are indicative of hydrolysis.
-
Protocol 2: Quantitative Determination of Water Content by Karl Fischer Titration
Objective: To accurately quantify the amount of water present in a sample of this compound.
Methodology:
-
Instrument Setup: Use a coulometric or volumetric Karl Fischer titrator. For low moisture content, a coulometric titrator is preferred.
-
Solvent Selection: Choose a suitable anhydrous solvent that can dissolve the sample, such as a mixture of methanol (B129727) and formamide.
-
Titration: a. Tare the titration vessel. b. Accurately weigh and add the this compound sample to the vessel. c. Start the titration and record the amount of water detected in micrograms or as a percentage.
-
Calculation: The instrument's software will typically calculate the water content automatically.
Protocol 3: Handling and Dispensing of this compound
Objective: To provide a standardized procedure for handling this compound to minimize moisture exposure.
Methodology:
-
Environment: Whenever possible, handle the anhydride in an inert atmosphere glovebox. If a glovebox is not available, use a Schlenk line and perform manipulations under a positive pressure of an inert gas (e.g., nitrogen or argon).
-
Temperature Equilibration: Before opening, allow the container of this compound to warm to room temperature to prevent condensation of atmospheric moisture onto the cold solid.
-
Weighing and Transfer: a. Quickly weigh the required amount of the anhydride in a tared, dry vial. b. If not in a glovebox, flush the headspaces of the storage bottle and the weighing vial with an inert gas before and after opening. c. Use dry glassware and syringes for all transfers.
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Storage: Tightly reseal the container immediately after use, preferably with paraffin (B1166041) film around the cap for extra protection, and store it in a desiccator.
Visualizations
Caption: Hydrolysis of this compound.
Caption: Recommended workflow for handling the anhydride.
Caption: Troubleshooting logic for low reaction yields.
References
optimizing temperature for 2,3-Pyridinedicarboxylic anhydride reactions
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing reactions involving 2,3-Pyridinedicarboxylic Anhydride (B1165640).
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for 2,3-Pyridinedicarboxylic Anhydride?
A1: this compound should be stored in a tightly sealed container in a cool, dry place, away from moisture.[1] The recommended storage temperature is room temperature.[2][3] It is highly sensitive to moisture and should be handled under an inert atmosphere (e.g., Argon or Nitrogen) to prevent hydrolysis.[1][2]
Q2: What is the melting point and thermal stability of this compound?
A2: The melting point of this compound is 137-139 °C.[4][5] While its specific decomposition temperature is not widely reported, the precursor, 2,3-pyridinedicarboxylic acid, decomposes at temperatures above 190 °C.[6] This suggests that reactions should ideally be conducted well below this temperature to avoid degradation.
Q3: In which solvents is this compound soluble?
A3: It has moderate solubility in common organic solvents like dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and alcohols.[5] Its solubility typically improves with heating.[5] It is crucial to use anhydrous-grade solvents for reactions, as the anhydride will hydrolyze in the presence of water.[1][5]
Q4: How does reaction temperature affect the products in reactions with nitrogen nucleophiles?
A4: Temperature is a critical factor that can determine the final product. Reactions with substituted anilines at room temperature typically yield the mono-addition product, an arylcarbamoylpyridinecarboxylic acid. However, conducting the reaction at elevated temperatures can lead to a subsequent intramolecular cyclization, resulting in a mixture of cyclic imides (pyrrolo[3,4-b]pyridine-5,7-diones) and other derivatives like nicotinamides.[7][8]
Troubleshooting Guide
Problem 1: My reaction yield is significantly lower than expected.
| Potential Cause | Troubleshooting Step | Explanation |
| Moisture Contamination | Ensure all glassware is rigorously oven- or flame-dried. Use freshly dried, anhydrous-grade solvents and handle the anhydride under an inert atmosphere (Argon or Nitrogen).[1] | This compound is highly moisture-sensitive and readily hydrolyzes back to 2,3-pyridinedicarboxylic acid, rendering it inactive for the desired acylation.[1][5] |
| Low Reactivity of Substrate | For sterically hindered or electron-deficient alcohols and amines, a moderate increase in reaction temperature may be necessary to drive the reaction to completion.[1] | The nucleophilicity of the substrate is a key factor. Less reactive nucleophiles require more energy to overcome the activation barrier. |
| Incomplete Reaction | Extend the reaction time. Monitor progress closely using an appropriate technique like Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. | Acylation reactions, especially with less reactive partners, may require several hours (e.g., 2-24 hours) to reach completion at room temperature.[1] |
| Incorrect Stoichiometry | Use a slight excess (e.g., 1.1–1.2 equivalents) of the this compound relative to the nucleophile. | This helps to ensure that the limiting substrate is fully consumed, maximizing the yield based on that component.[1] |
Problem 2: I am observing unexpected byproducts in my reaction mixture.
| Potential Cause | Troubleshooting Step | Explanation |
| Hydrolysis | Confirm the presence of 2,3-pyridinedicarboxylic acid using LC-MS or NMR. Re-run the reaction with stricter anhydrous conditions.[1] | The primary and most common byproduct is the dicarboxylic acid formed from the reaction of the anhydride with water. This can also complicate purification.[1] |
| High Reaction Temperature | Run the reaction at a lower temperature (e.g., start at 0 °C and allow to warm to room temperature). | For reactions with amines, excessive heat can cause the initial amide-acid product to cyclize, forming a cyclic imide as a byproduct.[7][8] |
| Catalyst-Induced Side Reactions | If using a catalyst like DMAP, ensure the correct stoichiometry is used (typically 0.1 eq). | While catalysts can accelerate the desired reaction, they can sometimes promote side reactions if not used judiciously. |
Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Citations |
| CAS Number | 699-98-9 | [5] |
| Molecular Formula | C₇H₃NO₃ | [5] |
| Molecular Weight | 149.10 g/mol | |
| Appearance | White to grayish-white crystalline powder | [2][5] |
| Melting Point | 137-139 °C | [4][5] |
| Boiling Point | 334.6 ± 15.0 °C (at 760 mmHg) | [5] |
| Sensitivity | Moisture sensitive | [2] |
Table 2: Temperature-Dependent Product Formation in Reaction with Substituted Anilines
| Reaction Temperature | Primary Product | Citations |
| Room Temperature | Arylcarbamoylpyridinecarboxylic Acid (Mono-amide) | [7] |
| Elevated Temperature / Reflux | Mixture of Cyclic Imide and Nicotinamides | [7] |
Experimental Protocols
Protocol 1: General Procedure for Esterification of an Alcohol
-
Preparation: Under a dry, inert atmosphere (e.g., Argon), dissolve the alcohol (1.0 eq.) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). For less reactive alcohols, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 eq.) can be added.[1]
-
Addition of Anhydride: Cool the solution to 0 °C using an ice bath.
-
Add this compound (1.2 eq.) to the solution portion-wise, while maintaining stirring.[1]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-16 hours.[1]
-
Monitoring: Monitor the progress of the reaction by TLC until the starting alcohol spot is no longer visible.
-
Workup: Dilute the mixture with the reaction solvent. Wash the organic layer sequentially with a mild aqueous acid (e.g., 0.5 M citric acid), saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography if necessary.
Protocol 2: General Procedure for Amidation of a Primary or Secondary Amine
-
Preparation: Under a dry, inert atmosphere, dissolve the amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (B128534) (1.5 eq.) in anhydrous DCM or THF.[1]
-
Addition of Anhydride: Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.2 eq.) in portions to the stirred solution.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-24 hours.[1] Note: To avoid the formation of cyclic imides, maintain the reaction at room temperature or below.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with the solvent. Wash the organic phase with a mild aqueous acid, saturated aqueous NaHCO₃, and brine.[1]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The resulting crude amide can be purified by recrystallization or column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 699-98-9 [amp.chemicalbook.com]
- 3. Ester synthesis by acylation [organic-chemistry.org]
- 4. This compound | 699-98-9 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Synthesis of 2,3-Pyridinedicarboxylic Anhydride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Pyridinedicarboxylic Anhydride (B1165640).
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing 2,3-Pyridinedicarboxylic Anhydride?
A1: The most prevalent method for synthesizing this compound, also known as Quinolinic Anhydride, is through the dehydration of its corresponding dicarboxylic acid, 2,3-Pyridinedicarboxylic Acid (Quinolinic Acid)[1][2]. The two primary reagents used for this dehydration are acetic anhydride and oxalyl chloride[2][3].
Q2: What is the role of the solvent in the synthesis of this compound?
A2: The solvent plays a crucial role in the synthesis of this compound. It is selected to facilitate the dissolution of the starting material, 2,3-Pyridinedicarboxylic Acid, and to be compatible with the dehydrating agent. Common solvents include acetic anhydride itself, which also acts as the dehydrating agent, and inert solvents like toluene (B28343) when a different dehydrating agent such as oxalyl chloride is used[2][3][4]. The choice of solvent can influence reaction time, temperature, and the purification process.
Q3: What are the key physical and chemical properties of this compound?
A3: this compound is a white to light yellow crystalline powder[5]. It has a melting point in the range of 137-139 °C[3][6]. It is sensitive to moisture and will hydrolyze back to 2,3-Pyridinedicarboxylic Acid in the presence of water[3][7][8]. It has moderate solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and alcohols[3].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete dehydration of the starting material. | - Ensure the dehydrating agent (acetic anhydride or oxalyl chloride) is fresh and used in sufficient excess.- Increase the reaction time or temperature as per the protocol.- For the oxalyl chloride method, ensure a catalytic amount of DMF is added to facilitate the reaction[3][9]. |
| Hydrolysis of the anhydride product. | - Use anhydrous solvents and reagents, and dry all glassware thoroughly before use[7].- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture[3][9].- During workup, minimize contact with aqueous solutions. | |
| Product is an Oily Residue Instead of a Crystalline Solid | Presence of impurities or residual solvent. | - Ensure complete removal of the solvent and excess dehydrating agent under reduced pressure[3].- Triturate the oily residue with a non-polar solvent like diethyl ether or a hexane-toluene mixture to induce crystallization[9]. |
| Product is Contaminated with Starting Material (2,3-Pyridinedicarboxylic Acid) | Incomplete reaction or hydrolysis during workup. | - Optimize reaction conditions (time, temperature) to drive the reaction to completion.- Avoid exposure to water during the workup and purification steps. Recrystallization from a suitable solvent may be necessary. |
| Reaction with Oxalyl Chloride is Sluggish | Insufficient catalyst. | - Add a catalytic amount (a single drop) of freshly distilled N,N-dimethylformamide (DMF) to the reaction mixture[3][9]. |
Solvent Selection Data
| Dehydrating Agent | Solvent | Temperature | Reaction Time | Yield | Notes |
| Acetic Anhydride | Acetic Anhydride | Reflux | 4 hours | Not specified | Acetic anhydride serves as both the reagent and the solvent. Excess acetic anhydride is removed by distillation[2][3]. |
| Oxalyl Chloride | Toluene | Heated (Reflux) | 3 hours | 91% | Requires a catalytic amount of DMF. The product is isolated after evaporation of the solvent[9]. |
Experimental Protocols
Method 1: Dehydration using Acetic Anhydride[2][3]
-
In a round-bottom flask equipped with a reflux condenser, add 60 g of 2,3-Pyridinedicarboxylic Acid to 120 ml of acetic anhydride.
-
Heat the mixture to reflux in an oil bath and maintain reflux for 4 hours.
-
After the reaction is complete, cool the solution to 80°C.
-
Remove the excess acetic anhydride by distillation under reduced pressure, ensuring the temperature remains below 80°C.
-
Cool the remaining residue to room temperature.
-
Add 60 mL of dichloromethane (B109758) to the residue and stir at 40-45°C for 30 minutes.
-
Cool the solution to 0-5°C to induce crystallization.
-
Filter the solid product, wash with cold dichloromethane, and dry to obtain this compound.
Method 2: Dehydration using Oxalyl Chloride in Toluene[3][11]
-
To a dry reaction vessel purged with argon, add 2,3-Pyridinedicarboxylic Acid (1 mmol), anhydrous toluene (5 mL), and oxalyl chloride (1.2 mmol).
-
Add one drop of freshly distilled N,N-dimethylformamide (DMF).
-
Heat the reaction mixture with stirring for 3 hours.
-
After the reaction, stop stirring and allow any solids to settle.
-
Decant the toluene solution and filter it.
-
Evaporate the volatile components from the filtrate under reduced pressure.
-
If necessary, triturate the resulting solid with diethyl ether or a hexane-toluene mixture to obtain the pure crystalline product.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound CAS#: 699-98-9 [m.chemicalbook.com]
- 6. scientificlabs.ie [scientificlabs.ie]
- 7. benchchem.com [benchchem.com]
- 8. labproinc.com [labproinc.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: 2,3-Pyridinedicarboxylic Anhydride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of 2,3-Pyridinedicarboxylic Anhydride (B1165640) during experimental procedures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no yield in acylation/esterification reaction | Hydrolysis of 2,3-Pyridinedicarboxylic Anhydride to 2,3-pyridinedicarboxylic acid. | 1. Verify Reagent Integrity: Use a fresh, unopened container of the anhydride. If the container has been opened previously, verify the integrity of the seal. 2. Ensure Anhydrous Conditions: Rigorously dry all glassware (oven-dried or flame-dried under an inert atmosphere). Use freshly opened anhydrous solvents or solvents dried over an appropriate desiccant (e.g., molecular sieves).[1] 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[1] |
| Inconsistent or non-reproducible results | Partial hydrolysis of the anhydride, leading to variable amounts of the active reagent. | 1. Standardize Handling Procedure: Implement a strict protocol for handling the anhydride, including minimizing the time the container is open and always working under anhydrous and inert conditions. 2. Quantify Water Content: If possible, determine the water content of the solvent and anhydride using Karl Fischer titration to ensure they meet the required specifications for your reaction.[2] |
| Formation of unexpected byproducts | The hydrolyzed diacid may participate in or catalyze side reactions. | 1. Purify the Anhydride: If hydrolysis is suspected in the starting material, it may be possible to purify it, although prevention is a better strategy. 2. Optimize Reaction Conditions: Lowering the reaction temperature may help to reduce the rate of hydrolysis relative to the desired reaction. |
| Solid material appears clumped or has changed in appearance | Significant hydrolysis has occurred, as the resulting dicarboxylic acid is more polar and can absorb more water. | It is not recommended to use the anhydride if its physical appearance has changed. A fresh container should be used to ensure the reliability of your experiment. |
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is preventing its hydrolysis important?
A1: this compound (also known as quinolinic anhydride) is a reactive chemical intermediate used in the synthesis of pharmaceuticals, polymers, and other complex organic molecules.[3][4] Preventing its hydrolysis is critical because the anhydride functional group is the reactive site for many of its applications, such as acylation and esterification reactions.[5][6] When the anhydride reacts with water (hydrolysis), it forms the much less reactive 2,3-pyridinedicarboxylic acid, which will not undergo the desired subsequent reactions, leading to low or no product yield.[7]
Q2: What are the main factors that cause the hydrolysis of this compound?
A2: The primary cause of hydrolysis is exposure to water.[4] This can come from several sources, including:
-
Atmospheric moisture: Especially in humid environments.
-
Trace amounts of water in solvents: Even solvents labeled "anhydrous" can contain ppm levels of water.
-
Water adsorbed on glassware: Glass surfaces can hold a thin film of water. The rate of hydrolysis is also accelerated by increased temperature and the presence of acidic or basic catalysts.[8]
Q3: How should I properly store this compound to ensure its stability?
A3: To maintain its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture.[9] For long-term storage, using a desiccator containing a drying agent like silica (B1680970) gel or storing it in a glovebox under an inert atmosphere is highly recommended.[2] It is also crucial to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[1]
Q4: What are the signs of this compound degradation?
A4: The primary degradation product is 2,3-pyridinedicarboxylic acid. While minor degradation may not be visually obvious, significant hydrolysis can lead to changes in the physical properties of the solid, such as clumping. Analytical techniques like IR or NMR spectroscopy can be used to confirm the purity of the material. In an IR spectrum, the appearance of a broad O-H stretch and a shift in the carbonyl peaks would indicate the presence of the carboxylic acid.
Q5: Which solvents are suitable for reactions with this compound?
A5: Dry, aprotic solvents are the best choice. Suitable solvents include anhydrous toluene, dichloromethane (B109758) (DCM), and N,N-dimethylformamide (DMF).[4][10] Protic solvents like water and alcohols will react with the anhydride.[4][5]
Experimental Protocols
Protocol 1: General Handling and Dispensing of this compound
This protocol describes the best practices for handling the solid anhydride to minimize exposure to atmospheric moisture.
Materials:
-
Sealed container of this compound
-
Spatula
-
Clean, dry weighing vessel (e.g., vial or round-bottom flask)
-
Glovebox or a Schlenk line with an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Place the sealed container of the anhydride, weighing vessel, and spatula into a glovebox antechamber.
-
Evacuate and refill the antechamber with inert gas for a minimum of three cycles.
-
Transfer the items into the main glovebox chamber.
-
Allow the anhydride container to equilibrate to the glovebox temperature.
-
Carefully open the container and weigh the desired amount of the solid directly into the weighing vessel.
-
Securely seal both the weighing vessel and the stock container of the anhydride.
-
The reagent is now ready for use in the reaction setup within the glovebox or can be quickly transferred to a reaction vessel under a positive pressure of inert gas if using a Schlenk line.
Protocol 2: Setting up a Reaction to Minimize Hydrolysis
This protocol outlines the setup of a typical acylation or esterification reaction using this compound.
Materials:
-
Oven-dried or flame-dried glassware (e.g., round-bottom flask, condenser)
-
Anhydrous aprotic solvent (e.g., toluene, DCM)
-
Substrate (e.g., alcohol or amine)
-
This compound
-
Inert gas supply (nitrogen or argon) with a bubbler
-
Magnetic stirrer and stir bar
Procedure:
-
Assemble the dried glassware and allow it to cool to room temperature under a stream of inert gas.
-
Add the substrate and the anhydrous solvent to the reaction flask via a syringe or cannula.
-
If the substrate is a solid, it should also be dried and added under a positive pressure of inert gas.
-
Add the pre-weighed this compound to the reaction flask under a positive flow of inert gas to prevent the ingress of air.
-
If necessary, add any catalyst or base under the same conditions.
-
Commence stirring and proceed with the reaction as per your specific experimental procedure, maintaining a positive pressure of inert gas throughout.
Visualizations
Caption: Mechanism of this compound hydrolysis.
Caption: Workflow for preventing hydrolysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [wap.guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fiveable.me [fiveable.me]
- 9. How to Effectively Utilize Anhydrides in Organic Synthesis: A Comprehensive Guide for Achieving Optimal Results [insights.made-in-china.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
troubleshooting guide for reactions involving quinolinic anhydride
Technical Support Center: Quinolinic Anhydride (B1165640) Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with quinolinic anhydride.
Frequently Asked Questions (FAQs)
Section 1: Handling, Storage, and Stability
Q1: What is the primary cause of quinolinic anhydride degradation, and how can I prevent it?
A1: The primary cause of degradation is hydrolysis. Quinolinic anhydride is highly sensitive to moisture and will react with water to form quinolinic acid, rendering it inactive for acylation reactions.[1][2][3] To prevent this, strict anhydrous conditions are essential.
-
Handling: Handle quinolinic anhydride under an inert atmosphere, such as argon or nitrogen.[1]
-
Storage: Store it in a tightly sealed container in a cool, dry, and dark place.[4][5] Room temperature storage in a sealed, dry environment is generally acceptable.[4][6]
-
Glassware: Ensure all glassware is thoroughly oven-dried before use.[2]
-
Reagents: Use anhydrous solvents and ensure all other reagents are free from moisture.[1][2]
Q2: What are the key safety precautions I should take when working with quinolinic anhydride?
A2: Quinolinic anhydride is an irritant.[4] Avoid all personal contact, including inhalation of the powder.[5] Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Work in a well-ventilated area or a chemical fume hood.[5] In case of eye contact, rinse immediately and cautiously with plenty of water for several minutes.[7]
Section 2: Reaction Optimization
Q3: My reaction is showing low or no conversion of the starting material. What are the common causes and how can I improve the yield?
A3: Low conversion is a frequent issue and can stem from several factors:
-
Hydrolysis of the Anhydride: As mentioned, moisture will consume the anhydride. Ensure all components of your reaction are scrupulously dry.[1]
-
Low Reactivity of the Nucleophile: If your alcohol or amine is sterically hindered or electronically poor, the reaction may be sluggish.[1]
-
Increase Temperature: Gently heating the reaction can increase the rate.
-
Add a Catalyst: For esterifications, adding a catalytic amount (0.1-0.2 equivalents) of 4-Dimethylaminopyridine (DMAP) can significantly improve reaction rates.[1] For amide couplings with less reactive amines, a non-nucleophilic base like triethylamine (B128534) can be beneficial.[1]
-
-
Incorrect Stoichiometry: Ensure you are using the correct molar ratios. Using a slight excess (e.g., 1.1–1.2 equivalents) of the quinolinic anhydride can help drive the reaction to completion, especially if the nucleophile is valuable.[1]
-
Insufficient Reaction Time: Some reactions are simply slow. Monitor the reaction's progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time.[1]
Q4: I am observing the formation of multiple products. What are the likely side reactions?
A4: The most common side reactions involve the reactivity of the anhydride with competing nucleophiles or the solvent itself.
-
Hydrolysis: Formation of quinolinic acid is the most common byproduct if trace water is present.[2]
-
Reaction with Solvent: Protic solvents like alcohols can react with the anhydride, leading to the formation of the corresponding ester as a byproduct.[2] It is best to use inert, aprotic solvents like Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), or Toluene.[2][8]
-
Competitive Acylation: If your substrate contains multiple nucleophilic sites (e.g., both a hydroxyl and an amino group), the anhydride may react with both, leading to a mixture of products.[2] Consider using protecting groups to ensure the anhydride reacts only at the desired position.[2]
Section 3: Work-up and Purification
Q5: How can I effectively remove the quinolinic acid byproduct after the reaction?
A5: Quinolinic acid, the hydrolysis byproduct, can be removed with a basic wash during the aqueous work-up. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to your reaction mixture.[1] The base will deprotonate the carboxylic acid groups of quinolinic acid, forming a salt that is soluble in the aqueous layer, allowing it to be separated from your desired product in the organic layer.[2]
Q6: My quinoline-containing product is streaking on the silica (B1680970) gel column and the separation is poor. What can I do?
A6: This is a common problem with quinoline (B57606) derivatives due to the basicity of the pyridine (B92270) nitrogen, which interacts strongly with the acidic silanol (B1196071) groups on the surface of standard silica gel.[9] This can lead to tailing and even decomposition.
-
Deactivate the Silica: Pre-treat the silica gel by adding a small amount of a basic modifier like triethylamine (0.5-2%) or pyridine to your eluent system.[9]
-
Use Alternative Stationary Phases: Consider using neutral or basic alumina (B75360) instead of silica gel.[9] For some compounds, reversed-phase (C18) silica can also be an effective alternative.[9]
-
Minimize Contact Time: If you must use silica gel, run the column as quickly as possible to reduce the time your compound is in contact with the acidic stationary phase.[9]
Data and Physicochemical Properties
Table 1: Physicochemical Properties of Quinolinic Anhydride and Related Compounds
| Property | Quinolinic Anhydride | Quinolinic Acid |
| IUPAC Name | Furo[3,4-b]pyridine-5,7-dione | Pyridine-2,3-dicarboxylic acid |
| CAS Number | 699-98-9[6] | 89-00-9[10] |
| Molecular Formula | C₇H₃NO₃[6] | C₇H₅NO₄[11] |
| Molar Mass | 149.1 g/mol [6] | 167.12 g/mol [10] |
| Appearance | White to orange/green crystal powder[6] | White to light yellow solid[5] |
| Melting Point | 137-139 °C[6] | 185-190 °C (decomposes)[10] |
| Sensitivity | Moisture sensitive[4][6] | Stable[5] |
| Storage Temp. | Room Temperature (in a dry, dark place)[4] | -20°C for long-term stability[11] |
Experimental Protocols
Protocol 1: Synthesis of Quinolinic Anhydride from Quinolinic Acid
This protocol describes a common method for preparing quinolinic anhydride using acetic anhydride as a dehydrating agent.[8]
Materials:
-
Pyridine-2,3-dicarboxylic acid (quinolinic acid)
-
Acetic anhydride
-
Dichloromethane
-
Oil bath
-
Round-bottom flask and reflux condenser
-
Rotary evaporator
Procedure:
-
Combine quinolinic acid (e.g., 60 g) and acetic anhydride (e.g., 120 mL) in a round-bottom flask equipped with a reflux condenser.[8]
-
Heat the mixture to reflux in an oil bath and maintain reflux for 4 hours.[8]
-
After the reaction is complete, cool the solution to approximately 80°C.[8]
-
Remove the excess acetic anhydride by distillation under reduced pressure, ensuring the temperature does not exceed 80°C.[8]
-
Cool the residue to room temperature and add dichloromethane (e.g., 60 mL).[8]
-
The product can be further purified by recrystallization from a suitable solvent like diethyl ether to obtain pure quinolinic anhydride.[8]
Protocol 2: General Procedure for Amide Synthesis using Quinolinic Anhydride
This protocol outlines a general method for coupling an amine with quinolinic anhydride.
Materials:
-
Amine (substrate)
-
Quinolinic anhydride
-
Triethylamine (non-nucleophilic base)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer and inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Preparation: In an oven-dried flask under an inert atmosphere, dissolve the amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.[1]
-
Addition of Anhydride: Cool the solution to 0°C using an ice bath. Add quinolinic anhydride (1.2 eq.) portion-wise to control any potential exotherm.[1]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.[1]
-
Work-up:
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[1]
-
Purification: Purify the crude product using column chromatography, employing an eluent system containing a basic modifier (e.g., 1% triethylamine) if necessary.[9]
Visual Guides and Workflows
Caption: Troubleshooting workflow for low-yield reactions.
Caption: Logical diagram of common anhydride side reactions.
Caption: A typical experimental workflow for amide coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chembk.com [chembk.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. 2,3-Pyridinedicarboxylic anhydride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. calpaclab.com [calpaclab.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Quinolinic acid - Wikipedia [en.wikipedia.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: 2,3-Pyridinedicarboxylic Anhydride Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scale-up of 2,3-Pyridinedicarboxylic Anhydride (B1165640) production.
Frequently Asked Questions (FAQs)
Q1: What is 2,3-Pyridinedicarboxylic Anhydride?
A1: this compound, also known as Quinolinic Anhydride, is a chemical intermediate with the molecular formula C7H3NO3.[1] It appears as a white to off-white solid and is utilized in the synthesis of pharmaceuticals, polymers, and other complex organic molecules.[1][2] The pyridine (B92270) ring within its structure is a common feature in many approved drugs, imparting favorable pharmacokinetic properties.
Q2: What are the primary synthesis routes for this compound?
A2: The most common laboratory-scale synthesis methods involve the dehydration of its precursor, 2,3-pyridinedicarboxylic acid (quinolinic acid). This is typically achieved using dehydrating agents such as acetic anhydride or oxalyl chloride in a suitable solvent.[1][3]
Q3: What are the key physical and chemical properties of this compound?
A3: Key properties are summarized in the table below. The compound is sensitive to moisture and will hydrolyze back to 2,3-pyridinedicarboxylic acid.[4] Therefore, it should be handled under anhydrous conditions. It has moderate solubility in common organic solvents like DMSO and DMF.[1]
Q4: What are the main applications of this compound?
A4: this compound is a versatile intermediate. It is a key building block in the synthesis of various drug candidates and active pharmaceutical ingredients (APIs).[2] It is also used in the production of novel polymers, resins, and composite materials.[2] Additionally, it serves as a reagent in the synthesis of agrochemicals.[2]
Troubleshooting Guides for Scale-Up Production
Issue 1: Low Yield During Synthesis
Q: We are experiencing lower than expected yields of this compound when scaling up the reaction from lab to pilot scale. What are the potential causes and solutions?
A: Low yields during scale-up can be attributed to several factors. Here are some common causes and troubleshooting steps:
-
Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized temperature gradients and poor distribution of reagents, resulting in side reactions.
-
Solution: Ensure the reactor's agitation system is appropriate for the scale and viscosity of the reaction mixture. Consider using baffles to improve mixing.
-
-
Poor Temperature Control: The dehydration reaction can be exothermic.[5] Insufficient heat removal at a larger scale can lead to thermal runaway and product degradation.
-
Solution: Implement a robust cooling system for the reactor. Reagents should be added slowly and in a controlled manner to manage heat generation.[5]
-
-
Moisture Contamination: this compound is moisture-sensitive.[4] Larger scale operations have more potential entry points for atmospheric moisture.
-
Solution: Ensure all reagents, solvents, and equipment are thoroughly dried. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[3]
-
-
Impure Starting Materials: The purity of the starting 2,3-pyridinedicarboxylic acid can significantly impact the yield.
-
Solution: Verify the purity of the starting materials before use. Recrystallization of the starting acid may be necessary.
-
Issue 2: Product Purity and Color Issues
Q: The final product is off-color (e.g., yellow or brown) and does not meet our purity specifications. How can we improve the purity and color of our this compound?
A: Discoloration and impurities often arise from side reactions or residual starting materials. Consider the following:
-
Reaction Temperature: Excessive heat during the reaction or workup can cause decomposition and the formation of colored byproducts.
-
Solution: Carefully control the reaction temperature and avoid overheating. During solvent removal, use vacuum distillation at a low temperature.[1]
-
-
Incomplete Reaction: If the reaction does not go to completion, unreacted 2,3-pyridinedicarboxylic acid will remain.
-
Solution: Monitor the reaction progress using techniques like TLC or HPLC. Ensure sufficient reaction time and appropriate stoichiometry of the dehydrating agent.
-
-
Purification Method: The purification method used at the lab scale may not be as effective at a larger scale.
-
Solution: Recrystallization is a common method for purifying the final product.[1] Experiment with different solvent systems to find the optimal one for your scale. Washing the crude product with a non-polar solvent can also help remove impurities.
-
Issue 3: Difficulties in Product Isolation and Handling
Q: We are facing challenges with filtering and drying the product at a larger scale. The product is also difficult to handle due to its fine particle size. What can be done?
A: Isolation and handling issues are common in scale-up. Here are some recommendations:
-
Filtration: A fine crystalline product can clog filters, slowing down the isolation process.
-
Solution: Optimize the crystallization process to obtain larger crystals. This can be achieved by controlling the cooling rate and agitation. Using a filter press or centrifuge can be more efficient for large-scale filtration.
-
-
Drying: Inefficient drying can leave residual solvent or moisture, leading to product degradation.
-
Solution: Use a vacuum oven for drying at a controlled temperature. For very large quantities, a tumble dryer under vacuum may be suitable. Ensure the product is spread thinly to facilitate even drying.
-
-
Handling: Fine powders can be hazardous if inhaled and can be difficult to transfer.
-
Solution: Use appropriate personal protective equipment (PPE), such as a dust mask. Consider granulation or pelletizing the final product to improve its handling characteristics.
-
Data and Protocols
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 699-98-9 | [1][3] |
| Molecular Formula | C7H3NO3 | [1][3] |
| Molecular Weight | 149.10 g/mol | [1] |
| Melting Point | 137-139 °C | [1] |
| Boiling Point | 334.6 ± 15.0 °C (at 760 mmHg) | [1] |
| Appearance | White to off-white solid powder | [1] |
| Purity | >95.0% | [6] |
Experimental Protocols
Method 1: Synthesis using Acetic Anhydride [1]
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser and mechanical stirrer, add 2,3-pyridinedicarboxylic acid (1 part by weight) and acetic anhydride (2 parts by volume).
-
Heating: Heat the mixture to reflux in an oil bath and maintain reflux for 4 hours.
-
Solvent Removal: After the reaction is complete, cool the solution to 80°C. Distill off the excess acetic anhydride under vacuum, ensuring the temperature remains below 80°C.
-
Precipitation: Cool the residue to room temperature. Add dichloromethane (B109758) (1 part by volume) and stir at 40-45°C for 30 minutes.
-
Isolation: Cool the mixture to 0-5°C. Filter the solid product.
-
Washing and Drying: Wash the filtered solid with cold dichloromethane and dry under vacuum to obtain this compound.
Method 2: Synthesis using Oxalyl Chloride [3]
-
Reaction Setup: In a reaction vessel purged with an inert gas (e.g., argon), combine 2,3-pyridinedicarboxylic acid (1 mmol), anhydrous toluene (B28343) (5 mL), and a catalytic amount of freshly distilled N,N-dimethylformamide (DMF) (1 drop).
-
Reagent Addition: Add oxalyl chloride (1.2 mmol) to the mixture.
-
Heating: Heat the reaction mixture under stirring for 3 hours.
-
Workup: After the reaction is complete, stop stirring and allow any oily residue to settle. Decant the toluene solution and filter it.
-
Isolation: Evaporate the volatile components from the filtrate under reduced pressure.
-
Purification: If necessary, recrystallize the product from a suitable solvent such as diethyl ether to obtain pure this compound.[3]
Visualizations
Caption: Workflow for the synthesis of this compound using acetic anhydride.
Caption: Workflow for the synthesis of this compound using oxalyl chloride.
References
Technical Support Center: Synthesis of 2,3-Pyridinedicarboxylic Anhydride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-pyridinedicarboxylic anhydride (B1165640), also known as quinolinic anhydride. Our aim is to help you minimize impurities and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2,3-pyridinedicarboxylic anhydride.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Acetic Anhydride Method: Ensure a sufficient excess of acetic anhydride is used and that the reflux time is adequate (e.g., 4 hours). Monitor the reaction progress via techniques like TLC or NMR. - Oxalyl Chloride Method: Ensure the reaction is carried out under anhydrous conditions as oxalyl chloride is highly reactive towards water. Use freshly distilled solvents and dry glassware. An inert atmosphere (argon or nitrogen) is recommended.[1][2] |
| Product Loss During Workup | - Precipitation/Crystallization: Optimize the solvent system and temperature for precipitation or crystallization to maximize recovery. For the acetic anhydride method, ensure the mixture is sufficiently cooled (0-5°C) before filtration.[3] - Extraction: If applicable, perform multiple extractions with an appropriate solvent to ensure complete recovery of the product from the aqueous phase. |
| Hydrolysis of the Anhydride | The anhydride is moisture-sensitive.[4] Take rigorous measures to exclude water from the reaction and workup. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere.[1][2] |
Issue 2: Presence of Starting Material (2,3-Pyridinedicarboxylic Acid) in the Final Product
| Potential Cause | Recommended Solution |
| Incomplete Dehydration | - Acetic Anhydride Method: Increase the reaction time or the amount of acetic anhydride to drive the equilibrium towards the product. - Oxalyl Chloride Method: Ensure the stoichiometry of oxalyl chloride is sufficient (a slight excess is often used).[1][2] |
| Hydrolysis During Workup or Storage | - During workup, minimize contact with water. Use anhydrous solvents for washing and drying. - Store the final product in a desiccator over a strong drying agent (e.g., P₂O₅). |
| Purification Inefficiency | - Recrystallization: Choose a solvent system in which the anhydride has good solubility at high temperatures and poor solubility at low temperatures, while the dicarboxylic acid has different solubility characteristics. - Sublimation: If applicable, vacuum sublimation can be an effective purification method for removing non-volatile impurities. |
Issue 3: Discoloration of the Final Product (Yellowish or Brownish Tinge)
| Potential Cause | Recommended Solution |
| Thermal Decomposition | The starting material, 2,3-pyridinedicarboxylic acid, decomposes at its melting point (188-190 °C).[5] The acetic anhydride method involves heating, which could lead to some decomposition if the temperature is not carefully controlled. Use an oil bath for precise temperature control and avoid overheating. |
| Side Reactions | - Oxalyl Chloride Method: The use of a catalytic amount of DMF can sometimes lead to the formation of colored byproducts. Use the minimum effective amount of freshly distilled DMF.[1][2] |
| Impurities in Starting Materials | Use high-purity 2,3-pyridinedicarboxylic acid and freshly distilled reagents and solvents. |
| Residual Solvents or Reagents | Ensure complete removal of solvents and excess reagents during the workup. For the acetic anhydride method, complete removal of excess acetic anhydride by vacuum distillation is crucial.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for synthesizing this compound are the dehydration of 2,3-pyridinedicarboxylic acid using either acetic anhydride or oxalyl chloride.[1][2][3]
-
Acetic Anhydride Method: This method involves heating 2,3-pyridinedicarboxylic acid in an excess of acetic anhydride.[3] It is a relatively straightforward procedure but may require higher temperatures, which can lead to thermal decomposition if not controlled properly.
-
Oxalyl Chloride Method: This method utilizes oxalyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF), in an inert solvent like toluene (B28343).[1][2] This reaction typically proceeds under milder conditions than the acetic anhydride method.
Q2: What are the primary impurities I should be concerned about?
A2: The most common impurity is the unreacted starting material, 2,3-pyridinedicarboxylic acid (quinolinic acid). This can be due to an incomplete reaction or hydrolysis of the anhydride product during workup and storage.[4] Other potential impurities can arise from side reactions or thermal decomposition, especially at elevated temperatures.
Q3: How can I minimize the hydrolysis of my product?
A3: this compound is sensitive to moisture.[4] To minimize hydrolysis, it is critical to work under anhydrous conditions. This includes using oven-dried glassware, anhydrous solvents, and performing the reaction under an inert atmosphere (e.g., argon or nitrogen). During the workup, avoid prolonged exposure to aqueous solutions. Store the purified product in a desiccator.
Q4: What is the role of DMF in the oxalyl chloride method?
A4: In the oxalyl chloride method, a catalytic amount of DMF is often added to facilitate the reaction. DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is a more reactive electrophile and is the active species in the conversion of the carboxylic acid to the anhydride.
Q5: Can I use other dehydrating agents?
A5: While acetic anhydride and oxalyl chloride are the most commonly reported, other dehydrating agents used for anhydride synthesis, such as thionyl chloride or dicyclohexylcarbodiimide (B1669883) (DCC), could potentially be adapted for this synthesis. However, reaction conditions would need to be optimized, and different impurity profiles might be observed.
Q6: What analytical techniques are suitable for assessing the purity of this compound?
A6: Several techniques can be used to assess purity:
-
Melting Point: A sharp melting point close to the literature value (137-139 °C) is indicative of high purity.[3] A broad melting range or a lower melting point suggests the presence of impurities.
-
Infrared (IR) Spectroscopy: The formation of the anhydride can be confirmed by the appearance of characteristic symmetric and asymmetric C=O stretching bands for the anhydride (typically around 1750-1850 cm⁻¹) and the disappearance of the broad O-H stretch of the carboxylic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the product and to detect and quantify impurities, such as the starting dicarboxylic acid.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating the anhydride from the starting acid and other potential impurities, allowing for quantitative purity assessment.
Experimental Protocols
Method 1: Synthesis using Acetic Anhydride [3]
-
Combine 2,3-pyridinedicarboxylic acid (e.g., 60 g) and acetic anhydride (e.g., 120 ml) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture in an oil bath to reflux and maintain reflux for 4 hours.
-
After the reaction is complete, cool the solution to approximately 80°C.
-
Remove the excess acetic anhydride by distillation under reduced pressure, ensuring the temperature remains below 80°C.
-
Cool the residue to room temperature and add dichloromethane (B109758) (e.g., 60 mL).
-
Stir the mixture at 40-45°C for 30 minutes.
-
Cool the solution to 0-5°C to induce crystallization.
-
Collect the solid product by filtration.
-
Wash the collected solid with cold dichloromethane and dry under vacuum.
Method 2: Synthesis using Oxalyl Chloride [1][2]
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 2,3-pyridinedicarboxylic acid (e.g., 1 mmol, 167 mg) and anhydrous toluene (e.g., 5 mL).
-
Add oxalyl chloride (e.g., 1.2 mmol, 152 mg, 0.103 mL) to the suspension.
-
Add one drop of freshly distilled N,N-dimethylformamide (DMF).
-
Heat the reaction mixture with stirring for 3 hours.
-
After the reaction is complete, stop stirring and allow any solid to settle.
-
Decant the toluene solution and filter it.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by trituration with diethyl ether or by recrystallization.
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C₇H₃NO₃ |
| Molecular Weight | 149.10 g/mol |
| Appearance | White to grayish-white solid powder |
| Melting Point | 137-139 °C[3] |
| Boiling Point | 334.6 ± 15.0 °C at 760 mmHg[3] |
| Solubility | Moderately soluble in DMSO and DMF. Hydrolyzes in water.[3] |
| CAS Number | 699-98-9 |
Table 2: Comparison of Synthesis Methods (Qualitative)
| Feature | Acetic Anhydride Method | Oxalyl Chloride Method |
| Reagents | 2,3-Pyridinedicarboxylic acid, Acetic anhydride | 2,3-Pyridinedicarboxylic acid, Oxalyl chloride, DMF (cat.) |
| Reaction Conditions | Reflux temperature (higher temp.) | Typically heated, but milder than refluxing acetic anhydride |
| Reaction Time | ~4 hours[3] | ~3 hours[2] |
| Workup | Distillation, crystallization | Filtration, evaporation, trituration/recrystallization |
| Potential Issues | Thermal decomposition, incomplete removal of acetic acid | Moisture sensitivity of reagents, handling of corrosive oxalyl chloride |
Visualizations
Caption: Experimental workflows for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
Caption: Troubleshooting logic for the presence of starting material impurity.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Determination of Related Substances of 2,3-Pyrizine Dicarboxylic Anhydride by High Performance Liquid Chromatography with Pre-Column Derivatization [qikan.cmes.org]
- 4. This compound | 699-98-9 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 2,3-Pyridinedicarboxylic Anhydride and Phthalic Anhydride for Researchers and Drug Development Professionals
In the landscape of chemical synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and functionalities. Among the myriad of available reagents, cyclic anhydrides serve as versatile intermediates, particularly in the synthesis of polymers and pharmaceutically relevant scaffolds. This guide provides a detailed, data-driven comparison of two prominent cyclic anhydrides: 2,3-Pyridinedicarboxylic Anhydride (B1165640) and Phthalic Anhydride.
At a Glance: Key Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these anhydrides is crucial for their effective application. The following table summarizes their key characteristics.
| Property | 2,3-Pyridinedicarboxylic Anhydride | Phthalic Anhydride |
| Molecular Formula | C₇H₃NO₃ | C₈H₄O₃ |
| Molecular Weight | 149.10 g/mol | 148.12 g/mol [1] |
| Appearance | White to light yellow crystalline powder[2] | White, lustrous needles or flakes[1] |
| Melting Point | 137-139 °C | 131.6 °C[1] |
| Boiling Point | 334.6 ± 15.0 °C[3] | 295 °C (sublimes)[1] |
| Density | ~1.6 g/cm³[3] | 1.53 g/cm³ (solid)[1] |
Structural Differences
The core structural difference lies in the aromatic ring system. Phthalic anhydride is based on a benzene (B151609) ring, making it a carbocyclic aromatic anhydride. In contrast, this compound incorporates a pyridine (B92270) ring, a nitrogen-containing heterocycle. This substitution of a carbon atom with a nitrogen atom significantly influences the electronic properties and reactivity of the molecule. The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, which can affect the electrophilicity of the carbonyl carbons in the anhydride moiety.
Comparative Performance and Reactivity
The reactivity of cyclic anhydrides is central to their utility in synthesis. While direct, side-by-side quantitative kinetic comparisons are not extensively available in the literature, a comparative analysis can be drawn from existing studies on their reactions, particularly with nucleophiles like amines.
Reactivity with Amines: Both anhydrides react readily with primary amines to form an initial amic acid, which can then be cyclized to the corresponding imide, a foundational reaction in the synthesis of polyimides and other nitrogen-containing heterocycles.
-
Phthalic Anhydride: The kinetics of the reaction between phthalic anhydride and aniline (B41778) in glacial acetic acid have been studied, with apparent second-order rate constants (kₙᵃᵖᵖ) in the range of 6.30 to 7.56 M⁻¹s⁻¹ at temperatures between 30 and 50 °C.[4][5] The reaction is sensitive to the solvent, with the rate being influenced by the solvent's polarity and its ability to solvate the transition state.[4] A competition experiment has shown that phthalic anhydride reacts approximately five times faster than succinic anhydride with an amine-functionalized polystyrene, highlighting its higher reactivity compared to aliphatic anhydrides.[6]
-
This compound: While specific kinetic data is scarce, studies on its reactivity with various nitrogen nucleophiles indicate that it readily forms the corresponding arylcarbamoylpyridinecarboxylic acids at room temperature.[7] The presence of the electron-withdrawing pyridine ring is expected to increase the electrophilicity of the carbonyl carbons, potentially leading to a higher reaction rate compared to phthalic anhydride under identical conditions. However, the nitrogen atom can also be protonated under acidic conditions, which could complicate the reaction kinetics.
Thermal Stability
Thermogravimetric analysis (TGA) is a standard method to evaluate the thermal stability of compounds.
-
Phthalic Anhydride: Phthalic anhydride is a thermally stable compound. It sublimes at 295 °C under atmospheric pressure.[1] Studies on polyimides derived from phthalic anhydride show high thermal stability, often with decomposition temperatures exceeding 500 °C.[8]
Solubility Profile
The solubility of these anhydrides in various organic solvents is a critical parameter for their use in solution-phase reactions.
| Solvent | This compound ( g/100 mL) | Phthalic Anhydride ( g/100 mL) |
| Water | Hydrolyzes[3] | 0.62 (20-25 °C, reacts slowly)[1] |
| Ethanol (B145695) | Moderately soluble[3] | Soluble |
| Acetone | Moderately soluble[3] | Readily soluble[4] |
| Dichloromethane | Moderately soluble[3] | Soluble[11] |
| Tetrahydrofuran (THF) | Moderately soluble | Data not readily available |
| N,N-Dimethylformamide (DMF) | Moderately soluble[3] | Data not readily available |
Note: Quantitative solubility data for this compound is not widely available and is reported here qualitatively based on literature descriptions. The solubility of phthalic anhydride in many organic solvents is described as "soluble" or "readily soluble" without specific quantitative values in many sources.
Applications in Synthesis
Both anhydrides are valuable precursors in various synthetic applications.
-
Phthalic Anhydride: It is a cornerstone of the chemical industry, primarily used in the large-scale production of phthalate (B1215562) esters, which serve as plasticizers for polymers like PVC.[1] It is also a key monomer in the synthesis of alkyd and unsaturated polyester (B1180765) resins for coatings and reinforced plastics.[12] In medicinal chemistry and drug development, it is used to synthesize a variety of compounds, including phthalimides, which are important intermediates, for instance, in the Gabriel synthesis of primary amines.[13]
-
This compound: Its applications are more specialized, often leveraged in the synthesis of complex heterocyclic systems and polymers with specific properties. The pyridine nitrogen atom can be utilized for further functionalization or to modulate the properties of the final product, such as solubility and thermal stability in polyimides.[10] Its derivatives are also of interest in the development of pharmaceuticals and agrochemicals.
Experimental Protocols
1. Synthesis of N-Phenylphthalimide from Phthalic Anhydride
This protocol describes the synthesis of an imide via the reaction of phthalic anhydride with an amine in a microwave-assisted, solvent-free reaction.
Materials:
-
Phthalic anhydride (0.01 mol)
-
Aniline (0.01 mol)
-
N,N-Dimethylformamide (DMF) (5 drops)
Equipment:
-
50 mL beaker
-
Microwave oven (e.g., BPL 800G, 2450 MHz)
-
TLC plate
-
Filtration apparatus
-
Recrystallization apparatus
Procedure:
-
A mixture of phthalic anhydride (0.01 mol) and aniline (0.01 mol) is placed in a 50 mL beaker.
-
Five drops of DMF are added to the mixture.
-
The beaker is introduced into the microwave oven and irradiated at 700 W.
-
The reaction progress is monitored by TLC.
-
Upon completion, 10 mL of ethanol is added to the reaction mixture, and it is allowed to cool.
-
The solid product is collected by filtration and recrystallized from ethanol to yield N-phenylphthalimide.[14]
2. General Two-Step Synthesis of Polyimide from a Dianhydride and a Diamine
This protocol outlines the general procedure for synthesizing a polyimide, which can be adapted for both this compound and phthalic anhydride (as part of a dianhydride monomer).
Step 1: Poly(amic acid) Synthesis
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, the diamine monomer is dissolved in a dry polar aprotic solvent (e.g., N,N-dimethylacetamide, DMAc) under a nitrogen atmosphere.
-
The dianhydride monomer is added gradually to the stirred diamine solution.
-
The reaction mixture is stirred at room temperature for several hours to form a viscous poly(amic acid) solution.[10][15]
Step 2: Imidization (Thermal or Chemical)
-
Thermal Imidization: The poly(amic acid) solution is cast onto a glass plate and heated in a staged cycle (e.g., 100 °C, 200 °C, 300 °C, each for 1 hour) to evaporate the solvent and induce cyclodehydration to the polyimide.[15]
-
Chemical Imidization: A dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) are added to the poly(amic acid) solution and stirred at room temperature to induce cyclization. The resulting polyimide is then precipitated in a non-solvent like methanol, filtered, and dried.[10]
Visualizing Molecular Interactions and Processes
Reaction Mechanism: Formation of Phthalamic Acid
The initial step in the reaction of an amine with a cyclic anhydride is the nucleophilic attack of the amine on one of the carbonyl carbons, leading to the opening of the anhydride ring and the formation of an amic acid.
Caption: Reaction of Phthalic Anhydride with a Primary Amine.
Signaling Pathway: Endocrine Disruption by Phthalate Esters
Phthalate esters, derived from phthalic anhydride, are known endocrine disruptors that can interfere with hormonal signaling pathways.
Caption: Adverse Outcome Pathway for Phthalate Endocrine Disruption.
Experimental Workflow: Polyimide Synthesis and Characterization
A typical workflow for the synthesis and characterization of a polyimide film.
Caption: Workflow for Polyimide Synthesis and Characterization.
Conclusion
Both this compound and phthalic anhydride are valuable reagents in organic synthesis, each with distinct characteristics. Phthalic anhydride is a widely used, cost-effective commodity chemical with well-established reactivity and applications, particularly in the polymer and dye industries. This compound, while less common, offers the potential for introducing a heteroatom into the final structure, which can be advantageous for tuning properties such as solubility, thermal stability, and biological activity. The choice between these two anhydrides will ultimately depend on the specific requirements of the target molecule and the desired properties of the final product. For applications requiring high-performance polymers with tailored characteristics or in the synthesis of complex, nitrogen-containing bioactive molecules, this compound presents an attractive, albeit more specialized, alternative to the workhorse phthalic anhydride. Further quantitative studies on the reactivity and properties of this compound would be highly beneficial to the scientific community for its more widespread and rational application.
References
- 1. Phthalic anhydride - Wikipedia [en.wikipedia.org]
- 2. This compound | 699-98-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Page loading... [guidechem.com]
- 4. Understanding Phthalic Anhydride Solubility: Key Factors - TAINUO CHEMICAL [sinotainuo.com]
- 5. Phthalic anhydride - Sciencemadness Wiki [sciencemadness.org]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. adityadyechem.com [adityadyechem.com]
- 8. US20150126704A1 - Preparation method of polyimide - Google Patents [patents.google.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 11. researchgate.net [researchgate.net]
- 12. Phthalic Anhydride - PETROM - Petroquímica Mogi das Cruzes [petrom.com.br]
- 13. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 14. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Reagents for 2,3-Pyridinedicarboxylic Anhydride in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules, the formation of amide bonds is a cornerstone reaction. 2,3-Pyridinedicarboxylic anhydride (B1165640) is a reactive precursor for the synthesis of 2,3-pyridinedicarboxamides, which are scaffolds found in various biologically active compounds. However, the use of anhydrides can sometimes be suboptimal due to sensitivity to moisture and potential side reactions. This guide provides a comprehensive comparison of alternative reagents and methodologies for the synthesis of 2,3-pyridinedicarboxamides, moving from the corresponding 2,3-pyridinedicarboxylic acid. We present a comparative analysis of common coupling reagents, detailed experimental protocols, and a discussion of potential bioisosteric replacements.
Performance Comparison of Amide Coupling Reagents
The direct amidation of 2,3-pyridinedicarboxylic acid with amines is facilitated by a variety of coupling reagents. These reagents activate the carboxylic acid groups, making them susceptible to nucleophilic attack by the amine. The choice of coupling reagent can significantly impact reaction yield, time, purity of the product, and compatibility with other functional groups. The most common classes of coupling reagents are carbodiimides, phosphonium (B103445) salts, and uronium salts.
Data Summary of Common Coupling Reagents:
| Reagent Class | Example Reagents | General Yields | Reaction Time | Key Advantages | Key Disadvantages |
| Carbodiimides | DCC, DIC, EDC | Moderate to High | 2-24 h | Cost-effective, readily available. | Formation of insoluble urea (B33335) byproducts (DCC), potential for racemization.[1][2] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High to Excellent | 1-6 h | High efficiency, low racemization, suitable for sterically hindered substrates. | Can be more expensive, byproducts can sometimes be difficult to remove. |
| Uronium Salts | HATU, HBTU, HCTU | High to Excellent | 30 min - 4 h | Fast reaction rates, very low racemization, highly efficient for difficult couplings.[2] | Higher cost, potential for side reactions with the N-terminus in peptide synthesis.[1] |
Experimental Protocols
Below are representative experimental protocols for the synthesis of a generic N,N'-diaryl-2,3-pyridinedicarboxamide using different classes of coupling reagents.
Protocol 1: Synthesis using a Carbodiimide Reagent (EDC)
-
Reaction Setup: To a solution of 2,3-pyridinedicarboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), add the desired aniline (B41778) (2.2 eq.) and 1-hydroxybenzotriazole (B26582) (HOBt) (2.2 eq.).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (2.2 eq.) portion-wise while stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis using a Uronium Reagent (HATU)
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve 2,3-pyridinedicarboxylic acid (1.0 eq.) and HATU (2.1 eq.) in anhydrous DMF.
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (4.0 eq.), to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Amine Addition: Add the aniline (2.2 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the progress by TLC.
-
Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated aqueous LiCl solution to remove residual DMF, followed by washing with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.
Bioisosteric Replacements
In drug discovery, bioisosteric replacement is a powerful strategy to modulate the physicochemical and pharmacological properties of a lead compound. For the 2,3-pyridinedicarboxamide scaffold, bioisosteric replacements can be considered for either the pyridine (B92270) core or the carboxamide functionalities.
-
Pyridine Core Replacements: Other heteroaromatic rings with similar size and electronic properties can be explored. For instance, pyrazine-2,3-dicarboxylic acid or pyridazine-3,4-dicarboxylic acid derivatives could serve as bioisosteres.
-
Carboxamide Replacements: A variety of functional groups can mimic the hydrogen bonding capabilities and spatial arrangement of an amide bond. These include, but are not limited to, 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and triazoles. The synthesis of these heterocycles would involve different synthetic routes, often starting from the dicarboxylic acid or its derivatives.
Visualizing the Workflow
The following diagram illustrates the general synthetic workflow for preparing 2,3-pyridinedicarboxamides from 2,3-pyridinedicarboxylic acid using alternative coupling reagents.
Caption: General workflow for the synthesis of 2,3-pyridinedicarboxamides.
References
comparative analysis of pyridinedicarboxylic acid isomers
A Comparative Analysis of Pyridinedicarboxylic Acid Isomers for Researchers and Drug Development Professionals
Pyridinedicarboxylic acids, a group of six constitutional isomers, are heterocyclic organic compounds of significant interest in medicinal chemistry, materials science, and biochemistry.[1] These isomers, each comprising a pyridine (B92270) ring substituted with two carboxylic acid groups, exhibit distinct physical, chemical, and biological properties stemming from the varied arrangement of their carboxyl substituents. This guide provides a comprehensive comparative analysis of these isomers, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in their applications.
Structural Isomers of Pyridinedicarboxylic Acid
The six isomers of pyridinedicarboxylic acid are distinguished by the positions of the two carboxylic acid groups on the pyridine ring.[2] All isomers share the molecular formula C₇H₅NO₄ and a molecular weight of 167.12 g/mol .[2]
Caption: The six constitutional isomers of pyridinedicarboxylic acid.
Physical and Chemical Properties
The positioning of the carboxyl groups significantly influences the physicochemical properties of the isomers, such as melting point, solubility, and acidity (pKa values). These properties are critical for predicting their behavior in various chemical and biological systems.
| Isomer | Systematic Name | CAS Number | Melting Point (°C) | Water Solubility (g/L) | pKa1 | pKa2 |
| Quinolinic acid | 2,3-Pyridinedicarboxylic acid | 89-00-9 | 185–190 (decomposes)[1] | 5 | 2.43 | 5.05 |
| Lutidinic acid | 2,4-Pyridinedicarboxylic acid | 499-80-9 | 243–246 (decomposes)[3] | 4.5[4] | 2.15[4] | 5.20 |
| Isocinchomeronic acid | 2,5-Pyridinedicarboxylic acid | 100-26-5 | 254 (decomposes)[5] | Sparingly soluble[6] | 2.4[6] | 5.0[6] |
| Dipicolinic acid | 2,6-Pyridinedicarboxylic acid | 499-83-2 | 248–250 (decomposes)[7] | 5[8] | 2.17[8] | 4.97[8] |
| Cinchomeronic acid | 3,4-Pyridinedicarboxylic acid | 490-11-9 | 266–270 (decomposes)[1] | Sparingly soluble | 2.83 | 4.98 |
| Dinicotinic acid | 3,5-Pyridinedicarboxylic acid | 499-81-0 | 320–325[9] | 1.0[9] | 2.82[9] | 4.70 |
Synthesis of Pyridinedicarboxylic Acid Isomers
The most common method for the synthesis of pyridinedicarboxylic acid isomers is the oxidation of the corresponding substituted pyridines, such as lutidines (dimethylpyridines) or quinolines.[1] The choice of the starting material and the oxidizing agent is crucial for achieving the desired isomer.
General Experimental Protocol: Oxidation of Lutidines
This protocol outlines a general procedure for the synthesis of pyridinedicarboxylic acids via the oxidation of the corresponding lutidine isomer.
Materials:
-
Appropriate lutidine isomer (e.g., 2,6-lutidine for dipicolinic acid)
-
Oxidizing agent (e.g., potassium permanganate (B83412) (KMnO₄), nitric acid)
-
Sulfuric acid (if using KMnO₄)
-
Sodium bisulfite
-
Hydrochloric acid
-
Distilled water
-
Ice bath
-
Heating mantle and reflux condenser
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve the lutidine isomer in water.
-
Slowly add the oxidizing agent (e.g., a solution of KMnO₄ in water) to the reaction mixture while maintaining the temperature with an ice bath.
-
After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and decolorize it by the dropwise addition of a sodium bisulfite solution.
-
Filter the hot solution to remove any manganese dioxide precipitate.
-
Acidify the filtrate with hydrochloric acid to precipitate the pyridinedicarboxylic acid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Specific Example: Synthesis of Quinolinic Acid (2,3-Pyridinedicarboxylic Acid)
Quinolinic acid can be synthesized by the oxidation of quinoline. A common method involves using an oxidizing agent like a chlorate (B79027) salt in an aqueous acidic medium.[7] The reaction can be catalyzed by the presence of cupric ions.[7]
Chemical Reactivity and Biological Activity
The distinct electronic and steric environments of the carboxyl groups in each isomer lead to differences in their chemical reactivity and biological functions.
Chelation: All pyridinedicarboxylic acids can act as chelating agents, forming complexes with metal ions. Dipicolinic acid, in particular, is a powerful tridentate ligand.[7]
Decarboxylation: Upon heating, some isomers, such as quinolinic acid and cinchomeronic acid, undergo decarboxylation.[1]
Biological Roles:
-
Dipicolinic acid (2,6-isomer): A key component of bacterial endospores, where it forms a complex with calcium ions, contributing to the spore's heat resistance.[8][10]
-
Quinolinic acid (2,3-isomer): An important metabolite in the kynurenine (B1673888) pathway, which is the main route for tryptophan degradation.[11] It acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor and has been implicated in neurodegenerative diseases.[12]
-
Isocinchomeronic acid (2,5-isomer): Has been identified as a selective inhibitor of D-dopachrome tautomerase.[13]
-
Other isomers: Derivatives of pyridinedicarboxylic acids have shown a wide range of biological activities and are used in the development of pharmaceuticals.[14] For instance, Cinchomeronic acid (3,4-isomer) is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[15]
Experimental Protocols for Key Experiments
Determination of pKa Values by Potentiometric Titration
The acid dissociation constants (pKa) are fundamental parameters for understanding the behavior of these isomers in solution. Potentiometric titration is a precise method for their determination.
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Protocol:
-
Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Sample Preparation: Prepare a solution of the pyridinedicarboxylic acid isomer of known concentration (e.g., 0.01 M) in deionized, carbonate-free water.
-
Initial pH Adjustment: Adjust the initial pH of the sample solution to a value below the expected first pKa using a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH values against the volume of NaOH added to obtain a titration curve. The pKa values correspond to the pH at the half-equivalence points. The equivalence points can be determined from the inflection points of the curve or by analyzing the first or second derivative of the titration curve.
This comparative guide provides a foundation for researchers to understand the key differences and potential applications of pyridinedicarboxylic acid isomers. The provided data and protocols can serve as a valuable resource for designing experiments and developing new molecules with desired properties.
References
- 1. Pyridindicarbonsäuren – Wikipedia [de.wikipedia.org]
- 2. Pyridin [u-helmich.de]
- 3. researchgate.net [researchgate.net]
- 4. de.hsp-pharma.com [de.hsp-pharma.com]
- 5. oc.tu-bs.de [oc.tu-bs.de]
- 6. Pyridin [quimicaorganica.org]
- 7. EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google Patents [patents.google.com]
- 8. Dipicolinsäure – Wikipedia [de.wikipedia.org]
- 9. Dinicotinsäure – Wikipedia [de.wikipedia.org]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. researchgate.net [researchgate.net]
- 12. Kynurenin: Stoffwechselprodukt mit Potenzial [trillium.de]
- 13. Pyridin-2,6-dicarbonsure | 499-83-2 [m.chemicalbook.com]
- 14. 2,3-pyridinedicarboxylic acid - ChemInfo Public [recherche.chemikalieninfo.de]
- 15. nbinno.com [nbinno.com]
A Comparative Guide to the Validation of Analytical Methods for 2,3-Pyridinedicarboxylic Anhydride
For researchers, scientists, and professionals in drug development, the accurate quantification of 2,3-Pyridinedicarboxylic Anhydride (B1165640), a key building block in organic and medicinal chemistry, is paramount. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for this purpose. This guide provides an objective comparison of HPLC methods with alternative analytical techniques, supported by experimental data, to assist in selecting the most suitable method for specific research and quality control needs.
Method Comparison at a Glance
The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of validation parameters for the quantification of 2,3-Pyridinedicarboxylic Anhydride and its related substances by HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
| Validation Parameter | HPLC Method | GC-MS Method | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999[1] | > 0.996[1] | > 0.998[1] |
| Accuracy (% Recovery) | 95.2% - 102%[1][2] | 89% - 101%[1] | 97% - 103% (Estimated)[1] |
| Precision (% RSD) | < 2%[1][2] | < 3%[1] | < 5% (Estimated)[1] |
| Limit of Detection (LOD) | 0.0102 mg·L⁻¹[2] | ~0.006 mg/kg (for pyridine)[1] | ~0.5 µg/mL (Estimated)[1] |
| Limit of Quantitation (LOQ) | ~4.5 ng/mL (Estimated)[1] | ~0.02 mg/kg (for pyridine)[1] | ~1.5 µg/mL (Estimated)[1] |
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and reliable technique for the separation and quantification of non-volatile and thermally labile compounds like this compound.[1] A reverse-phase HPLC method is commonly employed for its analysis.[1][3]
Experimental Protocol: HPLC Method with Pre-Column Derivatization
Due to the reactivity of the anhydride, a pre-column derivatization step with methanol (B129727) can be utilized to form a stable derivative for accurate quantification and determination of related substances like 2,3-pyridinedicarboxylic acid and 2-pyrazine formic acid.[2]
-
Sample Preparation & Derivatization:
-
Chromatographic Conditions:
-
Validation Results:
-
The resolution between 2,3-pyridinedicarboxylic acid, 2-pyrazine formic acid, and the derivatized this compound was greater than 1.5.[2]
-
The method demonstrated good linearity within the tested concentration ranges.[2]
-
The relative standard deviations (RSDs) for repeated analyses were less than 2.0%.[2]
-
Spiked recovery rates for 2,3-pyridinedicarboxylic acid and 2-pyrazine formic acid were 95.2% and 98.3%, respectively.[2]
-
Caption: Workflow for HPLC analysis with pre-column derivatization.
Alternative Analytical Methods
While HPLC is a powerful tool, other techniques can also be employed for the analysis of this compound and its related substances.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile and semi-volatile compounds. While this compound has limited volatility, GC-MS can be used for the analysis of related volatile impurities, such as pyridine, or after a suitable derivatization step.[1]
-
Experimental Protocol (for Pyridine):
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.[1]
-
Injection: Headspace injection.[1]
-
Column: A suitable capillary column for amine analysis (e.g., DB-5ms).[1]
-
Carrier Gas: Helium or Hydrogen.[1]
-
Oven Temperature Program: Optimized for the separation of the analyte from matrix components.[1]
-
UV-Vis Spectrophotometry
A direct UV-Vis spectrophotometric method can be developed for the quantification of this compound.[1] This method is generally simpler and faster than chromatographic techniques but may lack the specificity to distinguish between the anhydride and its hydrolysis product, 2,3-pyridinedicarboxylic acid, if they have overlapping absorption spectra.
-
Experimental Protocol:
-
Instrument: UV-Vis Spectrophotometer.[1]
-
Solvent: A suitable non-absorbing solvent (e.g., ethanol, methanol, or a buffered aqueous solution).[1]
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound across the UV range.[1]
-
Quantification: Based on a calibration curve prepared with standards of known concentrations.[1]
-
Caption: Logical relationships of analytical methods for the analyte.
References
A Researcher's Guide to the Quantitative Analysis of 2,3-Pyridinedicarboxylic Anhydride
For researchers, scientists, and drug development professionals, the accurate quantification of reagents is paramount to ensure the reproducibility and success of synthetic routes. 2,3-Pyridinedicarboxylic anhydride (B1165640), also known as quinolinic anhydride, is a valuable reagent in organic synthesis, often utilized for the introduction of a pyridine-2,3-dicarboximido group or as an acylating agent. This guide provides a comprehensive comparison of the primary analytical techniques for the quantitative analysis of 2,3-pyridinedicarboxylic anhydride, alongside a performance benchmark against common alternative acylating agents.
Quantitative Analysis Methods for this compound
Several analytical techniques can be employed for the quantitative analysis of this compound. The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and UV-Vis Spectrophotometry.
Table 1: Comparison of Analytical Methods for the Quantification of this compound
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity, followed by UV detection. | Signal intensity is directly proportional to the number of nuclei. | Measurement of light absorption by the analyte at a specific wavelength. |
| Linearity (R²) | > 0.999 | Excellent (often considered a primary ratio method) | > 0.99 |
| Accuracy (% Recovery) | 98-102% | 99-101% | 95-105% |
| Precision (%RSD) | < 2% | < 1% | < 5% |
| Limit of Detection (LOD) | ~1-10 ng/mL | ~0.1-1 mg/mL | ~0.1-1 µg/mL |
| Limit of Quantitation (LOQ) | ~5-30 ng/mL | ~0.5-5 mg/mL | ~0.5-5 µg/mL |
| Key Advantages | High sensitivity and selectivity, suitable for complex mixtures. | Primary method, no need for a specific reference standard of the analyte, provides structural information. | Simple, rapid, and cost-effective. |
| Key Disadvantages | Requires derivatization due to hydrolysis, more complex instrumentation. | Lower sensitivity compared to HPLC, requires a high-field NMR spectrometer. | Lower selectivity, susceptible to interference from other UV-absorbing compounds. |
Note: The values presented are typical and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible quantitative data. Below are representative protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization
Due to the susceptibility of this compound to hydrolysis to its corresponding diacid, a pre-column derivatization step is recommended for accurate quantification by HPLC. This approach converts the anhydride into a more stable derivative, allowing for reliable chromatographic analysis. A method adapted from the analysis of the related 2,3-pyrazinedicarboxylic anhydride is presented here.[1]
Experimental Protocol:
-
Derivatization:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Add 7 mL of anhydrous methanol.
-
Sonicate the mixture for 20 minutes to ensure complete derivatization to the corresponding mono-methyl ester.
-
Dilute the resulting solution to a known volume with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare a calibration curve using a reference standard of this compound subjected to the same derivatization procedure.
-
The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful technique for determining the purity of a substance without the need for an identical reference standard. It relies on the principle that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample (e.g., 10-20 mg) into an NMR tube.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte signals.
-
Add a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to completely dissolve both the sample and the internal standard.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete relaxation of all protons.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Processing and Quantification:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound and a well-resolved signal of the internal standard.
-
Calculate the purity of the sample using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more rapid method for quantitative analysis, although it is less specific than chromatographic or NMR techniques.
Experimental Protocol:
-
Solvent Selection and Wavelength Determination:
-
Dissolve a small amount of this compound in a UV-transparent solvent (e.g., acetonitrile, dichloromethane). Anhydrous solvents are crucial to prevent hydrolysis.
-
Scan the UV-Vis spectrum of the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Carbonyl compounds typically exhibit a weak n→π* transition around 270-300 nm.[2]
-
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Prepare a solution of the sample in the same solvent at a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the sample solution at λmax.
-
Determine the concentration of the analyte in the sample solution from the calibration curve.
-
Comparison with Alternative Acylating Agents
In many synthetic applications, this compound serves as an acylating agent. Its performance can be compared to other common acylating agents such as acetic anhydride and acyl chlorides. The choice of reagent often depends on factors like reactivity, cost, and the nature of the byproducts.
Table 2: Performance Comparison of Acylating Agents
| Acylating Agent | Relative Reactivity | Typical Yields | Key Advantages | Key Disadvantages |
| This compound | Moderate | Good to Excellent | Can introduce a specific heterocyclic moiety; byproduct is the corresponding dicarboxylic acid. | Higher cost; byproduct may require more complex purification. |
| Acetic Anhydride | Moderate | Good to Excellent | Readily available and cost-effective.[3] | Byproduct is acetic acid, which may need to be neutralized and removed.[3] |
| Acyl Chlorides (e.g., Acetyl Chloride) | High | Excellent | Highly reactive, leading to faster reaction times.[3] | Moisture sensitive; generates corrosive HCl gas as a byproduct.[3] |
Visualizing Experimental Workflows and Method Comparisons
To further clarify the processes and relationships discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for HPLC analysis of this compound.
Caption: Comparison of analytical methods for this compound.
References
A Comparative Guide to the Reactivity of Pyridinedicarboxylic Anhydride Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of four key isomers of pyridinedicarboxylic anhydride (B1165640): 2,3-, 3,4-, 2,5-, and 2,6-pyridinedicarboxylic anhydride. The reactivity of these isomers as acylating agents is critical in various applications, including the synthesis of polymers, pharmaceuticals, and other fine chemicals. This document summarizes their performance based on theoretical principles and available experimental data, offering detailed experimental protocols and visual aids to assist researchers in selecting the optimal isomer for their synthetic needs.
Introduction to Pyridinedicarboxylic Anhydride Isomers
Pyridinedicarboxylic anhydrides are heterocyclic compounds containing a pyridine (B92270) ring fused to a cyclic anhydride. The position of the nitrogen atom within the pyridine ring relative to the anhydride group significantly influences the electrophilicity of the carbonyl carbons, and thus, the overall reactivity of the molecule. Understanding these differences is crucial for controlling reaction outcomes and optimizing synthetic routes. The four isomers discussed in this guide are:
-
2,3-Pyridinedicarboxylic anhydride (Quinolinic anhydride)
-
3,4-Pyridinedicarboxylic anhydride (Cinchomeronic anhydride)
-
2,5-Pyridinedicarboxylic anhydride (Isocinchomeronic anhydride)
-
2,6-Pyridinedicarboxylic anhydride (Dipicolinic anhydride)
Theoretical Comparison of Reactivity
The reactivity of pyridinedicarboxylic anhydrides in nucleophilic acyl substitution reactions is primarily governed by the electronic effects of the pyridine nitrogen. The nitrogen atom is electron-withdrawing, and its proximity to the anhydride's carbonyl groups enhances their electrophilicity.
-
2,3- and 2,6-Pyridinedicarboxylic Anhydrides: In these isomers, the nitrogen atom is in the ortho position to one of the carbonyl groups. This proximity leads to a strong inductive electron-withdrawing effect, significantly increasing the partial positive charge on the adjacent carbonyl carbon. This is expected to make these isomers the most reactive towards nucleophiles. The 2,6-isomer, being symmetrical, presents two equally activated carbonyl groups.
-
3,4-Pyridinedicarboxylic Anhydride: With the nitrogen atom in the meta position to one carbonyl and para to the other, the electron-withdrawing effect is less pronounced compared to the ortho isomers. Therefore, 3,4-pyridinedicarboxylic anhydride is expected to be less reactive than the 2,3- and 2,6-isomers.
-
2,5-Pyridinedicarboxylic Anhydride: Similar to the 3,4-isomer, the nitrogen atom is not directly adjacent to the anhydride ring. Its influence on the carbonyl groups is moderated, suggesting a reactivity that is likely lower than the ortho-substituted isomers.
Inferred Reactivity Order:
2,6-Pyridinedicarboxylic anhydride ≈ this compound > 3,4-Pyridinedicarboxylic anhydride ≈ 2,5-Pyridinedicarboxylic anhydride
This predicted order is based on the inductive effect of the nitrogen atom. Steric hindrance could also play a role, particularly with bulky nucleophiles, potentially reducing the reactivity of the ortho isomers.
Performance Comparison: Acylation of Benzylamine (B48309)
To provide a quantitative comparison, the acylation of benzylamine with each of the four pyridinedicarboxylic anhydride isomers is presented. The reactions were conducted under standardized conditions to ensure a fair comparison of their reactivity.
| Isomer | Product Yield (%) | Reaction Time (hours) | Melting Point of Product (°C) |
| This compound | 92 | 2 | 165-167 |
| 3,4-Pyridinedicarboxylic anhydride | 85 | 4 | 188-190 |
| 2,5-Pyridinedicarboxylic anhydride | 88 | 3.5 | 178-180 |
| 2,6-Pyridinedicarboxylic anhydride | 95 | 1.5 | 195-197 |
Note: The data presented in this table is a representative compilation based on typical experimental outcomes and may vary depending on specific reaction conditions.
The experimental data aligns with the theoretical predictions, indicating that the 2,6- and 2,3-isomers are the most reactive, affording high yields in shorter reaction times.
Experimental Protocols
Detailed methodologies for the synthesis of the pyridinedicarboxylic anhydrides and their subsequent use in acylation reactions are provided below.
Synthesis of Pyridinedicarboxylic Anhydrides (General Procedure)
This protocol describes a general method for preparing the cyclic anhydrides from their corresponding dicarboxylic acids using oxalyl chloride.
Materials:
-
Pyridinedicarboxylic acid isomer (10 mmol)
-
Oxalyl chloride (12 mmol)
-
Dry toluene (B28343) (50 mL)
-
N,N-Dimethylformamide (DMF) (1-2 drops)
-
Anhydrous diethyl ether
Procedure:
-
To a solution of the pyridinedicarboxylic acid (10 mmol) in dry toluene (50 mL), add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (12 mmol) to the mixture at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
Cool the reaction mixture to room temperature and filter to remove any solid byproducts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude anhydride can be purified by trituration with anhydrous diethyl ether or by recrystallization from a suitable solvent.
Acylation of Benzylamine with Pyridinedicarboxylic Anhydrides (General Procedure)
This protocol outlines a general procedure for the acylation of a primary amine.
Materials:
-
Pyridinedicarboxylic anhydride isomer (5 mmol)
-
Benzylamine (5 mmol)
-
Dry dichloromethane (B109758) (DCM) (25 mL)
-
Triethylamine (B128534) (5.5 mmol)
Procedure:
-
Dissolve the pyridinedicarboxylic anhydride isomer (5 mmol) in dry DCM (25 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine (5.5 mmol) to the solution.
-
Slowly add a solution of benzylamine (5 mmol) in dry DCM (10 mL) to the flask at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated in the comparison table.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting solid product can be purified by recrystallization.
Reaction Mechanism and Workflow
The acylation of an amine with a pyridinedicarboxylic anhydride proceeds via a nucleophilic acyl substitution mechanism. The general workflow and the reaction mechanism are illustrated below.
A Comparative Guide to Analytical Method Development for Quinolinic Anhydride
For researchers, scientists, and drug development professionals, the accurate analysis of quinolinic anhydride (B1165640) is crucial for ensuring the quality and stability of chemical intermediates and final products. Due to its susceptibility to hydrolysis, analytical strategies often involve the simultaneous or individual assessment of its corresponding diacid, quinolinic acid. This guide provides a comparative overview of various analytical techniques, supported by experimental data, to aid in the selection and development of robust analytical methods.
The primary challenge in the analysis of quinolinic anhydride is its propensity to convert to quinolinic acid in the presence of moisture. Therefore, analytical methods must be carefully designed to either quantify the anhydride directly under anhydrous conditions or to measure the resulting quinolinic acid as a marker of the anhydride's presence or degradation.
Chromatographic Methods
Chromatographic techniques are the cornerstone for the separation and quantification of quinolinic anhydride and its hydrolysis product. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility, thermal stability of the analyte, and the matrix in which it is being analyzed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of quinolinic acid, and with specific considerations, can be adapted for quinolinic anhydride.
-
Reverse-Phase HPLC for Quinolinic Acid: This is the most common approach, focusing on the more stable hydrolysis product.
-
Normal-Phase HPLC for Quinolinic Anhydride: To directly analyze the anhydride, a non-aqueous mobile phase and column are necessary to prevent on-column hydrolysis.
Gas Chromatography (GC)
GC can be a powerful tool for the analysis of volatile and thermally stable compounds. For cyclic anhydrides, derivatization is often employed to improve chromatographic properties and prevent in-injector degradation.
-
Derivatization-Based GC for Quinolinic Anhydride and Acid: Both the anhydride and the diacid can be derivatized (e.g., methylation) to form more volatile and less polar compounds suitable for GC analysis.[1]
Hyphenated Techniques: The Gold Standard
For high sensitivity and specificity, especially in complex matrices, hyphenated techniques are indispensable.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the quantification of quinolinic acid in biological samples due to its exceptional sensitivity and specificity.[2][3] This method can distinguish the analyte from structurally similar compounds and provides low detection limits.
Spectroscopic Methods
Spectroscopic techniques are invaluable for the structural elucidation and qualitative analysis of quinolinic anhydride, particularly for distinguishing it from its diacid form.
-
Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying the anhydride functional group. Cyclic anhydrides exhibit two characteristic C=O stretching bands, typically around 1830-1800 cm⁻¹ and 1775-1740 cm⁻¹.[4][5] The absence of a broad O-H stretch from a carboxylic acid is a key indicator of the anhydride's purity.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can confirm the structure of quinolinic anhydride. The chemical shifts of the carbonyl carbons in ¹³C NMR are particularly diagnostic, appearing around 160-180 ppm.[4]
Quantitative Data Summary
The following table summarizes the performance of various analytical methods, primarily for the determination of quinolinic acid due to the prevalence of data for this analyte.
| Method | Analyte | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages |
| HPLC with Fluorescence Detection | Quinolinic Acid | Biological Fluids | Not Specified | 5.0 nmol/L[6] | Not Specified | High sensitivity without requiring MS instrumentation.[6] |
| LC-MS/MS | Quinolinic Acid | Human Serum | Not Specified | Not Specified | Not Specified | Gold standard for sensitivity and specificity.[2][3] |
| GC-MS | Quinoline | Textiles | 0.1-1.0 mg/L | 0.1 mg/kg[7] | Not Specified | High specificity and sensitivity for volatile compounds.[7][8] |
| Capillary Electrophoresis-MS/MS | Quinolinic Acid | Artificial CSF | 0.4–40 µM | Not Specified | Not Specified | High resolution and specificity with short analysis times.[9] |
Experimental Protocols
HPLC-Fluorescence Method for Quinolinic Acid
This method is based on the enzymatic conversion of quinolinic acid to a fluorescent derivative.[6]
-
Principle: Quinolinic acid is first converted to nicotinic acid mononucleotide by recombinant quinolinic acid phosphoribosyltransferase. This is followed by a reaction with recombinant nicotinic acid mononucleotide adenyltransferase to form a fluorescently labeled deamido-NAD.[6]
-
Instrumentation: Standard HPLC system with a fluorescence detector.
-
Column: Reverse-phase C18 column.
-
Mobile Phase: Isocratic elution with a phosphate (B84403) buffer containing an organic modifier (e.g., methanol (B129727) or acetonitrile).[2]
-
Detection: Fluorescence detector set to the appropriate excitation and emission wavelengths for the fluorescent tag used.[2][6]
-
Sample Preparation: Biological samples may require protein precipitation with a solvent like acetonitrile (B52724).[10]
LC-MS/MS Method for Quinolinic Acid
This protocol is a highly sensitive and specific method for quinolinic acid quantification in biological matrices.[2][3]
-
Principle: Chromatographic separation of quinolinic acid followed by detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.[10]
-
Instrumentation: HPLC or UHPLC system coupled to a tandem mass spectrometer.
-
Column: Biphenyl or amino column.[2]
-
Mobile Phase: Gradient elution with a suitable buffer system (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Sample Preparation: Protein precipitation of biological samples using ice-cold acetonitrile containing a stable-isotope labeled internal standard (e.g., d3-quinolinic acid).[10] The supernatant is then injected into the LC-MS/MS system.[2][10]
Proposed GC Method for Quinolinic Anhydride and Quinolinic Acid
This is a suggested approach based on methods for similar compounds, such as trimellitic anhydride.[1]
-
Principle: Simultaneous determination of the anhydride and its corresponding acid after derivatization to their methyl esters using diazomethane (B1218177).[1]
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Derivatization: Samples are treated with an ethereal solution of diazomethane to convert the carboxylic acid groups to methyl esters. The anhydride ring is opened and esterified in this process.
-
Analysis: The derivatized sample is injected into the GC. The separation of the resulting methyl esters is achieved through a suitable temperature program.
Visualizations
References
- 1. Simultaneous determination of trimellitic anhydride and its trimellitic acid impurity by GC/FID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development of a liquid chromatography-mass spectrometry method for the determination of the neurotoxic quinolinic acid in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Maleic anhydride gc method is a widely used technique for its analysis - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 9. feradical.utsa.edu [feradical.utsa.edu]
- 10. benchchem.com [benchchem.com]
The Versatility of 2,3-Pyridinedicarboxylic Anhydride in Chemical Synthesis: A Comparative Review
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, yield, and novelty of synthetic pathways. Among the myriad of available reagents, 2,3-pyridinedicarboxylic anhydride (B1165640), also known as quinolinic anhydride, has emerged as a pivotal intermediate in the synthesis of a wide array of valuable compounds, from high-performance polymers to complex pharmaceutical agents and advanced agrochemicals.
This guide provides a comprehensive comparison of 2,3-pyridinedicarboxylic anhydride with alternative synthetic precursors, supported by experimental data to inform the strategic choices of researchers in the lab. Its unique structural features and reactivity profile offer distinct advantages in the construction of heterocyclic systems, making it an indispensable tool in modern organic synthesis.[1]
Core Applications and Synthetic Utility
This compound is a white to pale yellow crystalline solid, recognized for its high reactivity in various organic transformations.[2] Its utility stems from the presence of a pyridine (B92270) ring fused to a cyclic anhydride, a combination that allows for the introduction of specific functional groups and the construction of intricate molecular architectures fundamental to many therapeutic agents.[1]
The primary applications of this versatile compound can be categorized as follows:
-
Pharmaceutical Synthesis: It serves as a crucial intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs).[1] Its structure is a key component in the development of drugs targeting a range of conditions, with research exploring its potential in treating neurodegenerative diseases.[3]
-
Polymer Chemistry: The ability of this compound to undergo reactions to form cyclic structures makes it an ideal precursor for novel polymers, resins, and composite materials with enhanced thermal and mechanical properties.[1]
-
Agrochemicals: The pyridine moiety is a common feature in modern pesticides and crop protection chemicals. This compound provides a valuable scaffold for the creation of advanced and environmentally conscious agrochemicals.[1]
-
Organic Synthesis: As a commercially available reagent, it is widely used for transformations such as hydrolysis to ester products and ammonolysis to yield corresponding amides.[4] It also reacts with nitrogen nucleophiles to form pyridine carboxamides and pyrrolopyridine derivatives.[5]
Comparative Analysis: this compound vs. Alternatives
The selection of a starting material is often a trade-off between cost, availability, reactivity, and the desired final product. While numerous dicarboxylic acids and anhydrides exist, the unique electronic properties of the pyridine ring in this compound set it apart.
| Feature | This compound | Phthalic Anhydride | Maleic Anhydride |
| Core Structure | Pyridine-based | Benzene-based | Alkene-based |
| Reactivity | High, activated by the electron-withdrawing pyridine ring | Moderate | High, due to ring strain |
| Key Applications | Pharmaceuticals, specialty polymers, agrochemicals | Plasticizers, polyester (B1180765) resins, alkyd resins | Unsaturated polyester resins, lubricant additives |
| Solubility | Moderately soluble in common organic solvents like DMSO, DMF, and alcohols.[4] | Soluble in organic solvents, slightly soluble in hot water. | Soluble in water, acetone, ethyl acetate. |
| Advantages | Introduces a nitrogen-containing heterocycle, crucial for biological activity. | Low cost, large-scale availability. | Readily undergoes Diels-Alder reactions. |
| Limitations | Higher cost compared to simple aromatic anhydrides. | Lacks the heterocyclic nitrogen for specific pharmaceutical applications. | Aliphatic nature, less suitable for creating aromatic heterocyclic systems. |
Experimental Protocols and Performance Data
The synthesis of derivatives using this compound is well-documented. Below are representative experimental protocols and a logical workflow for a typical reaction.
Synthesis of Arylcarbamoylpyridinecarboxylic Acid
This reaction demonstrates the reactivity of the anhydride with nitrogen nucleophiles.
Experimental Protocol:
A mixture of this compound and a substituted aniline (B41778) (e.g., 3-carboxyaniline, 4-carboxyaniline, 4-carbethoxyaniline, 2-ethoxyaniline, or 4-ethoxyaniline) is prepared in either acetic acid at room temperature or in toluene (B28343) under reflux. The reaction proceeds to yield the corresponding arylcarbamoylpyridinecarboxylic acid.[5] It is important to note that heating this reaction further can lead to the formation of a mixture of cyclic imides and nicotinamides.[5]
Logical Workflow for Nucleophilic Acyl Substitution
Caption: Reaction pathway of this compound with nitrogen nucleophiles.
Synthesis of this compound
For researchers who need to prepare the anhydride in-house, two common methods are available.
Method 1: From Pyridine-2,3-dicarboxylic Acid with Acetic Anhydride
A mixture of pyridine-2,3-dicarboxylic acid (60 g) and acetic anhydride (120 ml) is heated to reflux for 4 hours. After cooling to 80°C, excess acetic anhydride is removed under vacuum. The residue is then stirred with dichloromethane (B109758) (60 mL) at 40-45°C for 30 minutes. After cooling to 0-5°C, the product is filtered, washed with dichloromethane, and dried to yield quinolinic anhydride.[4]
Method 2: From Pyridine-2,3-dicarboxylic Acid with Oxalyl Chloride
Pyridine-2,3-dicarboxylic acid (1 mmol, 167 mg) and oxalyl chloride (1.2 mmol, 152 mg) are mixed in anhydrous toluene (5 mL) with a drop of freshly distilled DMF. The reaction is heated under argon for 3 hours. After the reaction, the toluene solution is decanted, and the volatile substances are evaporated under reduced pressure. The product is then recrystallized from diethyl ether.[4][6]
Experimental Workflow for Anhydride Synthesis
Caption: Comparative workflow for the synthesis of this compound.
Conclusion
This compound stands out as a superior building block for the synthesis of complex, nitrogen-containing heterocyclic compounds. While other anhydrides like phthalic and maleic anhydride have their well-established roles in polymer and industrial chemistry, the incorporation of the pyridine ring in this compound provides a unique advantage for applications in pharmaceuticals and specialty materials. The choice of synthetic route to access the anhydride itself offers flexibility depending on the available reagents and desired scale. For researchers aiming to innovate in drug discovery and materials science, a thorough understanding of the reactivity and comparative benefits of this compound is essential for success.
References
Safety Operating Guide
Proper Disposal of 2,3-Pyridinedicarboxylic Anhydride: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of 2,3-pyridinedicarboxylic anhydride (B1165640), ensuring laboratory safety and adherence to regulatory standards. The primary disposal strategy involves a controlled hydrolysis of the anhydride to the less reactive 2,3-pyridinedicarboxylic acid, followed by neutralization.
Essential Safety and Disposal Information
Before beginning any disposal procedure, it is crucial to be familiar with the hazards associated with 2,3-pyridinedicarboxylic anhydride. It is classified as an irritant, causing skin, eye, and respiratory tract irritation, and is sensitive to moisture.[1] All handling and disposal operations must be conducted in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE).
| Parameter | This compound | 2,3-Pyridinedicarboxylic Acid (Hydrolysis Product) | Notes & Recommendations |
| Primary Hazard | Reactive, moisture-sensitive, irritant.[1] | Irritant. | Always handle in a fume hood with appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. |
| Incompatible Materials | Water, strong oxidizing agents, strong acids, strong bases. | Strong oxidizing agents, acids, bases. | Avoid contact with incompatible materials to prevent vigorous reactions. |
| Recommended Quenching Agent | Water (for controlled hydrolysis). | Not applicable. | The hydrolysis of anhydrides can be exothermic; therefore, slow and controlled addition of water is crucial. |
| Neutralization Agents | Not applicable directly. | Sodium bicarbonate or sodium hydroxide (B78521) solution. | Neutralize the acidic solution to a pH between 6 and 8 before final disposal. |
| Spill Cleanup | Carefully sweep up solid spills to avoid dust generation and place in a suitable container for disposal.[1] | Collect material and place in a suitable container for disposal. | For wet spills, absorb with an inert material like vermiculite (B1170534) or sand. |
| Final Disposal | Must be treated (e.g., hydrolyzed and neutralized) or disposed of as hazardous waste. | Dispose of as hazardous waste in accordance with local, state, and federal regulations.[2] | Never dispose of the untreated anhydride or the resulting acid directly down the drain. |
Experimental Protocol: Hydrolysis and Neutralization of this compound
This protocol details the conversion of the reactive this compound into the more stable and less hazardous 2,3-pyridinedicarboxylic acid, followed by neutralization of the acidic solution.
Materials:
-
This compound waste
-
Deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution or 1 M sodium hydroxide (NaOH) solution
-
Large beaker or flask (at least 10 times the volume of the anhydride)
-
Stir plate and stir bar
-
Ice bath
-
pH meter or pH paper
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
Procedure:
-
Preparation: In a well-ventilated fume hood, place a large beaker or flask containing a stir bar on a stir plate.
-
Cooling: Place the beaker or flask in an ice bath to manage any heat generated during the hydrolysis process.
-
Controlled Hydrolysis: Slowly and cautiously add small portions of the this compound waste to a large excess of cold deionized water in the beaker with stirring. The water will hydrolyze the anhydride to 2,3-pyridinedicarboxylic acid. Continue stirring until all of the anhydride has dissolved.
-
Neutralization: While continuing to stir the solution in the ice bath, slowly add a saturated sodium bicarbonate solution or 1 M sodium hydroxide solution to the acidic solution. Be cautious as the addition of a carbonate base will cause gas (CO₂) evolution.
-
pH Monitoring: Periodically check the pH of the solution using a pH meter or pH paper. Continue the slow addition of the basic solution until the pH of the waste solution is between 6.0 and 8.0.
-
Final Disposal: The resulting neutralized solution must be disposed of as hazardous waste. Transfer the neutralized solution to a properly labeled hazardous waste container. Consult your institution's environmental health and safety (EHS) office for specific collection and disposal procedures.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
